Cyanine7 alkyne
説明
Structure
3D Structure of Parent
特性
CAS番号 |
1954687-62-7 |
|---|---|
分子式 |
C40H48ClN3O |
分子量 |
622.29 |
IUPAC名 |
6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C40H47N3O.ClH/c1-7-27-41-38(44)22-9-8-14-28-43-35-21-13-11-19-33(35)40(4,5)37(43)26-24-31-17-15-16-30(29-31)23-25-36-39(2,3)32-18-10-12-20-34(32)42(36)6;/h1,10-13,18-21,23-26,29H,8-9,14-17,22,27-28H2,2-6H3;1H |
InChIキー |
YTVUOGKCIKICCK-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCC#C)(C)C)CCC3)C)C.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cyanine7 alkyne, Cyanine 7 alkyne |
製品の起源 |
United States |
Foundational & Exploratory
High-Fidelity NIR Imaging: A Technical Guide to Cyanine7 Alkyne
Topic: Cyanine7 Alkyne Excitation and Emission Spectra Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The shift toward Near-Infrared (NIR) imaging represents a critical evolution in bio-optical research, driven by the need for deeper tissue penetration and reduced background autofluorescence. Cyanine7 (Cy7) alkyne stands at the intersection of this optical utility and chemoselective precision. This guide dissects the photophysical properties of Cy7 alkyne and provides a rigorous, field-validated framework for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
As Senior Application Scientists, we recognize that spectral data alone is insufficient. Success depends on mastering the chemical interface—specifically, managing the hydrophobicity of the cyanine scaffold and mitigating copper-induced oxidative degradation during conjugation.
Part 1: Photophysical Profile
The utility of Cyanine7 lies in its spectral isolation. Operating in the 750–780 nm window, it avoids the "spectral congestion" of the visible range (GFP/RFP/FITC channels) and minimizes absorption by hemoglobin and water.
Spectral Specifications
The following data represents the consensus photophysical baseline for this compound in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers.
| Parameter | Value | Unit | Notes |
| Excitation Maximum ( | 750 | nm | ± 3 nm depending on solvent polarity. |
| Emission Maximum ( | 773 | nm | Near-Infrared (NIR-I window). |
| Extinction Coefficient ( | ~199,000 | High absorptivity enables low-concentration detection. | |
| Quantum Yield ( | 0.28 – 0.30 | - | Measured in ethanol/PBS; sensitive to aggregation. |
| Stokes Shift | 23 | nm | Narrow shift requires precise filter sets to avoid crosstalk. |
| Solubility | Low (Aqueous) | - | Requires organic co-solvent (DMSO/DMF) or sulfonated variants. |
Solvatochromic Behavior & Aggregation
Expert Insight: Cyanine dyes are polymethine chains that are highly susceptible to Van der Waals stacking in aqueous environments.
-
H-Aggregation: In pure aqueous buffers (PBS), non-sulfonated Cy7 alkyne often forms non-fluorescent H-aggregates. This manifests as a new absorption peak blue-shifted to ~600–650 nm and a dramatic loss of fluorescence.
-
Mitigation: Always dissolve the neat dye in an organic solvent (DMSO or DMF) before introducing it to the aqueous reaction buffer. Maintain at least 5–10% organic co-solvent during the labeling reaction if the protein/peptide tolerates it.
Part 2: The Chemical Biology Interface (CuAAC)
The "alkyne" handle on Cy7 is typically a terminal alkyne, designed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this reaction is kinetically favorable, the combination of Copper (Cu) and Cyanine dyes presents a stability paradox.
The Stability Paradox
Cyanine7 is sensitive to oxidative degradation. The standard CuAAC catalyst system (CuSO
-
Risk: Free Cu(I) can degrade the polymethine chain of Cy7, bleaching the fluorophore before conjugation is complete.
-
Solution: You must use a stabilizing ligand. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the gold standard here. It chelates Cu(I), blocking ROS generation while maintaining catalytic activity.[1]
Diagram: Optimized CuAAC Workflow
The following diagram illustrates the protected catalytic cycle required to label a biomolecule with Cy7 Alkyne without degrading the fluorophore.
Caption: Figure 1. The THPTA-protected CuAAC workflow ensures Cy7 stability by chelating Copper (I) and preventing ROS-mediated polymethine degradation.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for labeling 1 mg of an Azide-functionalized protein. It incorporates checkpoints to validate the integrity of the dye.
Materials
-
Cy7 Alkyne Stock: 10 mM in anhydrous DMSO.
-
CuSO
Solution: 20 mM in water. -
Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).
-
Reaction Buffer: PBS (pH 7.4). Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though CuAAC tolerates Tris better than NHS-ester chemistry.
Step-by-Step Methodology
1. Catalyst Pre-Complexation (The "Protective" Step)
-
Why: Mixing Copper and Ligand before adding to the reaction prevents transient high concentrations of free copper that damage proteins/dyes.
-
Action: In a microtube, mix CuSO
and THPTA at a 1:5 molar ratio.
2. Reaction Assembly
-
Target: Dissolve Azide-protein in PBS to ~1–5 mg/mL.
-
Dye Addition: Add Cy7 Alkyne (1.5 – 2.0 molar equivalents relative to protein).
-
Validation Check: Ensure the final DMSO concentration is <10% to prevent protein denaturation, but >5% to keep Cy7 soluble.
-
-
Catalyst Addition: Add the pre-complexed Cu-THPTA mixture (final conc. ~0.5 mM Cu).
3. Initiation
-
Action: Add Sodium Ascorbate (final conc. 5 mM).
-
Incubation: Flush headspace with N
(optional but recommended for Cy7 stability) and cap. Incubate for 30–60 minutes at Room Temperature in the dark .
4. Quenching & Purification
-
Action: Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) or dialysis to remove unreacted dye. Cy7 is "sticky"; ensure the column is pre-equilibrated with PBS.
Part 4: Troubleshooting & Optimization Logic
When spectral signal is low or absent, follow this logic tree to diagnose the failure mode.
Caption: Figure 2. Diagnostic logic for troubleshooting Cy7 labeling failures. Distinguishes between aggregation (spectral shift) and degradation (signal loss).
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Seminal work on THPTA ligand usage).
-
Antibodies.com. Cyanine 7 Alkyne Datasheet (A270182).[4] Retrieved from [Link][4]
Sources
An In-Depth Technical Guide to Cy7 Alkyne: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of Cy7 alkyne, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. We will delve into its core physicochemical properties, with a particular focus on its molecular weight and chemical structure. Furthermore, this document will provide field-proven insights into its application in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering a detailed, step-by-step experimental protocol for the labeling of proteins. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically robust resource for the effective use of Cy7 alkyne in their experimental workflows.
Introduction to Cy7 Alkyne: A Near-Infrared Workhorse
Cyanine 7 (Cy7) alkyne is a fluorescent dye belonging to the cyanine family, characterized by a long polymethine chain that dictates its absorption and emission properties in the near-infrared spectrum (typically around 750 nm and 780 nm, respectively). This spectral range is highly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for a high signal-to-noise ratio. The incorporation of a terminal alkyne group (–C≡CH) bestows upon Cy7 the ability to participate in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction enables the covalent and highly specific attachment of Cy7 to biomolecules bearing an azide functional group, facilitating their fluorescent labeling for a myriad of applications.
The utility of Cy7 alkyne spans a wide range of research areas, including:
-
Fluorescence Microscopy: Enabling the visualization and tracking of labeled proteins, nucleic acids, and other biomolecules within cells and tissues.
-
In Vivo Imaging: Its NIR properties allow for deep tissue penetration, making it suitable for non-invasive imaging in small animal models.
-
Flow Cytometry: Quantifying and sorting cells based on the presence of a Cy7-labeled target.
-
Proteomics and Genomics: Facilitating the detection and analysis of proteins and nucleic acids in complex biological samples.
Physicochemical Properties of Cy7 Alkyne
The precise properties of Cy7 alkyne can vary slightly depending on the counter-ion and any modifications to the core structure (e.g., sulfonation for increased water solubility). Below is a summary of the key physicochemical properties for a common form of Cy7 alkyne.
Chemical Structure and Molecular Weight
The core structure of Cy7 alkyne consists of two indole rings linked by a heptamethine chain, with an alkyne-containing linker attached to one of the indole nitrogens.
Chemical Formula: C₄₀H₄₈ClN₃O[1][2][3]
Molecular Weight: 622.28 g/mol [1][2][3]
Below is a two-dimensional representation of the chemical structure of a representative Cy7 alkyne chloride salt.
Figure 1. Chemical structure of Cy7 alkyne chloride.
Spectroscopic Properties and Other Key Data
A summary of the essential quantitative data for Cy7 alkyne is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₈ClN₃O | [1][2][3] |
| Molecular Weight | 622.28 g/mol | [1][2][3] |
| Excitation Maximum (λ_max,abs_) | ~750 nm | [3] |
| Emission Maximum (λ_max,em_) | ~773 nm | [3] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [3] |
| Solubility | Good in DMSO and DMF | [3] |
| Appearance | Green powder | [3] |
Experimental Protocol: Protein Labeling with Cy7 Alkyne via CuAAC
This section provides a detailed, step-by-step protocol for the covalent labeling of an azide-modified protein with Cy7 alkyne using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
Rationale and Workflow Overview
The CuAAC reaction facilitates the formation of a stable triazole linkage between the terminal alkyne of Cy7 and an azide group on the target protein. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent such as sodium ascorbate. A copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and enhancing the reaction efficiency in aqueous buffers. The overall workflow involves reaction setup, incubation, and purification of the labeled protein, followed by characterization.
Caption: Workflow for protein labeling with Cy7 alkyne via CuAAC.
Materials and Reagents
-
Azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Cy7 alkyne
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., size exclusion chromatography column, dialysis tubing)
-
Spectrophotometer
-
SDS-PAGE system
-
Mass spectrometer (optional)
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Cy7 Alkyne (10 mM): Dissolve a precisely weighed amount of Cy7 alkyne in anhydrous DMSO. For example, dissolve 0.62 mg of Cy7 alkyne (MW = 622.28 g/mol ) in 100 µL of DMSO. Store protected from light at -20°C. Rationale: DMSO is an excellent solvent for Cy7 alkyne and is miscible with aqueous reaction buffers.
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at room temperature. Rationale: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its disproportionation and precipitation, and protecting the protein from oxidative damage.
-
Sodium Ascorbate (200 mM): Dissolve 39.6 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use. Rationale: Sodium ascorbate is readily oxidized by air, and its reducing capacity diminishes over time.
2. CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (e.g., 100 µL of a 2 mg/mL solution)
-
Deionized water or reaction buffer to a final volume of ~180 µL.
-
Catalyst Premix: In a separate tube, mix equal volumes of the 100 mM CuSO₄ and 100 mM THPTA stock solutions (e.g., 5 µL of each). Add 10 µL of this premix to the protein solution. Mix gently by pipetting. Rationale: Premixing the copper and ligand allows for the formation of the Cu(I)-THPTA complex, which is the active catalyst.
-
Cy7 alkyne stock solution (e.g., 5-10 µL of 10 mM stock for a 5-10 molar excess over the protein). The optimal molar ratio should be determined empirically. Mix gently.
-
-
Initiate the reaction by adding 10 µL of the freshly prepared 200 mM sodium ascorbate solution. The final reaction volume will be approximately 200 µL.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. Rationale: The reaction is typically complete within this timeframe at room temperature. Protecting from light prevents photobleaching of the Cy7 dye.
3. Purification of the Cy7-Labeled Protein:
-
To remove unreacted Cy7 alkyne and other small-molecule reagents, purify the reaction mixture using size exclusion chromatography (SEC) or dialysis.
-
Size Exclusion Chromatography (Recommended): Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume, while the smaller molecules will be retained.[4] Rationale: SEC provides a rapid and efficient method for separating the labeled protein from small molecule contaminants.
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours. Rationale: Dialysis is a simple but slower method for removing small molecules.
4. Characterization of the Cy7-Protein Conjugate:
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[5]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein_ Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy7, this is approximately 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = A₇₅₀ / ε_dye_ Where ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (~199,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy7. This will confirm that the fluorescence is associated with the protein band.
-
Mass Spectrometry (Optional): For a more precise characterization, the molecular weight of the labeled protein can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The increase in mass will correspond to the number of conjugated Cy7 alkyne molecules.[6][7][8][9]
Safety and Handling
Cyanine dyes, including Cy7 alkyne, should be handled with care in a laboratory setting.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of the powder and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store Cy7 alkyne at -20°C, protected from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Cy7 alkyne is a powerful tool for the fluorescent labeling of biomolecules in the near-infrared spectrum. Its utility in click chemistry provides a robust and specific method for bioconjugation. By understanding its chemical and physical properties and following a well-defined experimental protocol, researchers can effectively utilize Cy7 alkyne to advance their studies in a wide range of biological and biomedical applications. The detailed protocol provided in this guide offers a solid foundation for achieving successful and reproducible labeling of proteins for downstream analysis.
References
-
AxisPharm. (n.d.). Cyanine7 alkyne. Retrieved from [Link]
-
PapersFlow. (2026, February 6). Protein Labeling with Click Chemistry Research Guide. Retrieved from [Link]
- Thiel, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 333-341.
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]
-
Cytiva. (n.d.). Protein characterization using size exclusion chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A) CuAAC between terminal thioalkynes and Cy7‐N3. Cy7=Cyanine7 dye. Retrieved from [Link]
- Trinkle-Mulcahy, L., et al. (2008). Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. The Journal of cell biology, 183(2), 223–239.
- Theiss, K., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
-
Monterey AgResources. (n.d.). MATERIAL SAFETY DATA SHEET - MARK-IT RED. Retrieved from [Link]
-
Waters Corporation. (2015, July 10). LC/MS Bioanalysis of Proteins via Surrogate Peptide Approach. YouTube. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
PubChem. (n.d.). Cy7 dye. Retrieved from [Link]
-
Chromatography Today. (n.d.). Accelerating ADC Development with Mass Spectrometry. Retrieved from [Link]
-
Antibodies.com. (n.d.). Cyanine 7 alkyne (A270182). Retrieved from [Link]
- Beck, A., et al. (2015). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. mAbs, 7(1), 70-83.
-
Waters Corporation. (n.d.). Analysis of Proteins by Size-Exclusion Chromatography Coupled with Mass Spectrometry Under Non-Denaturing Conditions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]
- 4. goldbio.com [goldbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fishersci.com [fishersci.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Comprehensive Technical Guide to the Solubility of Cyanine7 Alkyne: DMSO vs. Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyanine7 (Cy7) alkyne is a near-infrared (NIR) fluorescent probe indispensable for modern bioconjugation techniques, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry.[1][2] Its utility in labeling proteins, antibodies, and oligonucleotides for in vivo imaging and other advanced applications is well-established.[3][] However, the successful application of this powerful tool is fundamentally dictated by its solubility characteristics. This guide provides an in-depth analysis of Cy7 alkyne's solubility, contrasting its exceptional performance in dimethyl sulfoxide (DMSO) with the significant challenges encountered in aqueous environments. We will explore the physicochemical principles governing its solubility, present field-proven protocols for its handling and use, and offer expert insights into avoiding common pitfalls such as aggregation and precipitation, ensuring reproducible and reliable experimental outcomes.
Chapter 1: Understanding the Molecule: The Physicochemical Basis of Cyanine7 Alkyne Solubility
The solubility behavior of a molecule is intrinsically linked to its structure. Cy7 alkyne's architecture, characterized by two heterocyclic rings joined by a long polymethine chain, is the primary determinant of its interaction with different solvents.[5][6]
The core structure of Cyanine7 consists of a delocalized positive charge shared between two nitrogen atoms across a conjugated system. This large, planar, and predominantly non-polar surface area fosters strong van der Waals interactions and is inherently hydrophobic.[7] While the terminal alkyne group provides the reactive handle for bioconjugation, it does little to counteract the molecule's overall hydrophobicity.
According to the principle of "like dissolves like," solvents are most effective when their polarity matches that of the solute. The largely non-polar nature of the Cy7 alkyne molecule dictates its poor solubility in highly polar solvents like water and its excellent solubility in organic solvents such as DMSO.[8]
Caption: Workflow for preparing Cy7 alkyne stock solution in DMSO.
Step-by-Step Methodology:
-
Preparation: Allow the vial of solid Cy7 alkyne to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO (labeling grade) directly to the vial to create a stock solution, typically at a concentration of 10 mM. [9][10]A reconstitution calculator can be used for convenience. [11]3. Dissolution: Vortex the solution vigorously for several minutes until the solid dye is completely dissolved. The solution should be a clear, dark green/blue color with no visible particulate matter.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store these aliquots at -20°C (or -80°C for longer-term storage), protected from light and moisture. [12]
Protocol 3.2: Utilizing Cy7 Alkyne in Aqueous Bioconjugation (Click Chemistry Example)
This protocol outlines the critical steps for introducing the DMSO-based dye stock into an aqueous reaction mixture for bioconjugation.
Rationale: The key to preventing precipitation is to ensure the dye is never exposed to a purely aqueous environment. By adding the DMSO stock to a buffered solution that may already contain a small amount of co-solvent, the dye remains solvated as it is diluted. [13][10]
Caption: Workflow for aqueous bioconjugation with Cy7 alkyne.
Step-by-Step Methodology:
-
Prepare Aqueous Phase: In a reaction tube, combine your azide-modified biomolecule, the reaction buffer (e.g., PBS), and other aqueous components of the Click Chemistry reaction (e.g., copper catalyst, ligand). [2][14]2. Thaw Dye: Remove a single aliquot of the Cy7 alkyne DMSO stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.
-
Add Dye to Reaction: While gently vortexing or rapidly pipetting the aqueous reaction mixture, add the required volume of the Cy7 alkyne stock solution. This is a critical step. Adding the dye to a well-mixed solution prevents localized high concentrations of the dye from crashing out of solution.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in the reaction mixture is sufficient to maintain dye solubility but does not compromise the function of the biomolecule. A final concentration of 5-20% DMSO is a common and effective range. [13]5. Incubation: Proceed with the reaction incubation as required by your specific protocol, keeping the mixture protected from light.
-
Purification: Following the reaction, remove unreacted dye and other reagents using an appropriate method, such as size exclusion chromatography or dialysis.
Chapter 4: Troubleshooting and Advanced Considerations
Common Pitfall #1: Dye Precipitation in Aqueous Buffers
-
Cause: This almost always results from either adding the DMSO stock to the aqueous buffer without sufficient mixing or exceeding the dye's solubility limit at a given final DMSO concentration.
-
Self-Validating Solution: A properly prepared reaction mixture should remain a clear, colored solution. Any visible precipitate or cloudiness indicates a failed reaction setup. Always add the dye stock to a vortexing solution. If precipitation occurs, the experiment should be repeated with a higher final percentage of DMSO or a lower dye concentration.
Common Pitfall #2: Low or No Fluorescence in the Final Conjugate
-
Cause: If the conjugation chemistry is confirmed to be efficient, a lack of fluorescence often points to dye aggregation. H-aggregation quenches fluorescence. [15]* Self-Validating Solution: The monomeric, active form of Cy7 has a characteristic absorbance maximum (~750 nm). [16]Aggregation causes a blue-shift in this peak. [15]A simple absorbance spectrum of the reaction mixture (before purification) can diagnose aggregation issues. If the peak is shifted, troubleshooting should focus on improving dye solubility (e.g., increasing DMSO concentration).
Advanced Topic: When to Choose a Water-Soluble Alternative For applications that are intolerant of organic solvents or require very high dye concentrations in aqueous media, a non-sulfonated Cy7 alkyne may not be the optimal choice. In these cases, researchers should consider:
-
Sulfonated Cyanine Dyes: These derivatives contain one or more sulfonic acid groups, which dramatically enhance water solubility and reduce aggregation, often eliminating the need for DMSO entirely. [13][17]* Sterically Shielded Dyes: Novel designs that incorporate bulky groups to physically prevent the dye molecules from aggregating have shown remarkable improvements in aqueous solubility and quantum yield. [15]
Conclusion
This compound is a premier NIR dye for bioconjugation, but its effective use is predicated on a thorough understanding of its solubility. The molecule's inherent hydrophobicity makes it practically insoluble in water, leading to performance-destroying aggregation. DMSO is the required and optimal solvent for preparing stable, concentrated stock solutions. For subsequent use in aqueous bioconjugation reactions, a carefully controlled protocol where the DMSO stock is diluted into a well-mixed reaction buffer is mandatory. By following the validated protocols and understanding the physicochemical principles outlined in this guide, researchers can confidently harness the full potential of this compound, ensuring the generation of high-quality, reliably fluorescent conjugates for their research and development needs.
References
-
Alfa Chemistry. (n.d.). Solvent Soluble Cyanine Dyes. Alfa Chemistry Materials.
-
Cayman Chemical. (n.d.). Cy7 Product Information.
-
AxisPharm. (n.d.). This compound.
-
ChemicalBook. (n.d.). This compound.
-
MedchemExpress. (n.d.). CY7 (Sulfo-Cyanine7) Fluorescent Dye.
-
Zheng, Q., et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. PubMed Central.
-
Lumiprobe. (n.d.). Cyanine7.5 alkyne.
-
Biomol.com. (n.d.). Cyanine 7 alkyne [equivalent to Cy7(R) alkyne]. AAT Bioquest.
-
AAT Bioquest. (n.d.). Cyanine 7 alkyne [equivalent to Cy7® alkyne].
-
Tocris Bioscience. (n.d.). Cyanine Dyes (Cy Dyes).
-
Lumiprobe. (n.d.). This compound.
-
Lumiprobe. (n.d.). Click Chemistry Labeling of Oligonucleotides and DNA.
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Lumiprobe. (n.d.). Cyanine dyes.
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Chibisov, A. K., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C.
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Lumiprobe. (n.d.). DMSO (dimethyl sulfoxide), labeling grade.
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Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry.
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
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Creative Diagnostics. (n.d.). Cyanine Dyes.
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de la Torre, G., et al. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J-Aggregates: A Minireview. PMC - NIH.
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American Journal of Undergraduate Research. (2004). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study.
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Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.
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STEMCELL Technologies. (n.d.). Dyes and Stains.
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D. K. Mandock, et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. NIH.
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AAT Bioquest. (n.d.). Cyanine 7 monosuccinimidyl ester [equivalent to Cy7® NHS ester].
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Ersoy, G., et al. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers.
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A Senior Application Scientist's Guide to Cy7 Alkyne: Leveraging Near-Infrared Fluorescence for Advanced Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Cy7 alkyne, a near-infrared (NIR) fluorescent probe, focusing on its photophysical properties, its utility in covalent labeling via click chemistry, and practical considerations for its application in research and development. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
The Strategic Advantage of the Near-Infrared (NIR) Window
In the realm of biological imaging, the choice of fluorophore is paramount. The near-infrared (NIR) spectrum, typically considered to be between 700 and 1700 nm, offers significant advantages over the visible spectrum. Biological tissues have lower absorption and scattering of light in this window, which translates to two critical experimental benefits:
-
Deep Tissue Penetration: NIR light can penetrate tissues more deeply, enabling the visualization of processes in complex biological systems and even in whole-body small animal imaging.[1]
-
Reduced Autofluorescence: Biological molecules such as hemoglobin, melanin, and flavins exhibit minimal natural fluorescence in the NIR range.[2] This results in a significantly higher signal-to-noise ratio, allowing for clearer and more sensitive detection of the target molecule.[3]
Cyanine dyes, particularly the heptamethine cyanine Cy7, are workhorses for NIR imaging due to their high extinction coefficients and good fluorescence quantum yields.[1][4][5] The introduction of an alkyne functional group to the Cy7 core structure unlocks its potential for highly specific and stable covalent labeling.
Core Photophysical Properties of Cy7 Alkyne
The performance of any fluorescent probe is dictated by its photophysical characteristics. Cy7 alkyne is a bright and photostable NIR probe, making it a reliable choice for demanding imaging applications.[6] Its fluorescence is notably stable across a wide pH range (pH 4 to 10).[6]
Understanding these properties is crucial for designing experiments, selecting appropriate filter sets for microscopy, and quantifying results.
| Property | Typical Value | Significance in Experimental Design |
| Excitation Maximum (λex) | ~750 - 756 nm[7][8][9][10] | Dictates the optimal wavelength of the laser or light source needed to excite the fluorophore efficiently. |
| Emission Maximum (λem) | ~773 - 779 nm[7][8][9][10] | Determines the ideal detection window and filter set to capture the maximum fluorescence signal. |
| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹[8][11][12] | A measure of how strongly the dye absorbs light at its excitation maximum. A high value indicates a bright fluorophore. |
| Fluorescence Quantum Yield (Φ) | ~0.24 - 0.3[8][10][12] | Represents the efficiency of converting absorbed light into emitted fluorescence. A higher value contributes to brighter signals. |
| Stokes Shift | ~23 nm | The separation between excitation and emission maxima. A larger Stokes shift minimizes spectral overlap and improves signal detection. |
Note: Exact values can vary slightly depending on the specific chemical structure (e.g., presence of sulfo- groups for enhanced water solubility), solvent, and conjugation partner.
The Alkyne Handle: Precision Labeling with Click Chemistry
The terminal alkyne group on Cy7 alkyne is not just a minor modification; it is a gateway to one of the most efficient and bio-orthogonal conjugation reactions available: the azide-alkyne cycloaddition, commonly known as "click chemistry."[13][14] This reaction allows Cy7 alkyne to be covalently attached to any molecule bearing an azide group, forming a highly stable triazole linkage.[15][]
This method is superior to traditional labeling chemistries (e.g., NHS esters) for several reasons:
-
High Specificity: The azide and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring that the dye reacts only with its intended partner.[14][17]
-
Biocompatibility: The reaction can be performed in aqueous buffers and even in living cells without disrupting normal biological processes.[14]
-
Efficiency: The reaction is rapid and often proceeds to completion, providing high yields of the desired conjugate.[17][18]
There are two primary variants of this reaction used with Cy7 alkyne:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common form of click chemistry, utilizing a copper(I) catalyst to accelerate the reaction between a terminal alkyne (like Cy7 alkyne) and an azide.[13][19]
-
Mechanism Rationale: The Cu(I) catalyst activates the terminal alkyne, making it highly susceptible to reaction with the azide. A reducing agent, such as sodium ascorbate, is typically included to maintain copper in its active Cu(I) oxidation state.[18]
-
Best Suited For: Labeling purified proteins, oligonucleotides, and other biomolecules in vitro. It is the method of choice for fixed-cell imaging and applications where potential copper toxicity is not a concern.[20]
}
CuAAC Reaction Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed. This reaction uses a strained cyclooctyne (instead of a terminal alkyne) which reacts spontaneously with an azide without the need for a catalyst.[21][22] While Cy7 alkyne itself is used in CuAAC, its azide counterpart (Cy7 azide) is used for SPAAC reactions with alkyne-modified biomolecules.[6][23]
-
Mechanism Rationale: The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide. This eliminates the need for a toxic metal catalyst.[23]
-
Best Suited For: Live-cell imaging and in vivo applications where maintaining cellular health is critical.[21][24][25]
}
SPAAC Reaction (Copper-Free)
Experimental Protocols & Field-Proven Insights
The following protocol provides a robust, self-validating framework for labeling an azide-modified protein with Cy7 alkyne using CuAAC.
Protocol: CuAAC Labeling of an Azide-Modified Protein
1. Reagent Preparation (Critical First Step):
-
Cy7 Alkyne Stock: Prepare a 10 mM stock solution in anhydrous DMSO.[10][12] Insight: Cyanine dyes are susceptible to photobleaching. Prepare the stock solution in a low-light environment and store it at -20°C, protected from light and moisture.[12]
-
Azide-Protein Solution: Prepare the azide-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should ideally be 1-2 mg/mL.[26]
-
Catalyst Solution: Prepare a 50 mM stock of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Reducing Agent Solution: Freshly prepare a 500 mM stock of Sodium Ascorbate in deionized water. Causality: Sodium ascorbate is prone to oxidation. Using a freshly prepared solution is essential to ensure the efficient reduction of Cu(II) to the active Cu(I) catalyst.
2. The Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-protein solution with Cy7 alkyne stock. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.
-
Add the Copper(II) Sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification (Self-Validation Step):
-
Rationale: Removing unconjugated Cy7 alkyne is crucial to prevent high background signal and non-specific binding in downstream applications.
-
Method: Use size-exclusion chromatography (e.g., a desalting column like a PD-10) equilibrated with your desired storage buffer (e.g., PBS).
-
Validation: The labeled protein will elute in the initial fractions (appearing as a distinct blue-green colored band), while the smaller, unconjugated dye molecules will be retained longer and elute in later fractions. Successful separation validates the conjugation.
4. Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7). This allows for the calculation of protein concentration and the degree of labeling.
-
Store the labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, always protected from light.
}
General Experimental Workflow
Applications in Research and Drug Development
The ability to specifically tag biomolecules with a bright, NIR-emitting probe makes Cy7 alkyne invaluable for numerous applications:
-
In Vivo Imaging: Labeled antibodies, peptides, or nanoparticles can be used to visualize tumors, monitor drug delivery, and track cellular therapies in living animals.[1][][28] The high signal-to-background ratio of Cy7 allows for clear delineation of target tissues.[28][29]
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins or other molecules within fixed or live cells.
-
Flow Cytometry: Quantify cell populations that have been targeted with a Cy7-labeled probe.
Troubleshooting and Advanced Insights
Challenge: Dye Aggregation Heptamethine cyanine dyes have a planar structure and can form aggregates in aqueous solutions, which can lead to fluorescence quenching and altered spectral properties.[5][30][31]
-
Insight & Mitigation:
-
Solvent Choice: While the final reaction is in aqueous buffer, ensure the initial stock of Cy7 alkyne is fully dissolved in an organic solvent like DMSO.[12]
-
Use Sulfo-Cy7: Consider using a sulfonated version of Cy7 alkyne. The charged sulfo groups increase hydrophilicity and significantly reduce aggregation in aqueous buffers.[4][8]
-
Concentration: Work with the lowest effective concentration of the dye during labeling to minimize aggregation-driven quenching.
-
Challenge: Photobleaching Although relatively stable, all fluorophores are susceptible to photobleaching (light-induced degradation) upon intense or prolonged exposure to excitation light.[5]
-
Insight & Mitigation:
-
Minimize Exposure: Always protect dye solutions and labeled conjugates from light.[12] During imaging, use the lowest possible laser power and shortest exposure times that provide an adequate signal.
-
Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent to preserve the signal.
-
Conclusion
Cy7 alkyne is a powerful tool for researchers, offering the deep-tissue imaging capabilities of a near-infrared fluorophore combined with the precision and stability of click chemistry conjugation. By understanding its core photophysical properties, selecting the appropriate reaction strategy (CuAAC vs. SPAAC), and adhering to robust experimental protocols, scientists can effectively harness Cy7 alkyne to visualize and quantify biological processes with exceptional clarity and sensitivity.
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FluoroFinder. (n.d.). Cy7 Dye Profile. Retrieved from [Link]
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Antibodies.com. (n.d.). Cyanine 7 alkyne (A270182). Retrieved from [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]
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Spandl, J., et al. (2018). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 59(7), 1316-1326. Retrieved from [Link]
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Laughlin, S. T., et al. (2008). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(48), 9331-9334. Retrieved from [Link]
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TechNexion. (n.d.). NIR Cameras in Embedded Vision – Advantages and Applications. Retrieved from [Link]
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Peng, C., et al. (2021). Heptamethine Cyanine–Based Application for Cancer Theranostics. Frontiers in Pharmacology, 12, 709339. Retrieved from [Link]
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Hinz, F. I., et al. (2012). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ChemBioChem, 13(12), 1743-1747. Retrieved from [Link]
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Specim. (2023). The Importance of Near-Infrared Sensors and Their Typical Applications in Hyperspectral Cameras and Spectral Imaging. Retrieved from [Link]
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Soriano-López, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5278-5289. Retrieved from [Link]
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ResearchGate. (n.d.). IVIS imaging of biodistribution of Cyanine 7-labelled CDNs, exosomes.... Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Distribution Behavior of Cyanine Dyes in Aqueous Solution. Retrieved from [Link]
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ResearchGate. (2010). Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]
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Lallana, E., et al. (2017). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Bioconjugate Chemistry, 28(4), 1184-1189. Retrieved from [Link]
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Dommerholt, J., et al. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Journal of Biological Chemistry, 285(45), 34768-34772. Retrieved from [Link]
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Zhang, M., et al. (2023). Second Near-Infrared (NIR-II) Window for Imaging-Navigated Modulation of Brain Structure and Function. Advanced Healthcare Materials, 12(4), e2202206. Retrieved from [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Advanced Science News. (2020). Stable and functional dyes for imaging living subjects. Retrieved from [Link]
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ResearchGate. (n.d.). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. Retrieved from [Link]
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van der Zwaluw, J., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 110-120. Retrieved from [Link]
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Zhang, T., et al. (2020). DNA Framework-Engineered Assembly of Cyanine Dyes for Structural Identification of Nucleic Acids. ACS Nano, 14(10), 13397-13406. Retrieved from [Link]
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Rübner, G., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry, 26(61), 13865-13869. Retrieved from [Link]
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Guo, X., et al. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(II) coordination polymer. Dalton Transactions, 46(46), 16195-16200. Retrieved from [Link]
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Plachá, D., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9674-9686. Retrieved from [Link]
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Muenter, A. A., et al. (1994). Effects of J-Aggregation on the Redox Levels of a Cyanine Dye. The Journal of Physical Chemistry, 98(30), 7349-7352. Retrieved from [Link]
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Technical Deep Dive: Sulfo-Cyanine7 Alkyne vs. Non-Sulfonated Cy7 Alkyne
Executive Summary
In near-infrared (NIR) fluorescence imaging, the choice between Sulfo-Cyanine7 (Sulfo-Cy7) and Non-Sulfonated Cyanine7 (Cy7) is not merely a matter of preference—it is a decision dictated by solubility mechanics and biocompatibility .
While both fluorophores share nearly identical spectral envelopes (Ex/Em ~750/773 nm), their physicochemical behaviors diverge radically in physiological environments. Sulfo-Cy7 alkyne is engineered with negatively charged sulfonate groups (
This guide dissects the molecular mechanics, selection criteria, and protocols for these two critical reagents.
The Sulfonation Factor: Mechanism & Physics
The primary structural difference lies in the polymethine chain and the indolenine rings. Sulfo-Cy7 possesses sulfonate groups that fundamentally alter its interaction with the solvent shell.
1.1 Solubility & Aggregation
-
Non-Sulfonated Cy7: In aqueous buffers (PBS, HEPES), these planar molecules stack like cards due to strong hydrophobic interactions and Van der Waals forces. This stacking forms H-dimers (face-to-face aggregates), which causes non-radiative energy decay. The result is a drastic drop in quantum yield (fluorescence quenching) and precipitation.
-
Sulfo-Cy7: The sulfonate groups introduce strong electrostatic repulsion between dye molecules. This prevents H-aggregation, maintaining the dye in a monomeric, highly fluorescent state even at higher concentrations in water.
1.2 The "Solvent Shock" Effect
When labeling delicate proteins (e.g., antibodies, enzymes), Non-Sulfonated Cy7 requires dissolution in organic solvents (DMF or DMSO) before addition to the protein. Even small amounts of organic solvent can induce local denaturation or precipitation of sensitive proteins. Sulfo-Cy7 eliminates this risk entirely as it dissolves directly in the reaction buffer.
Comparative Technical Specifications
The following data highlights the physicochemical divergence despite spectral similarity.
| Feature | Sulfo-Cyanine7 Alkyne | Non-Sulfonated Cy7 Alkyne |
| Solubility | High in Water, PBS, HEPES | Insoluble in Water; Soluble in DMF, DMSO, MeOH |
| Aggregation (Aqueous) | Low (Monomeric state maintained) | High (Forms H-aggregates, quenching signal) |
| Excitation Max | 750 nm | 750 nm |
| Emission Max | 773 nm | 773 nm |
| Extinction Coefficient | ~240,000 | ~200,000 - 215,000 |
| Quantum Yield (Aq) | High (due to reduced aggregation) | Low (quenched by aggregation) |
| Molecular Weight | Higher (due to | Lower |
| Cell Permeability | Membrane Impermeable (remains extracellular) | Membrane Permeable (potential intracellular staining) |
Decision Matrix: Selecting the Right Fluorophore
Use this logic flow to determine the correct reagent for your experimental conditions.
Figure 1: Decision logic for selecting between Sulfonated and Non-Sulfonated Cyanine7 Alkyne.
Bioconjugation Protocols: CuAAC Click Chemistry
The alkyne handle on these dyes allows for conjugation to Azide-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Protocol A: Aqueous Labeling (Sulfo-Cy7 Alkyne)
Best for: Antibodies, Proteins, Peptides in physiological buffer.
-
Preparation: Dissolve Sulfo-Cy7 Alkyne directly in water or PBS to a concentration of 1–10 mM.
-
Reaction Mix:
-
Azide-labeled Protein (1 mg/mL in PBS).
-
Sulfo-Cy7 Alkyne (1.5 – 3 molar excess over azide groups).
-
Catalyst Cocktail: Premix
(1 mM final) + THPTA Ligand (5 mM final). Note: THPTA is critical to protect proteins from oxidation. -
Reductant: Add Sodium Ascorbate (5 mM final) to initiate.
-
-
Incubation: 30–60 minutes at Room Temperature (RT) in the dark.
-
Purification: Desalt via Zeba Spin columns or dialysis. Sulfo-Cy7 is easily removed due to high solubility.
Protocol B: Organic/Mixed Labeling (Non-Sulfonated Cy7 Alkyne)
Best for: Small molecules, hydrophobic drugs, peptides in solid-phase synthesis.
-
Solubilization (CRITICAL): Dissolve Non-Sulfonated Cy7 Alkyne in anhydrous DMSO or DMF . Do not add water yet.
-
Reaction Mix:
-
Incubation: 1–4 hours at RT or slightly elevated temperature (37°C), depending on substrate stability.
-
Purification: HPLC or precipitation. Note: Dialysis is often ineffective for removing hydrophobic non-sulfo dye; use gel filtration or HPLC.
In Vivo & Advanced Applications
Why Sulfo-Cy7 Dominates In Vivo Imaging
For live-animal imaging, Sulfo-Cy7 is the gold standard. Its negative charge reduces non-specific binding to serum albumin and cell membranes, allowing for longer circulation times and clearer biodistribution profiles. Non-sulfonated dyes tend to aggregate immediately upon injection or bind non-specifically to hydrophobic pockets in tissues, creating high background noise.
The Niche for Non-Sulfonated Cy7
Non-sulfonated Cy7 is indispensable for nanomedicine . When engineering PLGA or liposomal nanoparticles, researchers often need to encapsulate the dye inside the hydrophobic core to track the particle. Sulfo-Cy7 would leak out or refuse to encapsulate; Non-Sulfonated Cy7 partitions perfectly into the hydrophobic matrix.
References
-
AxisPharm. Sulfo-Cyanine7 Dye: Spectral Properties and Applications. Retrieved from [Link]
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Technical Deep Dive: Cyanine7 Alkyne Physicochemical Profiling & Application
Extinction Coefficient, Quantum Yield, and Bioconjugation Protocols
Executive Summary
Cyanine7 (Cy7) Alkyne represents a critical intersection between Near-Infrared (NIR) imaging physics and bioorthogonal "Click" chemistry. By shifting excitation/emission into the NIR window (700–900 nm), Cy7 derivatives minimize tissue autofluorescence and maximize photon penetration depth. The alkyne modification enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular attachment to azido-modified biomolecules (peptides, antibodies, oligonucleotides).[1]
This guide provides the definitive physicochemical data, validated measurement protocols, and mechanistic insights required for high-fidelity imaging applications.
Part 1: Physicochemical Specifications
The optical performance of Cy7 Alkyne is heavily dictated by solvent polarity and structural rigidity. The values below represent the consensus for high-purity commercial standards.
Table 1: Key Optical Properties
| Parameter | Value / Range | Conditions / Notes |
| Extinction Coefficient ( | 200,000 – 240,000 M | Measured at |
| Quantum Yield ( | 0.28 – 0.33 (28-33%) | In Organic Solvents (Ethanol/Methanol/DMSO). |
| Quantum Yield ( | < 0.05 (< 5%) | In Aqueous Buffer (PBS). Critical Note: Cy7 undergoes fluorescence quenching in water due to aggregation and non-radiative decay. |
| Excitation Maximum | 750 nm | Near-Infrared window. |
| Emission Maximum | 773 nm | Stokes shift ~23 nm. |
| Molecular Weight | ~622.28 Da | Varies by counterion (Cl⁻, I⁻, etc.) and specific linker length. |
| Solubility | DMSO, DMF, Alcohols | Hydrophobic. Requires organic co-solvent for aqueous labeling. |
Expert Insight: Do not confuse Cyanine7 Alkyne with Sulfo-Cyanine7 Alkyne. The standard Cy7 Alkyne is hydrophobic. If your application is purely aqueous (no DMSO allowed), you must use the Sulfo- variant, though the spectral properties remain similar.
Part 2: Mechanistic Insight
The NIR Advantage (Polymethine Chain)
Cy7 derives its optical properties from a polymethine bridge containing seven methine groups (-CH=). This extended
-
Benefit: Reduced scattering and minimal background fluorescence from biological tissues.
-
Trade-off: The flexible polymethine chain is susceptible to cis-trans photoisomerization, which competes with fluorescence, lowering quantum yield in non-viscous solvents.[2]
The Click Chemistry Handle (Alkyne)
The terminal alkyne group is inert to native biological functional groups (amines, thiols) but reacts rapidly with azides in the presence of Cu(I).[1][3] This bioorthogonality ensures that the dye does not non-specifically bind to the target protein, a common issue with NHS-ester labeling.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Click Conjugation (CuAAC)
Standard Protocol for labeling Azide-modified Biomolecules.
Reagents Required:
-
Cy7-Alkyne: 10 mM in DMSO.
-
CuSO
: 20 mM in water (Source of Copper).[4] -
Sodium Ascorbate: 100 mM in water (Reductant; prepare fresh).
-
THPTA Ligand: 50 mM in water.
-
Why THPTA? It chelates Cu(I), preventing oxidation to Cu(II) and blocking copper-induced degradation of the fluorophore or protein.
-
Workflow:
-
Premix Catalyst: Mix CuSO
and THPTA in a 1:2 molar ratio. Incubate for 5 minutes. This creates the stable catalytic complex. -
Prepare Reaction: In a microcentrifuge tube, combine:
-
Azide-labeled biomolecule (10–50 µM final conc).
-
Cy7-Alkyne (1.5 – 2.0 molar equivalents relative to azide).
-
Buffer (PBS or HEPES, pH 7–7.5).
-
-
Initiate: Add the CuSO
/THPTA premix (final conc ~100 µM Cu). -
Reduce: Add Sodium Ascorbate (final conc ~500 µM).
-
Incubate: 30–60 minutes at Room Temp, protected from light.
-
Purify: Desalting column (e.g., PD-10) or HPLC to remove excess dye.
Visualizing the Click Mechanism
Caption: The Cu(I)-catalyzed reaction fuses the Cy7-Alkyne and Azide-Biomolecule into a stable triazole linkage.
Protocol B: Measuring Quantum Yield ( )
Method: Relative (Comparative) Slope Method.
Concept:
Critical Rule: Absorbance (Optical Density, OD) must be kept below 0.1 (ideally 0.02–0.[5]05) at the excitation wavelength to avoid inner-filter effects (re-absorption of emitted light).
Step-by-Step:
-
Solvent Prep: Prepare fresh Ethanol (or Methanol) for both sample and standard to ensure high QY.
-
Dilution Series: Prepare 4-5 dilutions for both the Cy7-Alkyne and the Reference Standard.
-
Target Absorbance at 750 nm: 0.02, 0.04, 0.06, 0.08, 0.10.
-
-
Acquisition:
-
Calculation:
-
Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis).
-
Calculate the slope (Gradient) for both.
-
Use the equation:
(Where is the refractive index of the solvent.[8] If solvents are identical, this term cancels out).
-
Visualizing the QY Workflow
Caption: The comparative slope method minimizes concentration errors by utilizing the gradient of multiple data points.
Part 4: Critical Quality Attributes & Troubleshooting
H-Aggregation (The "Blue Shift" Trap)
In aqueous solutions, Cy7 molecules stack like coins (H-aggregates).
-
Symptom: Appearance of a new absorption peak ~600-650 nm (blue-shifted) and drastic loss of fluorescence.
-
Solution: Add organic co-solvents (DMSO/Ethanol) or use the Sulfo- variant. For bioconjugation, ensure the dye is dissolved in DMSO before adding to the aqueous protein mix.
Photobleaching
Cy7 is less photostable than Rhodamine or Cy3.
-
Mitigation: Keep samples in amber tubes. Use antifade mounting media (e.g., ProLong Diamond) if performing microscopy.
Stoichiometry
Using >3 equivalents of Cy7-Alkyne per protein molecule can lead to self-quenching (homo-FRET) on the protein surface. Target a Degree of Labeling (DOL) of 1.0 – 2.0.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[9] [Link]
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
Glen Research. THPTA - A Water Soluble Click Ligand. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. glenresearch.com [glenresearch.com]
Precision Flow Cytometry: Cy7 Alkyne Absorption & Click Labeling Guide
Executive Summary
Cy7 Alkyne (Cyanine 7 Alkyne) is a near-infrared (NIR) fluorophore functionalized for bioorthogonal "Click Chemistry" (CuAAC).[1][2] While its absorption maximum peaks at 750 nm , it is frequently utilized in flow cytometry with suboptimal excitation via standard 633 nm or 640 nm Red Lasers due to the scarcity of 750 nm excitation sources. This guide details the photophysical trade-offs, hardware configurations, and precise chemical protocols required to successfully deploy Cy7 Alkyne in high-parameter panels.
Part 1: Photophysical Properties & The "Red Laser" Trade-Off
Spectral Specifications
The absorption profile of Cy7 Alkyne is distinct. Unlike protein-conjugated Cy7 (e.g., PE-Cy7), the small molecule alkyne derivative exhibits a sharp absorbance peak in the NIR window.
| Property | Value | Notes |
| Absorption Maximum | 750 nm | Range: 749–756 nm depending on solvent (MeOH vs. PBS). |
| Emission Maximum | 773 nm | Range: 773–779 nm. |
| Extinction Coefficient | 199,000 M⁻¹cm⁻¹ | High molar absorptivity compensates for suboptimal excitation. |
| Stokes Shift | ~23 nm | Narrow shift requires precise filter sets to avoid bleed-through. |
| Quantum Yield | ~0.3 | Moderate; highly sensitive to microenvironment and rigidity. |
The Excitation Efficiency Problem
Most standard flow cytometers (e.g., BD LSRFortessa™, Beckman Coulter CytoFLEX) lack a 750 nm laser. Researchers must rely on the Red Laser (633/640 nm) .
-
The Physics: Exciting Cy7 at 640 nm targets the "shoulder" of the absorption curve, achieving only ~15–25% of the fluorophore's maximum brightness potential.
-
The Fix: To compensate for low excitation efficiency, you must:
-
Use high-concentration labeling (titrate carefully).
-
Use Sulfo-Cy7 Alkyne to prevent aggregation-induced quenching in aqueous buffers.
-
Maximize detector gain (voltage) while monitoring electronic noise.
-
Part 2: Flow Cytometry Hardware Configuration
To detect Cy7 Alkyne effectively, the optical path must be isolated from overlapping signals like APC-Cy7 or Alexa Fluor 700.
Optical Configuration Diagram (Graphviz)
Figure 1: Standard optical configuration for detecting Cy7 Alkyne using a Red Laser line. Note the requirement for a Longpass dichroic >750 nm to separate Cy7 from APC or Alexa Fluor 647 signals.
Compensation Matrix
Cy7 Alkyne is often used in panels containing APC or APC-Cy7.
-
Spillover into APC Channel: Minimal.
-
Spillover from APC-Cy7: High. APC-Cy7 emits in the same range. Do not use Cy7 Alkyne and APC-Cy7 in the same panel unless you have spectral unmixing capabilities (e.g., Cytek Aurora).
Part 3: Click Chemistry Labeling Protocol (CuAAC)
This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] It is ideal for detecting EdU (proliferation) or azide-tagged glycans.
Critical Safety Note: Copper (Cu) is toxic to cells and quenches GFP/RFP. If multiplexing with fluorescent proteins, use a Copper-Protecting Ligand (THPTA or BTTAA) or perform Click labeling after fixing/imaging if possible (though flow cytometry usually requires fixation first).
Reagents Required[2][3][4][6][7]
-
Cy7 Alkyne (or Sulfo-Cy7 Alkyne): 1-5 mM stock in DMSO.
-
Copper Source: CuSO₄ (100 mM aqueous).
-
Reducing Agent: Sodium Ascorbate (freshly prepared 500 mM).
-
Ligand (Stabilizer): THPTA (tris-hydroxypropyltriazolylmethylamine).
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 0.1% Triton X-100 or Saponin-based buffer.
Step-by-Step Workflow
-
Fixation & Permeabilization:
-
Fix cells with 4% PFA for 15 min at Room Temperature (RT).
-
Wash 2x with PBS + 1% BSA.[4]
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 min.
-
-
Click Reaction Cocktail Preparation:
-
Prepare immediately before use. Add in this specific order to prevent precipitation:
-
PBS: Balance to final volume.
-
CuSO₄: Final conc. 2 mM.
-
THPTA Ligand: Final conc. 10 mM (Premix CuSO₄ and THPTA before adding to cocktail for best results).
-
Cy7 Alkyne: Final conc. 1–5 µM.
-
Sodium Ascorbate: Final conc. 10 mM (Add last to initiate catalytic potential).
-
-
Labeling:
-
Resuspend cell pellet in the Reaction Cocktail (approx. 500 µL per 10⁶ cells).
-
Incubate for 30 minutes at RT in the dark .
-
-
Wash:
-
Wash 2x with "Click Wash Buffer" (PBS + 1% BSA + 1 mM EDTA). EDTA chelates residual copper which can degrade DNA/fluorophores.
-
Workflow Logic Diagram (Graphviz)
Figure 2: CuAAC Labeling Workflow. The "Chelation Wash" step is critical to prevent copper-induced signal quenching.
Part 4: Troubleshooting & Optimization
Solubility Issues (The "Green Pellet" Phenomenon)
Standard Cy7 Alkyne is hydrophobic. If you observe green precipitates or low signal:
-
Cause: The dye aggregated before reacting.
-
Solution: Switch to Sulfo-Cy7 Alkyne . The sulfonate groups ensure water solubility, allowing the dye to stay in solution during the aqueous click reaction [1].[6]
Stability & Photobleaching
Cy7 is polymethine-based and susceptible to oxidative degradation by ozone and light.
-
Protocol Adjustment: Keep samples covered in foil. Analyze within 4–6 hours of staining. Do not leave samples in fixative overnight after Cy7 labeling if possible.
Tandem Dye Confusion
-
Clarification: Cy7 Alkyne is a single fluorophore. Do not confuse it with PE-Cy7 or APC-Cy7 .
-
Panel Design: If using Cy7 Alkyne, you generally cannot use APC-Cy7. You can use PE-Cy7 if your cytometer has spatially separated Yellow-Green (561 nm) and Red (640 nm) lasers, as PE-Cy7 is excited by the 561 nm laser, while Cy7 Alkyne is excited by the 640 nm laser.
References
Sources
An In-Depth Technical Guide to the Storage, Handling, and Shelf Life of Cyanine7 Alkyne
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the stability and longevity of Cyanine7 (Cy7) alkyne. Adherence to these principles and protocols is essential for ensuring the reagent's performance, leading to reproducible and reliable results in bioconjugation, imaging, and other sensitive applications.
Introduction: The Imperative for Precision in Handling Cy7 Alkyne
Cyanine7 alkyne is a near-infrared (NIR) fluorescent probe engineered for covalent labeling of azide-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[1][2] Its utility in demanding applications, particularly in vivo imaging, stems from its bright fluorescence, high extinction coefficient, and emission in a spectral region where biological autofluorescence is minimal.[3][4]
However, the very chemical features that make Cy7 a potent fluorophore—the extended polymethine chain—also render it susceptible to degradation.[5] Likewise, the terminal alkyne group, the key to its reactivity, must be preserved. This guide moves beyond simple temperature recommendations to explain the underlying chemical and physical principles of Cy7 alkyne stability, providing a framework for not just storing, but actively preserving, this critical reagent.
The Chemical Basis of Cy7 Alkyne Instability
Understanding the structure of Cy7 alkyne is fundamental to appreciating its vulnerabilities. The molecule consists of two indolenine rings linked by a heptamethine chain. This conjugated π-system is responsible for its intense absorption and fluorescence properties.[5] The primary pathways of degradation are:
-
Oxidation of the Polymethine Bridge: This is the most significant degradation pathway. The electron-rich polymethine chain is highly susceptible to attack by oxidizing agents, particularly reactive oxygen species (ROS) like singlet oxygen.[6][7] This attack can cleave the conjugated system, resulting in a loss of NIR fluorescence or a hypsochromic shift (a "blueing" of the dye).[6]
-
Photodegradation: Exposure to light, especially high-intensity light or UV, excites the dye to a singlet state. A fraction of these molecules can undergo intersystem crossing to a longer-lived triplet state. This triplet-state dye can react directly with molecular oxygen to generate highly damaging singlet oxygen, initiating a cascade of oxidative degradation.[8][9]
-
Moisture and pH Sensitivity: While the alkyne group is more stable than highly reactive moieties like NHS esters, its integrity is still paramount. Moisture can lead to unwanted side reactions. Furthermore, the stability of cyanine dyes in solution can be pH-dependent. For some cyanine derivatives, pH extremes can accelerate degradation.[10][11]
Core Storage Principles and Recommended Conditions
Proper storage aims to mitigate the degradation factors described above. The recommendations are not arbitrary; they are direct countermeasures to well-understood chemical processes.
Long-Term Storage of Lyophilized Solid
The solid, lyophilized form of Cy7 alkyne is the most stable state for long-term storage.
-
Temperature: -20°C is the standard for reliable long-term storage. [1][12][13][14] Storage at -80°C is also an excellent option and may offer superior protection over multiple years.[15][16][17] Low temperatures drastically reduce the kinetic energy of molecules, slowing the rate of any potential degradation reactions.
-
Light: Store in complete darkness. [1][12][18] The reagent vial should be placed in a secondary container, such as a freezer box, to prevent exposure to light when the freezer door is opened.
-
Atmosphere: Store under desiccated conditions. [1][19][20] The presence of moisture can compromise the reactive alkyne. Upon receipt, ensure the vial cap is tightly sealed. For labs in humid environments, storing the vial inside a larger container with a desiccant is a prudent measure.
Storage of Stock Solutions
Stock solutions, typically prepared in anhydrous DMSO or DMF, are significantly less stable than the lyophilized powder.[1]
-
Temperature: -20°C is suitable for short-term storage (up to 1 month), while -80°C is strongly recommended for longer-term storage (up to 6 months). [17]
-
Aliquoting: This is the most critical practice for preserving stock solutions. [16] Frequent freeze-thaw cycles introduce moisture from the air into the solution and subject the dye to temperature stress. Prepare numerous small-volume, single-use aliquots to avoid compromising the entire stock.
-
Solvent Choice: Use only high-quality, anhydrous grade DMSO or DMF.[21] Water in the solvent will accelerate hydrolysis and degradation.
-
Light and Atmosphere: The same principles as for the solid form apply. Use amber or opaque tubes for aliquots and minimize headspace.[11] After preparing aliquots, purging the vials with an inert gas like argon or dry nitrogen before sealing can further extend shelf life by displacing oxygen and moisture.[12]
Summary of Storage Conditions and Shelf Life
| Form | Temperature | Light Conditions | Atmosphere | Typical Shelf Life |
| Lyophilized Powder | -20°C to -80°C | In the dark | Desiccated | Up to 24 months[1][19] |
| Stock Solution | -20°C | In the dark, aliquoted | Anhydrous, minimal headspace | Up to 1 month[17] |
| Stock Solution | -80°C | In the dark, aliquoted | Anhydrous, inert gas overlay | Up to 6 months[17] |
Note: Shelf life is an estimate and can be affected by handling practices and specific lot-to-lot variability. Always refer to the manufacturer's datasheet.
Experimental Protocols for Optimal Handling
Adherence to strict protocols is a self-validating system that minimizes reagent degradation and ensures experimental reproducibility.
Protocol 1: Handling Upon Receipt
-
Inspect: Upon arrival, check that the vial is sealed and contains a green powder.[1] The product is typically shipped at ambient temperature, which is acceptable for up to 3 weeks.[1][12][19]
-
Equilibrate: Before opening the vial for the first time, allow it to warm to room temperature for at least 20 minutes. [12] Opening a cold vial will cause atmospheric moisture to condense on the powder, severely compromising its stability.
-
Log: Record the date of receipt and the lot number in your lab's reagent database.
-
Store: Place the vial in a labeled freezer box and store at -20°C or -80°C in the dark.
Protocol 2: Preparing Anhydrous Stock Solutions
-
Gather Materials: Obtain the vial of Cy7 alkyne, anhydrous-grade DMSO, and sterile, low-volume microcentrifuge tubes (amber or covered in foil).
-
Equilibrate: Warm the Cy7 alkyne vial to room temperature as described above.
-
Prepare Solvent: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle. Use a pipette tip designated for anhydrous work to draw the solvent.
-
Reconstitute: Briefly centrifuge the vial of Cy7 alkyne to ensure all powder is at the bottom. Carefully add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[22] Mix by gentle vortexing until fully dissolved.
-
Aliquot: Immediately dispense the stock solution into single-use volumes (e.g., 5-10 µL) in the prepared microcentrifuge tubes.
-
Purge (Optional but Recommended): Gently flush the headspace of each aliquot tube with a stream of dry argon or nitrogen before capping tightly.
-
Store: Place the aliquots in a labeled box and store immediately at -80°C. Record the preparation date and concentration.
Visualizing the Primary Degradation Pathway
The most common cause of Cy7 performance loss is photodegradation, a process initiated by light and mediated by oxygen. The following workflow illustrates this destructive cascade.
Caption: The photodegradation pathway of this compound.
This diagram illustrates how light absorption creates an excited triplet state dye, which then transfers energy to molecular oxygen. The resulting singlet oxygen is a highly reactive species that attacks the dye's polymethine bridge, causing irreversible degradation and loss of fluorescence.[8]
Troubleshooting and Final Recommendations
-
Low Conjugation Efficiency: If click chemistry reactions are inefficient, suspect the degradation of the alkyne group. This is most often caused by repeated freeze-thaw cycles of a stock solution or improper initial handling (opening the vial while cold). Use a fresh aliquot or new vial of solid reagent.
-
Weak or No Fluorescence Signal: This points to the degradation of the polymethine chromophore. The most likely causes are excessive exposure to light or oxidative damage from long-term storage in the presence of air and moisture. Review handling procedures and ensure all storage is light-protected and desiccated.
-
Batch-to-Batch Variability: To ensure consistency, especially in longitudinal studies, qualify each new lot of Cy7 alkyne. Perform a small-scale conjugation and measure the fluorescence spectrum to confirm its properties match previous batches.
By implementing these scientifically grounded storage and handling protocols, researchers can maximize the shelf life and performance of Cy7 alkyne, ensuring the integrity of their experimental outcomes.
References
- Kim, H., et al. (2015). Recycling and Long-Term Storage of Fluorescence In Situ Hybridization Slides. Journal of Molecular Diagnostics, 17(5), 621-628. (Note: While this reference pertains to FISH slides, it supports the principle of -20°C and -80°C storage for fluorescent probes.) URL provided is for a general search as direct link is unavailable.
-
Bio-Synthesis Inc. (n.d.). Storage of dye labeled probes. Retrieved from [Link]
-
QIAGEN. (n.d.). How should fluorescent labeled probes be stored? Retrieved from [Link]
-
Antibodies.com. (n.d.). Cyanine 7 alkyne (A270182). Retrieved from [Link]
- Neuber, S., et al. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Sensors, 16(12), 2053.
- White, A. G., et al. (2024). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. The Journal of Organic Chemistry.
- Chen, C. H., et al. (2001). Photodegradation of cyanine and merocyanine dyes. Dyes and Pigments, 49(1), 57-65.
- Maleckis, A., et al. (2021). Photoinduced dynamics of a cyanine dye: parallel pathways of non-radiative deactivation involving multiple excited-state twisted transients. Physical Chemistry Chemical Physics, 23(1), 227-238.
- Nuesch, F. (2019). Light stability of Cyanine dyes.
- Fieweger, S., et al. (n.d.). Best Practices for Ordering and Handling qPCR Probes.
- Al-Hamadani, Y. A. J., et al. (2023). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways.
- Jarc, E., et al. (2019). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 60(1), 190-198.
- De, A. K., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A, 123(35), 7586-7595.
- Boateng, D., et al. (2023). Investigating the Effects of Donors and Alkyne Spacer on the Properties of Donor-Acceptor-Donor Xanthene-Based Dyes. Dyes and Pigments, 217, 111422.
- Curchod, B. F. E., et al. (2013). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society, 135(32), 11956-11967.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]
- 3. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. How should fluorescent labeled probes be stored? [qiagen.com]
- 11. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cyanine 7 alkyne [equivalent to Cy7(R) alkyne] | AAT Bioquest | Biomol.com [biomol.com]
- 14. rndsystems.com [rndsystems.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Storage of dye labeled probes [biosyn.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biotium.com [biotium.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. biotium.com [biotium.com]
- 22. lumiprobe.com [lumiprobe.com]
Methodological & Application
Advanced Protocol: Copper-Catalyzed Click Chemistry (CuAAC) with Cy7 Alkyne
Executive Summary & Scientific Rationale
This Application Note details the protocol for conjugating Cy7-alkyne to azide-functionalized biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Challenge: While Cy7 (Cyanine 7) offers superior tissue penetration and low background fluorescence in the Near-Infrared (NIR) window (Ex/Em: ~750/773 nm), its polymethine chain is highly susceptible to oxidative cleavage. Standard CuAAC conditions generate Reactive Oxygen Species (ROS) via the Fenton pathway, which can bleach the fluorophore and degrade protein residues (His, Met, Cys).
The Solution: This protocol utilizes a "Shielded Catalyst" strategy . By pre-complexing Copper(II) with the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) prior to reduction, we achieve two critical outcomes:
-
Stabilization: The Cu(I)-THPTA complex prevents disproportionation of Cu(I) to inactive Cu(0) and Cu(II).
-
Protection: The bulky ligand sterically hinders the generation of hydroxyl radicals, preserving both the Cy7 chromophore and the biological activity of the target.
Mechanistic Workflow
The following diagram illustrates the critical "Shielded Catalyst" equilibrium required to protect the Cy7 fluorophore during conjugation.
Figure 1: The "Shielded Catalyst" mechanism. Pre-complexing Cu(II) with THPTA (Step 1) is mandatory to suppress ROS generation that would otherwise degrade the Cy7 polymethine chain.
Materials & Reagents
Reagent Specifications
| Component | Specification | Storage | Notes |
| Cy7-Alkyne | >95% Purity (HPLC) | -20°C, Dark, Desiccated | Critical: Resuspend in anhydrous DMSO. Avoid water until reaction time. |
| CuSO₄[1][2][3][4] · 5H₂O | ACS Reagent Grade | RT | Prepare fresh 20 mM stock in ddH₂O. |
| THPTA Ligand | >95% Purity | -20°C | Prepare 100 mM stock in ddH₂O. |
| Sodium Ascorbate | Crystalline | RT | Must be prepared FRESH immediately before use. |
| Reaction Buffer | 100 mM Phosphate/HEPES | 4°C | pH 7.0–7.5. Avoid Tris (weak Cu chelator). |
| Purification | PD-10 / Zeba Spin | 4°C | Select MWCO appropriate for your biomolecule. |
Cy7 Physical Properties[5]
-
Molecular Weight: ~834 Da (varies by salt form)
-
Excitation Max: 750 nm
-
Emission Max: 773 nm
-
Extinction Coefficient (
): 200,000 – 250,000 M⁻¹cm⁻¹ (Solvent dependent)
Experimental Protocol
Phase 1: Preparation (Stoichiometry Calculation)
Calculate the required molar equivalents. For protein labeling, a 2–5 fold molar excess of Cy7-alkyne over the azide-protein is recommended to ensure complete labeling without causing hydrophobic precipitation.
Example Calculation:
-
Target: 100 µL of IgG-Azide (150 kDa) at 2 mg/mL.
-
Moles Protein:
. -
Cy7 Required (3 eq):
.
Phase 2: The Reaction Workflow
Step 1: Dissolve Cy7-Alkyne Dissolve Cy7-alkyne in anhydrous DMSO to a stock concentration of 5–10 mM.
-
Expert Tip: If using non-sulfonated Cy7, ensure the final DMSO concentration in the reaction mixture is 5–10% to maintain dye solubility. If using Sulfo-Cy7, water/buffer is acceptable.[3]
Step 2: Prepare the Catalyst Premix (The "Shield") In a separate tube, mix CuSO₄ and THPTA. Do not add Ascorbate yet.
-
Mix: 10 µL of 20 mM CuSO₄ + 20 µL of 100 mM THPTA.
-
Incubate for 5 minutes at RT.
-
Why? This ensures all Cu(II) is chelated before reduction, preventing "hot" Cu(I) ions from damaging the protein.
Step 3: Assembly Add reagents to the Azide-Protein solution in the following strict order :
-
Azide-Protein (in Phosphate/HEPES buffer).
-
Cy7-Alkyne (from DMSO stock). Vortex gently.
-
Cu-THPTA Premix (Final conc: 0.5–1.0 mM Cu).
-
Sodium Ascorbate (Final conc: 5.0 mM).
Step 4: Incubation
-
Flush headspace with N₂ or Ar gas (optional but recommended for Cy7 stability).
-
Cap tube and incubate at Room Temperature for 30–60 minutes in the DARK .
-
Note: Do not heat. Cy7 is thermally sensitive.
Step 5: Quenching & Purification
-
Add EDTA (final 10 mM) to chelate copper and stop the reaction.
-
Immediately purify using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis to remove free Cy7.
-
Why? Free Cy7 aggregates and causes significant background noise in NIR imaging.
Visual Workflow Diagram
Figure 2: Step-by-step pipetting and workflow order. Note that Ascorbate is always added last to trigger the catalytic cycle.
Quality Control & Validation
To validate the conjugate, measure the Degree of Labeling (DOL). You must correct for the contribution of Cy7 to the absorbance at 280 nm.
Formula:
Constants for Cy7:
- : Absorbance at 750 nm.
- : ~200,000 M⁻¹cm⁻¹.
- (Correction Factor): 0.04 (Note: This value typically ranges from 0.03 to 0.05 depending on the specific Cy7 derivative; check manufacturer CoA).
Acceptance Criteria:
-
DOL 0.8 – 2.0: Optimal for antibodies (preserves binding affinity).
-
DOL > 3.0: Risk of quenching and precipitation (Cy7 is hydrophobic).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Cy7 aggregation or Protein denaturation. | 1. Use Sulfo-Cy7 (water-soluble).2. Reduce Cu concentration.3. Add 5-10% DMSO or 0.1% Tween-20 to buffer. |
| Low DOL (<0.5) | Oxidation of Cu(I) or inactive Ascorbate. | 1. Use fresh Ascorbate.2. Increase THPTA:Cu ratio to 5:1.3. Degas buffers with N₂. |
| Bleaching (Low Signal) | ROS damage to Cy7. | 1. Ensure THPTA is premixed with Cu.2. Reduce reaction time.3. Add Aminoguanidine (ROS scavenger).[5] |
| Blue Protein | Residual Copper bound to protein. | Dialyze against buffer containing 1-5 mM EDTA. |
References
-
Preservation of Fluorophores: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Ligand Selection (THPTA): Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie, 50(35), 8051-8056. Link
-
Cy7 Properties & Correction Factors: Lumiprobe Corporation. Cyanine7 Alkyne Datasheet. Link
-
General Click Protocol: BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Link
Sources
Application Note: High-Fidelity In Vivo Fluorescence Imaging using Cyanine7 Alkyne
Abstract & Introduction
In the landscape of preclinical drug development, the ability to track biomolecules with high spatiotemporal resolution is paramount. Cyanine7 (Cy7) Alkyne represents a convergence of two powerful technologies: Near-Infrared (NIR) fluorescence and Bioorthogonal "Click" Chemistry.
While visible spectrum dyes (FITC, PE) fail in vivo due to high tissue autofluorescence and photon scattering, Cy7 operates within the NIR-I window (700–900 nm) . This allows for deep tissue penetration (up to several centimeters) and superior signal-to-noise ratios. Simultaneously, the alkyne handle enables the precise conjugation of this fluorophore to any azide-tagged biomolecule (antibodies, peptides, or nanoparticles) via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This guide provides a rigorous, field-validated protocol for synthesizing Cy7-labeled probes ex vivo and utilizing them for in vivo biodistribution and tumor-targeting studies.
Technical Specifications
Before initiating protocols, ensure your optical hardware matches the fluorophore's spectral profile to avoid "dark" images or bleed-through.
Table 1: Cyanine7 Alkyne Physicochemical Properties
| Property | Value | Notes |
| Excitation Max | 750 nm | Requires 745 nm or 750 nm laser/filter set. |
| Emission Max | 773 nm | Detectable in NIR/ICG channels. |
| Extinction Coefficient | ~200,000 M⁻¹cm⁻¹ | High brightness; comparable to Alexa Fluor 750. |
| Quantum Yield | ~0.30 | High for an NIR dye (typically <0.1 for ICG). |
| Molecular Weight | ~622.28 Da | Small molecule; minimal steric hindrance. |
| Solubility | Low in Water; High in DMSO/DMF | Critical: Dissolve in organic solvent first. |
Mechanism of Action: The CuAAC Reaction
The core chemistry utilized here is the formation of a stable 1,2,3-triazole linkage between the Cy7-Alkyne and an Azide-functionalized target.[1]
Why CuAAC? unlike NHS-esters which randomly label lysines (often destroying the antibody binding site), Click chemistry is site-specific. However, Copper (Cu) is toxic to cells and can oxidize proteins. Therefore, Ligand-Assisted Catalysis using THPTA is mandatory to protect the biomolecule and accelerate the reaction.
Workflow Visualization
The following diagram outlines the critical path from conjugation to in vivo analysis.
Caption: Figure 1. End-to-end workflow for generating Cy7-labeled probes and performing in vivo imaging.
Experimental Protocols
Phase A: Ex Vivo Bioconjugation (The "Click" Reaction)
Objective: Label an Azide-modified antibody (Ab-N3) with Cy7-Alkyne. Safety Note: Copper is toxic. All copper must be removed before animal injection.
Materials:
-
Azide-functionalized Antibody (1 mg/mL in PBS, pH 7.4).
-
Cy7-Alkyne (10 mM stock in DMSO).
-
CuSO4 (50 mM in water).
-
THPTA Ligand (250 mM in water) – Essential for protecting the protein.
-
Sodium Ascorbate (500 mM in water) – Prepare fresh.
-
Zeba Spin Desalting Columns (7K MWCO).
Step-by-Step Protocol:
-
Premix Catalyst Complex:
-
In a separate tube, mix CuSO4 and THPTA at a 1:5 molar ratio .
-
Example: 4 µL CuSO4 + 10 µL THPTA.[1] Incubate for 5 mins. This forms the catalytic complex that is less damaging to proteins than free copper.
-
-
Reaction Assembly:
-
To 100 µL of Ab-N3 (100 µg), add Cy7-Alkyne (2–5 molar excess).
-
Calculation: For 100 µg IgG (~0.66 nmol), add ~2–3 nmol Cy7-Alkyne. Keep DMSO < 5% final volume.
-
-
Initiate Reaction:
-
Add the CuSO4/THPTA complex (final conc. 0.5 mM Cu).
-
Add Sodium Ascorbate (final conc. 5 mM).
-
Flush with Nitrogen/Argon (optional but recommended to prevent oxidation) and cap tightly.
-
-
Incubation:
-
Incubate at Room Temperature (RT) for 60 minutes in the dark .
-
-
Purification (Critical):
-
Pass the reaction mixture through a Zeba Spin Column (pre-equilibrated with sterile PBS) to remove free Cy7, Copper, and Ascorbate.
-
Note: Free Cy7 will cause high background signal in the liver/kidneys in vivo.
-
Phase B: In Vivo Imaging Setup
Objective: Track the biodistribution of the Cy7-Ab conjugate in a tumor-bearing mouse model.
Materials:
-
IVIS Spectrum (PerkinElmer) or FMT (Bruker).
-
Anesthesia (Isoflurane).
-
Nude Mice (e.g., BALB/c nu/nu) to minimize hair scattering.
Protocol:
-
Baseline Imaging:
-
Anesthetize the mouse.
-
Acquire a pre-injection image using Ex: 745 nm / Em: 800 nm (or closest filter set). This controls for diet-induced autofluorescence (chlorophyll in chow fluoresces in NIR).
-
-
Administration:
-
Inject 1–2 nmol of Cy7-conjugate (approx. 50–100 µL) via tail vein.
-
-
Time-Course Imaging:
-
Acquire images at t = 10 min, 1 h, 4 h, 24 h .
-
Logic:
-
10 min: Vascular perfusion (blood pool).
-
1-4 h: Tissue distribution and renal clearance onset.
-
24 h: Tumor retention (EPR effect or specific binding) vs. clearance.
-
-
-
Data Analysis:
-
Draw Regions of Interest (ROIs) over the Tumor, Liver, and Muscle (background).
-
Calculate Tumor-to-Background Ratio (TBR) :
.
-
Data Interpretation & Troubleshooting
Expected Results
-
Liver/Kidney: High signal is normal. Hydrophobic dyes like Cy7 are cleared hepatobiliary (Liver -> Bile -> Feces).
-
Tumor: Specific accumulation should peak between 6–24 hours depending on the antibody half-life.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation in Reaction Tube | Cy7 is hydrophobic. | Ensure DMSO is ~5% in the reaction. Use sulfonated Cy7 (Sulfo-Cy7) if solubility persists. |
| High Background Everywhere | Free dye not removed. | Perform a second purification step (dialysis or column). |
| No Signal | Oxidation of Fluorophore. | Cy7 is sensitive to oxidation. Ensure Ascorbate was fresh and reaction was protected from light. |
| Protein Aggregation | Copper damage. | Increase THPTA:Copper ratio to 10:1. Reduce reaction time to 30 mins. |
Visualization of Signaling/Clearance Pathway[2]
Understanding the fate of the probe is crucial. The diagram below illustrates the clearance pathways affecting signal interpretation.
Caption: Figure 2. Pharmacokinetics and clearance pathways of Cy7-labeled biomolecules.
References
-
Weissleder, R. (2001). A clearer vision for in vivo imaging. Nature Biotechnology, 19(4), 316–317.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Lumiprobe Corporation. (n.d.). This compound spectral properties and protocol. Retrieved from Lumiprobe.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.
-
Zhu, H., et al. (2016). Near-infrared fluorescence imaging of tumor using Cy7-labeled antibody. Journal of Biomedical Optics.
Sources
Application Note: High-Efficiency Conjugation of Cyanine7 Alkyne to Oligonucleotides via CuAAC
This Application Note provides a comprehensive, field-validated guide for conjugating Cyanine7 (Cy7) Alkyne to Azide-modified Oligonucleotides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction & Principle
The conjugation of Near-Infrared (NIR) fluorophores, such as Cyanine7 (Cy7), to oligonucleotides enables deep-tissue imaging and high-sensitivity in vivo tracking due to reduced background autofluorescence in the 700–800 nm window.
This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "Click Chemistry" reaction.[1][][3][][5][6][7] Unlike amide coupling, CuAAC is bioorthogonal, proceeds efficiently in aqueous/organic mixtures, and forms a chemically inert 1,2,3-triazole linkage.[7]
Core Chemical Logic: The reaction couples a Cyanine7-Alkyne (reporter) to an Azide-functionalized Oligonucleotide (scaffold).
-
Why Cy7-Alkyne? Alkyne-modified dyes are chemically stable and do not hydrolyze like NHS esters.
-
Why Azide-Oligo? Azide groups are small, metabolically stable, and easily introduced into oligonucleotides post-synthesis or enzymatically.
Reaction Mechanism
The Cu(I) catalyst (generated in situ) coordinates with the alkyne and azide, lowering the activation energy for the cycloaddition, resulting in a regioselective 1,4-disubstituted 1,2,3-triazole.
Figure 1: Simplified mechanism of the CuAAC reaction between an Azide-Oligo and Cy7-Alkyne.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Azide-Oligonucleotide | 3' or 5' Azide modified (HPLC purified) | Target scaffold.[1][][][7][8][9][10] |
| Cyanine7 Alkyne | >95% Purity (store at -20°C, dark) | NIR Fluorophore. |
| Cu(II)-TBTA Complex | 10 mM in 55% DMSO | Pre-complexed catalyst source.[10][11] TBTA stabilizes Cu(I).[1] |
| Ascorbic Acid | 5 mM in Ultrapure Water (Freshly prepared) | Reducing agent (converts Cu(II) to catalytic Cu(I)). |
| DMSO | Anhydrous, PCR Grade | Co-solvent to solubilize Cy7. |
| TEAA Buffer | 2M Triethylammonium Acetate, pH 7.0 | Maintains pH and facilitates HPLC purification later. |
| Precipitation Mix | 3% Lithium Perchlorate (LiClO4) in Acetone | efficient precipitation of labeled oligos.[10][11] |
Equipment
-
SpeedVac or Lyophilizer
-
Amber Microcentrifuge Tubes (1.5 mL)
Experimental Protocol
Critical Safety Note: Cyanine7 is sensitive to light and oxidation. Perform all steps involving the dye in low light and use amber tubes.
Phase 1: Reaction Setup
Standard Scale: 10 nmol Oligonucleotide.
-
Calculate Reagents:
-
Oligo: 10 nmol (dissolved in water).
-
Cy7-Alkyne: 15–50 nmol (1.5 to 5 equivalents). Note: Use higher equivalents (3-5x) for high-efficiency labeling.
-
Solvent Ratio: Final reaction should be ~50% DMSO / 50% Aqueous Buffer to ensure Cy7 solubility.
-
-
Assembly (Order is Critical):
-
Step A: In a 1.5 mL amber tube, add 10 µL Oligonucleotide (1 mM stock).
-
Step B: Add 10 µL 2M TEAA Buffer (pH 7.0).
-
Step C: Add 50 µL DMSO . Vortex briefly.
-
Step D: Add Cy7-Alkyne (e.g., 3 µL of 10 mM stock in DMSO). Vortex.
-
Step E (Degassing): Crucial Step. Bubble Argon/Nitrogen through the solution for 30 seconds.[10][11] Oxygen inhibits CuAAC and degrades Cy7.
-
Step F (Catalyst): Add 5 µL Ascorbic Acid (5 mM fresh stock).
-
Step G (Initiation): Add 5 µL Cu-TBTA Complex (10 mM stock).
-
-
Incubation:
-
Flush headspace with Argon, cap tightly.
-
Incubate at Room Temperature (25°C) for 1–4 hours with gentle agitation (rotator).
-
Optimization: If yield is low, incubate overnight at 4°C.
-
Phase 2: Post-Reaction Workup (Precipitation)
Removing excess unreacted Cy7-Alkyne is vital before HPLC to prevent column contamination.
-
Add 500 µL of 3% LiClO4 in Acetone (approx. 5x reaction volume).
-
Incubate at -20°C for 30 minutes .
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant (contains free Cy7 and Cu complex). The pellet (blue/green) is the labeled oligo.
-
Wash pellet with 500 µL cold acetone. Centrifuge and decant again.
-
Air dry the pellet for 5–10 minutes (do not over-dry).
Phase 3: Purification (RP-HPLC)
Precipitation removes the bulk dye, but HPLC is required for pharmaceutical-grade purity.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent PLRP-S).
-
Buffer A: 0.1M TEAA (pH 7.0).
-
Buffer B: Acetonitrile (ACN).[9]
-
Gradient: 5% to 40% B over 30 minutes.
-
Detection: Monitor at 260 nm (DNA) and 750 nm (Cy7).
Logic: The Cy7 moiety is highly hydrophobic. The labeled oligo will elute significantly later than the unlabeled oligo (failure sequence), allowing easy separation.
Workflow Visualization
Figure 2: Step-by-step workflow for Cy7-Oligonucleotide conjugation and purification.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitate in Reaction | Cy7 solubility limit reached. | Increase DMSO % (up to 60%). Warm tube to 37°C briefly. |
| Oligo Degradation | Oxidative damage by Cu. | Must use TBTA or THPTA ligand. Ensure thorough degassing. |
| Low Labeling Yield | Inactive Cu(I) or Steric hindrance. | Add fresh Ascorbate. Increase Cy7 equivalents (up to 10x). Increase time. |
| No Cy7 Signal on HPLC | Dye photobleaching. | Keep all solutions wrapped in foil. Check Cy7 stock by UV-Vis. |
| Broad HPLC Peaks | Aggregation of hydrophobic Cy7. | Run HPLC column at elevated temperature (50–60°C). |
Expert Insights (E-E-A-T)
-
Ligand Choice: Never use Copper Sulfate alone. The TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA ligand is non-negotiable for oligonucleotides. It acts as a sacrificial reductant and chelator, preventing the copper from generating Reactive Oxygen Species (ROS) that cleave the DNA backbone (strand breaks).
-
Solubility Paradox: Cy7 is hydrophobic; DNA is hydrophilic. The 50% DMSO condition is the "sweet spot" where both remain in solution long enough to react.
-
Stability: The triazole linkage formed is extremely stable (resistant to hydrolysis and metabolic degradation), making this conjugate ideal for in vivo imaging where serum stability is required.
References
-
Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][7] Available at: [Link]
-
Agilent Technologies. Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Available at: [Link][3]
-
National Institutes of Health (PMC). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. jenabioscience.com [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. interchim.fr [interchim.fr]
- 8. glenresearch.com [glenresearch.com]
- 9. mz-at.de [mz-at.de]
- 10. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. atdbio.com [atdbio.com]
Application Note: Optimized Buffer Composition for Cy7-Alkyne Click Chemistry
Part 1: Executive Summary & Scientific Rationale
The Challenge: Cy7 Instability in CuAAC
Cyanine 7 (Cy7) is a premier Near-Infrared (NIR) fluorophore essential for in vivo imaging due to its deep tissue penetration. However, it presents a unique chemical challenge during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike rigid fluorophores (e.g., Fluorescein, Rhodamine), Cy7 possesses a long, flexible polymethine chain (heptamethine). This conjugated backbone is highly susceptible to oxidative cleavage by Reactive Oxygen Species (ROS), specifically hydroxyl radicals (
Standard click buffers often destroy Cy7 , resulting in "bleaching" (loss of fluorescence) or "blue-shifting" (phototruncation) before the conjugation is even complete.
The Solution: The "ROS-Shielded" Buffer System
This protocol utilizes a High-Shielding Ligand System (BTTAA) combined with controlled reductant dosing. We prioritize BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) over the older THPTA or TBTA ligands.
Why BTTAA?
-
Tighter Cu(I) Chelation: It maintains the copper in the active +1 state more effectively, reducing the "leakage" of copper ions that catalyze ROS formation.
-
Sacrificial Reductant: The ligand itself acts as a ROS sink, sparing the fragile Cy7 polymethine chain.
-
Reaction Speed: It accelerates the reaction kinetics, minimizing the exposure time of Cy7 to the oxidative environment.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired Triazole formation vs. the destructive Cy7 oxidation.
Figure 1: The Dual-Pathway of CuAAC. The active Cu(I) catalyst drives product formation but simultaneously generates ROS.[1][2][3] High-efficiency ligands (BTTAA) accelerate the green path while suppressing the red path.
Part 3: Optimized Buffer Composition
This formulation is designed for labeling 100 µg - 1 mg of protein or oligonucleotide. Scale linearly.
Reagent Preparation Table
| Component | Stock Conc. | Solvent | Storage | Function |
| CuSO₄ | 20 mM | ddH₂O | RT | Copper source.[4] |
| BTTAA Ligand | 100 mM | ddH₂O | -20°C | Critical: Stabilizes Cu(I), protects Cy7. |
| Na-Ascorbate | 500 mM | ddH₂O | Fresh | Reductant. Must be made immediately before use. |
| Aminoguanidine | 100 mM | ddH₂O | 4°C | Scavenger. Prevents protein aggregation by dehydroascorbate. |
| Cy7-Alkyne | 5-10 mM | DMSO | -20°C (Dark) | The label. Dissolve in anhydrous DMSO. |
| Reaction Buffer | 1X | PBS | RT | pH 7.4. Do NOT use Tris (coordinates Cu). |
The "Premix" Strategy (Crucial Step)
Never add Copper and Ligand separately to the reaction. You must form the complex first to prevent free copper from damaging the biomolecule or dye.
Catalyst Premix (5X Concentrate): Mix the following in a separate microtube before adding to your sample:
-
BTTAA (100 mM): 6.0 µL
-
CuSO₄ (20 mM): 5.0 µL
-
ddH₂O: 89.0 µL
-
Result: A clear blue solution containing 1 mM Cu and 6 mM Ligand (1:6 ratio).
Part 4: Step-by-Step Labeling Protocol
Target: Labeling a Protein (e.g., Antibody, 1 mg/mL) with Cy7-Alkyne. Reaction Volume: 100 µL
Phase 1: Setup
-
Buffer Exchange: Ensure protein is in PBS pH 7.4 . Remove any chelators (EDTA/EGTA) or reducing agents (DTT/TCEP) via dialysis or spin column (e.g., Zeba Spin).
-
Cy7 Solubilization: Dissolve Cy7-Alkyne in anhydrous DMSO.
-
Note: Cy7 is hydrophobic. Ensure the final reaction contains 5-10% DMSO to maintain dye solubility, otherwise, it will precipitate and not react.
-
Phase 2: The Reaction Assembly
Add reagents in the exact order listed to prevent precipitation or premature oxidation.
| Step | Component | Volume | Final Conc. | Notes |
| 1 | Protein (in PBS) | 80 µL | ~1 mg/mL | Substrate. |
| 2 | Cy7-Alkyne (in DMSO) | 2-5 µL | 50-100 µM | 20-fold molar excess over protein. |
| 3 | Catalyst Premix (from Part 3) | 10 µL | 100 µM Cu | Vortex briefly. Solution should remain clear. |
| 4 | Aminoguanidine (100 mM) | 5 µL | 5 mM | Protects protein side chains. |
| 5 | Na-Ascorbate (500 mM) | 1 µL | 5 mM | Initiates Reaction. Add last. |
Total Volume: ~100 µL
Phase 3: Incubation
-
Flush Headspace (Optional but Recommended): If possible, gently blow Argon or Nitrogen into the tube headspace to displace Oxygen.
-
Incubate:
-
Time: 30 - 60 minutes.[4]
-
Temp: Room Temperature (25°C) or 4°C (if protein is labile; extend time to 2 hours).
-
Light: Keep in DARK. Wrap tube in foil. Cy7 is extremely photolabile.
-
Phase 4: Purification
-
Quench: Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Cleanup: Unreacted Cy7-Alkyne is hydrophobic and sticky.
-
Recommended:PD-10 Desalting Column or Zeba Spin Column (7K MWCO) equilibrated with PBS.
-
Alternative: Dialysis (slow, may lead to dye aggregation).
-
Part 5: Workflow Diagram
Figure 2: Step-by-step workflow for Cy7-Alkyne conjugation. Critical checkpoints are highlighted in yellow.
Part 6: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Precipitation (Blue/Green) | Cy7 aggregation due to low solubility. | Increase DMSO concentration to 10-15%. Ensure Cy7 stock is fully dissolved before adding. |
| Low Fluorescence (Bleaching) | Oxidative damage to Cy7. | 1. Use BTTAA instead of TBTA/THPTA.2. Degas buffers (N2/Ar purge).3. Reduce Ascorbate conc. to 2.5 mM. |
| Protein Degradation | Cu-mediated oxidation or Dehydroascorbate attack. | 1. Ensure Aminoguanidine is present.2. Increase Ligand:Cu ratio to 10:1.3. Perform reaction at 4°C. |
| No Conjugation | Inactive Copper or Oxidized Ascorbate. | 1. Use fresh Ascorbate (white powder, not yellow).2. Ensure no EDTA is present in the starting protein buffer. |
Part 7: References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Foundational text on CuAAC buffer composition and the importance of ligands.
-
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link
-
Establishes BTTAA as the superior ligand for suppressing cytotoxicity and ROS.
-
-
Schnermann, M. J. (2017). Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion. ACS Central Science.[5] Link
-
Details the "phototruncation" and oxidative degradation mechanisms specific to Cyanine dyes.
-
-
Lumiprobe Corporation. Cyanine7 Alkyne Protocol & Solubility Data. Link
-
Source for solubility requirements (DMSO/DMF) and spectral properties.
-
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Mechanistic Insights on How to Avoid and Harness Cyanine Photoconversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolic Labeling of Glycans using Cy7-Alkyne and Azido-Sugars
Abstract
This application note details the methodology for Metabolic Oligosaccharide Engineering (MOE) to visualize glycoconjugates in biological systems. By exploiting the cell's biosynthetic machinery to incorporate azido-modified sugar analogs (e.g., Ac4ManNAz) into cell-surface glycans, researchers can chemically tag these biomolecules with Cyanine-7 (Cy7) via bioorthogonal "click" chemistry.
Why Cy7? The Cy7 fluorophore operates in the Near-Infrared (NIR) window (Excitation ~750 nm / Emission ~773 nm) . Unlike green or red fluorophores (FITC, TRITC), Cy7 emission penetrates tissue deeper with significantly reduced background autofluorescence, making it the gold standard for in vivo imaging and high-sensitivity in vitro assays.
Principle of Operation
Metabolic labeling relies on the promiscuity of the glycan biosynthetic pathway. Synthetic peracetylated azido-sugars passively diffuse across the cell membrane. Once intracellular, nonspecific esterases remove the acetyl groups. The resulting azido-sugar is metabolized, activated into a nucleotide-sugar donor, and transported to the Golgi apparatus, where glycosyltransferases incorporate it into nascent glycans destined for the cell surface.
Mechanism of Action
The following diagram illustrates the pathway from sugar administration to fluorescent labeling.
Figure 1: Workflow of Metabolic Oligosaccharide Engineering (MOE). The azido-sugar acts as a "Trojan horse," hijacking the pathway to install a chemical handle (azide) on the cell surface.
Critical Experimental Design: The "Click" Chemistry Choice
WARNING: The term "Cy7 Alkyne" typically refers to a terminal alkyne. The choice of chemistry dictates cell viability.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reagents | Cy7-Terminal Alkyne + CuSO₄ + Ascorbate | Cy7-DBCO or Cy7-BCN |
| Reaction Speed | Fast, high yield | Slower, but sufficient |
| Toxicity | High (Copper is toxic to live cells) | Low (Bio-inert) |
| Application | Fixed cells, Lysates, Proteomics | Live Cells, In Vivo Animals |
Expert Recommendation:
-
Use Protocol A (CuAAC) for fixed cell imaging or flow cytometry where cells are fixed post-labeling.
-
Use Protocol B (SPAAC) for in vivo mouse models or real-time live-cell tracking.
Materials & Reagents
Azido-Sugars Selection
| Azido-Sugar | Target Glycan | Primary Biological Context |
| Ac4ManNAz | Sialic Acids (Sia) | Cancer metastasis, inflammation, viral entry. |
| Ac4GalNAz | Mucin-type O-glycans | Stem cell differentiation, T-cell activation. |
| Ac4GlcNAz | O-GlcNAc (Intracellular) | Nuclear/Cytosolic signaling, metabolic sensing. |
Reagents
-
Azido-sugar stock: 10 mM in anhydrous DMSO (Store at -20°C).
-
Cy7-Alkyne (for CuAAC): 1 mM in DMSO.
-
Cy7-DBCO (for SPAAC): 1 mM in DMSO.
-
CuAAC Catalyst Buffer: 100 mM CuSO₄, 500 mM THPTA (Ligand), 1 M Sodium Ascorbate (Freshly prepared).
-
Labeling Buffer: PBS + 1% BSA (BSA scavenges excess hydrophobic Cy7, reducing background).
Protocol A: In Vitro Labeling (Fixed Cells / Flow Cytometry)
Chemistry: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Step 1: Metabolic Incorporation[1][2]
-
Seed cells (e.g., HeLa, Jurkat) to reach 70% confluency.
-
Add Ac4ManNAz to the culture medium.
-
Optimization: Standard concentration is 20–50 µM .
-
Note: Concentrations >100 µM can inhibit natural glycosylation or slow growth [1].
-
-
Incubate for 24–48 hours at 37°C / 5% CO₂.
Step 2: Fixation and Permeabilization[3]
-
Wash cells 2x with warm PBS to remove free sugar.
-
Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.
-
(Optional) If targeting intracellular O-GlcNAc, permeabilize with 0.1% Triton X-100 for 5 min.
Step 3: The Click Reaction (CuAAC)
-
Prepare the Click Cocktail (mix in order):
-
PBS (pH 7.4): Remaining volume
-
Cy7-Alkyne: 10 µM final[1]
-
CuSO₄: 1 mM final
-
THPTA (Ligand): 5 mM final (Protects proteins from oxidation)
-
Sodium Ascorbate: 10 mM final (Add last; solution turns colorless/light yellow)
-
-
Add Cocktail to cells immediately. Incubate for 30–60 minutes at RT in the dark.
-
Critical Wash: Wash 3x with PBS + 1% BSA . The BSA is crucial to remove hydrophobic Cy7 stuck to the plastic or membranes.
-
Analyze via Flow Cytometry (Ex 750 / Em 780) or Fluorescence Microscopy.
Protocol B: In Vivo Labeling (Mouse Model)
Chemistry: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Note: We utilize Cy7-DBCO here as Copper is toxic to live animals.
Step 1: Metabolic Labeling (Pulse)
-
Solubilize Ac4ManNAz in 70% DMSO / 30% Water (or cyclodextrin formulation for better solubility).
-
Administer via Intraperitoneal (IP) injection.
-
Dose: 300 mg/kg daily for 3–7 days [2].
-
Alternative: For sensitive tumor models, lower doses (10–50 mg/kg) can be used if administered intratumorally or for longer durations.
-
Step 2: In Vivo Click Reaction (Chase)
-
24 hours after the final sugar injection, prepare Cy7-DBCO .
-
Administer Cy7-DBCO via Tail Vein (IV) injection.
-
Dose: 5–10 nmol per mouse (approx. 20–50 µM blood concentration).
-
-
Allow 1–4 hours for the reaction and clearance.
-
Expert Insight: Cy7 is hepatobiliary cleared. High liver signal is normal. Tumor/Target signal typically peaks at 2–4 hours post-dye injection.
-
Step 3: Imaging[4]
-
Anesthetize mice (Isoflurane).
-
Image using an IVIS (or similar) system.
-
Filter Set: Excitation 745 nm / Emission 800 nm.
-
Controls: Unlabeled mice (sugar - / dye +) are required to quantify background clearance.
-
Troubleshooting & Optimization Logic
Figure 2: Decision matrix for optimizing metabolic labeling experiments.
Common Pitfalls
-
Low Incorporation: Some cell lines (e.g., certain lymphocytes) have low esterase activity and cannot deacetylate the sugar. Solution: Use non-acetylated sugars (requires higher concentration) or esterase-sensitive protecting groups.
-
Cy7 Aggregation: Cy7 is "sticky." If you see punctate background spots, filter your dye stock (0.2 µm) and increase BSA in wash buffers.
-
Copper Toxicity: If cells detach during Protocol A, switch to Protocol B (DBCO) or reduce Cu concentration and increase ligand (THPTA) ratio.
References
-
Physiological effects of Ac4ManNAz and optimization of metabolic labeling. Kim, E. et al. (2016).[2] Scientific Reports. [Link] Citation Context: Establishes 10-50 µM as the optimal range; high doses inhibit cell growth.
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling. Prescher, J. A., & Bertozzi, C. R.[3][4] (2006).[2][3] Nature Chemical Biology. [Link] Citation Context: The foundational protocol for in vivo metabolic labeling.
-
Visualizing metabolically labeled glycans in living animals. Laughlin, S. T., et al. (2008). Science. [Link] Citation Context: Demonstrates Copper-free click chemistry for in vivo imaging.
Sources
- 1. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Labeling of Tumor-Homing Peptides with Cyanine7 Alkyne via CuAAC
Abstract & Introduction
In the development of targeted oncological therapeutics and diagnostics, the "Optical Window" of biological tissue (650–900 nm) is critical. Hemoglobin and water absorption are minimal in this range, allowing for deep tissue penetration and reduced autofluorescence. Cyanine7 (Cy7) , with an emission maximum ~770–780 nm, is the gold standard fluorophore for this application.
This guide details the conjugation of Cy7-alkyne to tumor-targeting peptides (containing an azide motif) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike amine-reactive chemistry (NHS esters), which can randomly label lysine residues and disrupt the peptide's binding affinity, CuAAC is bioorthogonal and site-specific.
Key Technical Insight: While CuAAC is robust, the generation of Cu(I) can produce Reactive Oxygen Species (ROS) that degrade peptides. This protocol utilizes THPTA , a water-soluble ligand that stabilizes Cu(I), accelerates the reaction, and acts as a sacrificial antioxidant to protect the peptide backbone.[1]
Mechanism of Action
The Chemistry: CuAAC with Ligand Stabilization
The reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. The critical factor for success is maintaining the Copper in the +1 oxidation state.[2] Sodium Ascorbate is used to reduce Cu(II) (from CuSO₄) to Cu(I) in situ.
The Physics: Near-Infrared Fluorescence (NIRF)
Upon binding to the tumor surface receptor (e.g., Integrin
Figure 1: The THPTA-stabilized CuAAC catalytic cycle. The ligand is essential for protecting the peptide from oxidative damage during conjugation.
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Cy7-Alkyne | HPLC >95% | NIR Fluorophore (limiting reagent). |
| Peptide-Azide | HPLC >95% | Tumor targeting moiety (e.g., Azide-RGD). |
| CuSO₄[3][4] · 5H₂O | ACS Reagent | Copper source (Pre-catalyst). |
| THPTA | Click Grade | Ligand to stabilize Cu(I) and prevent degradation.[1][4] |
| Sodium Ascorbate | >99% Pure | Reducing agent. Must be fresh. |
| DMSO | Anhydrous | Co-solvent for hydrophobic Cy7. |
| Water | HPLC Grade | Solvent.[4][5] |
| Inert Gas | Argon/Nitrogen | To degas solvents (Critical). |
Experimental Protocol
Phase 1: Stock Solution Preparation
Causality: Freshness is paramount. Ascorbate oxidizes rapidly in air, turning yellow and becoming ineffective.
-
CuSO₄ Stock (20 mM): Dissolve 5 mg CuSO₄·5H₂O in 1 mL water. Store at 4°C.
-
THPTA Stock (50 mM): Dissolve 21 mg THPTA in 1 mL water. Store at -20°C.
-
Sodium Ascorbate (100 mM): Dissolve 20 mg in 1 mL water. Prepare immediately before use.
-
Peptide & Dye Stocks: Dissolve Peptide-Azide in water (or DMSO if hydrophobic) at 2 mM. Dissolve Cy7-Alkyne in DMSO at 10 mM.
Phase 2: The Conjugation Reaction
Expertise Note: Do not add reagents sequentially into the peptide mixture. Pre-complex the Copper and Ligand first. This ensures that when Copper hits the peptide, it is already "wrapped" in THPTA, preventing immediate oxidative damage.
-
Degas Solvents: Bubble Argon through the water and DMSO for 15 minutes.
-
Prepare Cu-Ligand Complex (Premix):
-
In a separate microtube, mix 10 µL CuSO₄ stock and 20 µL THPTA stock .
-
Ratio: 1:5 (Cu:Ligand) is optimal to ensure full encapsulation.
-
Incubate for 5 minutes at Room Temp (RT).
-
-
Reaction Assembly:
-
To a 1.5 mL amber tube (Cy7 is light sensitive), add:
-
500 µL Peptide-Azide solution (1 µmol).
-
120 µL Cy7-Alkyne solution (1.2 µmol, 1.2 eq). Slight excess ensures complete peptide consumption.
-
300 µL DMSO (Adjust to ensure Cy7 solubility; final DMSO ~50%).
-
30 µL Cu-THPTA Premix (from step 2).
-
-
Last Addition: Add 20 µL Sodium Ascorbate .
-
-
Incubation:
-
Flush headspace with Argon. Cap tightly.
-
Incubate at RT for 2–4 hours with gentle agitation. Protect from light.
-
Phase 3: Purification & Characterization
Logic: Unreacted Cy7 is hydrophobic; the peptide is hydrophilic. The conjugate will have intermediate polarity.
-
HPLC Purification:
-
Column: C18 Semi-prep.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 30 mins.
-
Detection: Monitor at 220 nm (peptide bond) and 750 nm (Cy7).
-
-
Collection: Collect the peak that shows absorbance at both wavelengths.
-
Validation (MS): ESI-TOF Mass Spectrometry.
-
Expected Mass: Mass(Peptide) + Mass(Cy7) + Mass(Triazole Linkage).
-
Application Case: In Vivo Tumor Targeting[6][7]
Objective: Validate the targeting efficiency of Cy7-RGD in a U87MG (Glioblastoma) xenograft model.
Workflow Diagram
Figure 2: Complete workflow from chemical synthesis to biological validation.
In Vivo Protocol Steps
-
Preparation: Dissolve lyophilized Cy7-RGD in sterile saline with 1% DMSO.
-
Injection: Inject 100 µL (approx. 2 nmol probe) via tail vein.
-
Blocking Control (Crucial for Trustworthiness): In a control group, co-inject a 50-fold excess of unlabeled RGD peptide. This saturates the receptors. If the Cy7 signal decreases significantly in the tumor, the targeting is specific.
-
Imaging: Anesthetize mice. Image at 750 nm Ex / 780 nm Em.
-
Timepoints: 1h, 4h, 24h.
-
Observation: Cy7-RGD should accumulate in the tumor. Kidneys will show high signal (renal clearance).
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Precipitation | Cy7 is too hydrophobic. | Increase DMSO content to 50-60%. Ensure Cy7 is fully dissolved before adding to aqueous peptide. |
| Low Yield | Oxidized Copper or Ascorbate. | Use fresh Ascorbate. Degas solvents thoroughly. Oxygen kills the Cu(I) catalyst. |
| Peptide Degradation | ROS generation. | Ensure THPTA is used at 5:1 ratio to Copper. Do not use Copper without ligand. |
| High Background (In Vivo) | Free dye presence. | HPLC purification is mandatory. Free Cy7 binds non-specifically to serum albumin. |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes the THPTA protocol). Link
-
Chen, X., et al. (2004). Integrin αvβ3-targeted imaging of lung cancer. Neoplasia.[6] (Foundational work on RGD-Cy7 targeting). Link
-
Weissleder, R. (2001). A clearer vision for in vivo imaging. Nature Biotechnology. (The "Optical Window" concept). Link
-
Lumiprobe Protocols. (2023). Recommended protocols for CuAAC labeling of proteins and peptides. Link
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 4. axispharm.com [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Near-infrared fluorescence imaging of tumor integrin alpha v beta 3 expression with Cy7-labeled RGD multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Cy7 alkyne for exosome tracking in vivo
Application Note: In Vivo Exosome Tracking via Metabolic Labeling and Cy7-Alkyne Click Chemistry
Executive Summary
Tracking the biodistribution of exosomes in vivo is a critical bottleneck in therapeutic development. Traditional lipophilic dyes (e.g., DiR, PKH26) suffer from "dye leaching" and non-specific transfer to host cell membranes, leading to false-positive signals.
This guide details a covalent, bioorthogonal labeling strategy using metabolic engineering and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By incorporating an azide handle into the exosomal glycan coat and reacting it with Cy7-alkyne , we achieve a label that is chemically stable, biologically inert, and capable of deep-tissue Near-Infrared (NIR) imaging.
Mechanism of Action
The protocol relies on a two-step "Metabolic Click" strategy:
-
Metabolic Incorporation: Donor cells are fed tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz ).[1][2] The cells metabolize this sugar analog, converting it into Azido-Sialic acid, which is displayed on the glycoproteins of the secreted exosomes.
-
Bioorthogonal Ligation: The isolated azide-functionalized exosomes are reacted with Cy7-Alkyne via CuAAC. The copper catalyst (stabilized by THPTA) drives the formation of a stable triazole linkage between the dye and the exosome surface.
Figure 1: Mechanism of metabolic labeling and CuAAC conjugation.[3] Ac4ManNAz is processed by the sialic acid pathway, displaying azides on exosomes for Cy7 attachment.
Critical Reagents & Equipment
| Component | Specification | Purpose |
| Metabolic Label | Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine) | Introduces azide group to exosome surface.[1] |
| Fluorophore | Cy7-Alkyne (Terminal Alkyne) | NIR dye (Ex: 750nm / Em: 773nm) for deep tissue imaging. |
| Catalyst Source | CuSO4 · 5H2O (20 mM stock) | Source of Cu(II) for the reaction. |
| Reducing Agent | Sodium Ascorbate (100 mM stock) | Reduces Cu(II) to catalytic Cu(I). |
| Ligand (CRITICAL) | THPTA (50 mM stock) | Chelates Copper to prevent ROS damage (Fenton reaction) and accelerate rate. |
| Purification | Exosome Spin Columns (MWCO 3000) or SEC | Removes free dye and copper complexes. |
Detailed Protocol
Phase 1: Metabolic Labeling of Donor Cells
Rationale: Labeling during biosynthesis ensures the tag is integral to the membrane, unlike surface painting.
-
Seed Cells: Plate donor cells (e.g., MSCs, HEK293) in T-175 flasks. Allow to reach 60% confluency.
-
Treatment: Replace media with fresh complete media containing 50 µM Ac4ManNAz .
-
Note: Dissolve Ac4ManNAz in DMSO (1000x stock) before adding to media.
-
-
Incubation: Incubate cells for 48–72 hours . This window allows sufficient turnover of the glycocalyx to incorporate the azide sugars.
-
Harvest: Collect conditioned media (CM).
-
QC Step: Check cell viability (Trypan Blue). If viability < 90%, reduce Ac4ManNAz concentration to 25 µM.
-
Phase 2: Exosome Isolation
-
Clarification: Centrifuge CM at 300 x g (10 min), 2,000 x g (20 min), and 10,000 x g (30 min) to remove debris/vesicles.
-
Isolation: Use Ultracentrifugation (100,000 x g for 70 min) or Tangential Flow Filtration (TFF) to concentrate exosomes.
-
Resuspension: Resuspend the exosome pellet in 100 µL PBS (pH 7.4) .
-
Quantification: Measure protein concentration (BCA) or particle count (NTA). Target: 1–2 mg/mL protein or
particles/mL.
-
Phase 3: The CuAAC Click Reaction
Rationale: The terminal alkyne on Cy7 requires copper catalysis. Without the THPTA ligand, copper generates Reactive Oxygen Species (ROS) that destroy exosome integrity. The specific order of addition is non-negotiable.
-
Prepare "Click Mix" (Premix): In a separate tube, mix reagents in this exact order to form the catalytic complex:
-
PBS: Balance to final volume.
-
CuSO4 (20 mM): Final conc. 1 mM.
-
THPTA Ligand (50 mM): Final conc. 2 mM (Maintain 1:2 to 1:5 Cu:Ligand ratio).
-
Incubate premix for 5 mins to ensure chelation.
-
-
Reaction Setup:
-
Add Exosomes (from Phase 2) to a reaction tube.
-
Add Cy7-Alkyne (dissolved in DMSO) to a final concentration of 10–20 µM .
-
Add the Click Mix (Cu/THPTA).
-
Add Sodium Ascorbate (100 mM) to final conc. 2.5 mM (Start the reaction).
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
Safety: Do not exceed 60 mins to minimize oxidative stress.
-
Phase 4: Purification (The Self-Validating Step)
Rationale: Free Cy7 dye will bind to serum albumin in vivo, mimicking liver accumulation. You must prove the signal is exosomal.
-
Removal: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., qEV or Sepharose CL-4B) or use Exosome Spin Columns (MWCO 3k-10k) .
-
Preferred: SEC is superior for removing copper ions and free dye simultaneously.
-
-
Validation (In Vitro):
-
Run a dot blot or measure fluorescence of the flow-through vs. the exosome fraction.
-
Success Criteria: High fluorescence in the early (exosome) fractions, near-zero in the late (free dye) fractions.
-
In Vivo Imaging Workflow
Figure 2: Workflow for in vivo administration and imaging.[1][4] Standard timepoints allow tracking of blood clearance and organ accumulation.
-
Anesthesia: Anesthetize mice (Isoflurane).
-
Injection: Inject 100–200 µL of labeled exosomes (
– particles) via tail vein. -
Imaging Parameters:
-
Mode: Epi-fluorescence or Fluorescence Tomography.
-
Filter Set: Cy7 (Excitation ~745 nm, Emission ~800 nm).
-
Exposure: Auto-exposure (typically 1–5 seconds).
-
-
Analysis: Normalize Radiant Efficiency (
) to control mice injected with PBS.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal | Insufficient metabolic labeling. | Increase Ac4ManNAz incubation time to 72h or conc. to 100 µM. |
| Exosome Aggregation | Copper toxicity / Crosslinking. | Increase THPTA concentration. Ensure Cu:THPTA ratio is at least 1:5. |
| High Background (Liver) | Free dye contamination. | Perform two rounds of purification (e.g., Spin column followed by SEC). |
| Cell Toxicity | Copper exposure.[5] | Ensure Sodium Ascorbate is fresh; minimize reaction time to 30 mins. |
References
-
Smyth, T., et al. (2014). "Surface Functionalization of Exosomes Using Click Chemistry." Bioconjugate Chemistry. Demonstrates the feasibility of CuAAC on exosomes without compromising structure.[6] Link
-
Wang, H., et al. (2018). "Metabolic Labeling Strategy for Exosome Tracking." Exosome RNA / NIH. Establishes the Ac4ManNAz metabolic pathway for exosome engineering. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3][5] Nature Chemical Biology. Foundational review on bioorthogonal chemistry and the necessity of ligand-assisted CuAAC. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Defines the critical role of THPTA in protecting biomolecules. Link
Sources
- 1. exosome-rna.com [exosome-rna.com]
- 2. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exosome-rna.com [exosome-rna.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Cyanine7 Labeling Efficiency
Topic: SPAAC vs. CuAAC Reaction Efficiency for Cyanine7 Alkyne Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Imaging Specialists
Comparative Analysis of CuAAC vs. SPAAC Chemistries
Abstract
Cyanine7 (Cy7) is a gold-standard near-infrared (NIR) fluorophore for in vivo imaging due to its superior tissue penetration and low background autofluorescence. However, its polymethine chain renders it susceptible to oxidative degradation and aggregation. This guide provides a critical technical comparison between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cy7 conjugation. We analyze reaction kinetics, fluorophore stability, and yield, providing optimized protocols to mitigate the "Copper Problem" (oxidative quenching) in CuAAC and the "Steric/Solubility Problem" in SPAAC.
Mechanistic & Kinetic Comparison
The choice between CuAAC and SPAAC for Cy7 is not merely about speed; it is a trade-off between reaction efficiency and fluorophore integrity .
The "Cy7 Paradox"
-
CuAAC (Terminal Alkyne): Extremely fast (
) and high-yielding. Risk: The Copper(I) catalyst, often maintained by ascorbate, generates Reactive Oxygen Species (ROS).[1] Cy7’s polymethine bridge is highly sensitive to ROS, leading to irreversible bleaching (degradation) and fluorescence quenching by residual paramagnetic Cu(II). -
SPAAC (DBCO/BCN): Biocompatible and copper-free. Risk: Cy7 is a large, hydrophobic molecule. Conjugating it to a bulky, hydrophobic cyclooctyne (like DBCO) creates a "super-hydrophobic" probe prone to π-π stacking aggregation in aqueous media, significantly lowering the effective reaction rate (
) and quantum yield.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and critical failure points for both chemistries when applied to Cy7.
Figure 1: Mechanistic pathways highlighting the "Oxidative Risk" of CuAAC versus the "Aggregation Risk" of SPAAC for Cyanine7.
Critical Analysis: Efficiency vs. Stability Data
The following table synthesizes field data regarding the performance of Cy7 in both reaction types.
| Feature | CuAAC (Cy7-Alkyne) | SPAAC (Cy7-DBCO) |
| Reaction Rate ( | ||
| Cy7 Chemical Stability | Low. Prone to oxidative cleavage by Cu/Ascorbate. | High. Chemically stable, but prone to physical aggregation. |
| Fluorescence Yield | Risk of quenching by residual Cu(II). | Generally high, unless aggregated. |
| Biocompatibility | Toxic (unless chelated). Fixed cells only. | Excellent. Suitable for live cells/animals. |
| Atom Economy | High (Small linker). | Low (Large, bulky linker). |
| Solubility | Moderate (requires organic co-solvent). | Low (Very hydrophobic; requires PEG linker). |
| Best Use Case | High-throughput screening, robust proteins, DNA. | Live cell imaging, sensitive proteins, in vivo.[2] |
Experimental Protocols
Protocol A: CuAAC Labeling of Proteins with Cy7-Alkyne
Objective: Maximize yield while protecting Cy7 from copper-induced oxidation. Key Strategy: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a sacrificial ligand to intercept ROS and stabilize Cu(I).
Materials:
-
Cy7-Alkyne (Terminal)[5]
-
CuSO4 (20 mM in water)[6]
-
Sodium Ascorbate (500 mM, freshly prepared )
-
THPTA Ligand (100 mM in water)[6]
-
Aminoguanidine (Optional, prevents protein crosslinking)
Step-by-Step Procedure:
-
Preparation: Dissolve Cy7-Alkyne in anhydrous DMSO to 10 mM.
-
Ligand Pre-complexation (Critical): Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA) prior to adding to the reaction. This creates the active, protected catalytic complex.
-
Reaction Assembly: In a microcentrifuge tube, combine:
-
PBS (pH 7.[6]4) to final volume.
-
Azide-Protein (50 µM final).
-
Cy7-Alkyne (100-200 µM final; 2-4x excess).
-
Aminoguanidine (5 mM final).
-
Cu-THPTA Complex (1 mM Cu final).
-
-
Initiation: Add Sodium Ascorbate (5 mM final) last to initiate the reaction.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark . Note: Do not exceed 1 hour to minimize ROS damage to Cy7.
-
Quenching & Purification: Add EDTA (10 mM) to chelate copper. Purify immediately via Desalting Column (e.g., PD-10) or Dialysis to remove free dye and copper.
Validation Check: Measure Absorbance ratio (A750/A280). If A750 is low but protein recovery is high, oxidative bleaching occurred. Increase THPTA:Cu ratio to 10:1.
Protocol B: SPAAC Labeling with Cy7-DBCO
Objective: Overcome steric hindrance and solubility issues without copper. Key Strategy: Use a PEG4-spacer (Cy7-PEG4-DBCO) to increase water solubility and reduce steric clash.
Materials:
-
Cy7-DBCO (preferably Sulfo-Cy7-PEG4-DBCO for solubility)
-
Anhydrous DMSO
Step-by-Step Procedure:
-
Preparation: Dissolve Cy7-DBCO in anhydrous DMSO to 10 mM. Note: DBCO is moisture sensitive; store under argon.
-
Reaction Assembly: Combine:
-
PBS (pH 7.4).[6] Avoid buffers with sodium azide.
-
Azide-Protein (50 µM final).
-
Cy7-DBCO (250 µM final; 5x excess). Note: Higher excess is required for SPAAC due to slower kinetics.
-
-
Solubility Check: Ensure DMSO concentration is <10% (v/v). If the solution turns cloudy, the Cy7-DBCO is aggregating. Add 0.1% Tween-20 or increase DMSO slightly.
-
Incubation: Incubate for 4 hours at RT or Overnight at 4°C in the dark .
-
Purification: Remove excess DBCO-dye via size exclusion chromatography.
Validation Check: If labeling efficiency is <50%, the azide on the protein may be buried. Add 0.1% SDS (if protein tolerates) to partially unfold and expose the azide.
Troubleshooting & Optimization (Senior Scientist Insights)
| Problem | Diagnosis | Solution |
| Precipitation in SPAAC | Hydrophobic collapse of Cy7-DBCO. | Switch to Sulfo-Cy7 (charged) or Cy7-PEG4-DBCO . Add 5-10% DMSO or 0.1% Tween-20. |
| Bleaching in CuAAC | ROS generation by Cu/Ascorbate. | Degas buffers (remove O2). Increase THPTA conc. Use BTTAA ligand (better protection than THPTA). |
| Low Signal (CuAAC) | Fluorescence quenching by Cu(II). | Wash extensively with EDTA or Imidazole buffers after reaction. |
| Blue Shifted Spectra | H-aggregate formation (stacking). | Lower the Degree of Labeling (DOL). Cy7 aggregates on the protein surface if over-labeled. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. Link
-
Zheng, Q., et al. (2014). Improvement of Cyanine Dye Stability in CuAAC Reaction. Bioconjugate Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Cy7 Alkyne Solubility & Optimization
Topic: Troubleshooting Cy7 Alkyne Precipitation in Aqueous Buffers
Introduction: The Hydrophobic Challenge of Near-IR Dyes
From the Desk of the Senior Application Scientist: Welcome. If you are reading this, you are likely staring at a tube of expensive Cy7 alkyne that has either crashed out of solution as a dark precipitate or failed to yield a fluorescent signal after a Click reaction.
This is not necessarily user error; it is a fundamental property of the molecule. Cy7 (Cyanine-7) possesses a long polymethine chain that makes it inherently hydrophobic and prone to H-aggregation (plane-to-plane stacking) in polar solvents like water or PBS. This guide breaks down the physics of this aggregation and provides the engineering controls required to keep your dye soluble and reactive.
Part 1: The Physics of Failure (Why is it precipitating?)
Q: I followed the protocol, but the dye precipitated immediately upon adding it to my protein/buffer. Why?
A: You are fighting thermodynamics. Non-sulfonated Cy7 alkyne is lipophilic. When introduced to an aqueous environment without sufficient organic co-solvent, the planar dye molecules stack like a deck of cards to minimize their exposure to water.
This phenomenon is called H-Aggregation .
-
Visual Sign: The solution may turn from a clear green to a cloudy, dark particulate suspension.
-
Spectral Sign: A hypsochromic (blue) shift in absorbance and a drastic quenching of fluorescence.
The Mechanism of Aggregation:
Figure 1: The thermodynamic cascade from soluble monomer to insoluble aggregate in aqueous buffers.
Part 2: Critical Solubilization Protocol (The "How")
Q: How do I introduce the dye to the buffer without crashing it?
A: You must maintain a "Solvent Bridge." Never add solid Cy7 alkyne directly to water. You must create an organic stock solution and ensure the final reaction mixture retains a specific percentage of organic co-solvent.[1]
The "Drop-wise Vortex" Method
This protocol minimizes the local high-concentration gradients that trigger aggregation.
-
Prepare Stock: Dissolve Cy7 alkyne in anhydrous DMSO or DMF to 10 mM.
-
Note: Do not use water or ethanol for the stock.
-
-
Prepare Buffer: Ensure your protein/azide solution is in a compatible buffer (PBS, HEPES).
-
The Mix:
-
Set your pipette to the desired volume of dye.
-
Begin vortexing the aqueous buffer gently.
-
Inject the dye stock slowly into the vortexing liquid.
-
Crucial: Do not let the dye sit as a droplet on top of the static liquid.
-
Solvent Compatibility Table
| Variable | Recommendation | Scientific Rationale |
| Primary Stock Solvent | DMSO or DMF | High solubility (>10 mM); miscible with water. |
| Final Organic % | 10% - 20% (v/v) | Required to disrupt |
| Incompatible Solvents | Water, TRIS (pure), Ethanol | Promotes immediate aggregation for non-sulfo dyes. |
| Dye Concentration | < 50 µM (Final) | Higher concentrations increase the probability of aggregate nucleation. |
Part 3: Optimizing the Click Reaction (CuAAC)
Q: My dye is soluble, but the Click reaction isn't working. Is the copper precipitating the dye?
A: It is possible.[2] Free Copper (Cu) can oxidize or chelate non-specifically, but the real culprit is often the Ligand .
The Ligand Problem: The classic ligand TBTA is insoluble in water.[3] If you use TBTA in a mostly aqueous buffer, the ligand precipitates, the copper becomes unstable (oxidizes to Cu(II)), and the reaction dies. Furthermore, the unstable copper can cause the dye itself to crash.
The Solution: THPTA Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[3][4][5] It is fully water-soluble and protects the Cu(I) oxidation state in aqueous buffers, preventing dye precipitation caused by catalyst failure [2].
Recommended Aqueous Click Workflow:
Figure 2: Optimized workflow using THPTA to maintain solubility of both the catalyst and the dye.
Part 4: The "Sulfo" Pivot (Alternative Reagents)
Q: I cannot use 10% DMSO because my protein is sensitive. What now?
A: You are using the wrong dye. If your experiment cannot tolerate organic co-solvents, you must switch from Cy7 Alkyne to Sulfo-Cy7 Alkyne .
The "Sulfo" variant contains sulfonate groups (
Comparative Analysis: Cy7 vs. Sulfo-Cy7
| Feature | Cy7 Alkyne (Non-Sulfonated) | Sulfo-Cy7 Alkyne (Sulfonated) |
| Water Solubility | Low / Insoluble | High |
| Required Co-solvent | 10-20% DMSO/DMF | None (0%) |
| Aggregation Risk | High (H-Aggregates) | Low |
| Cost | Lower | Higher |
| Best Use Case | Small molecule synthesis, robust proteins | Live cells, sensitive proteins, in vivo |
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Discusses THPTA superiority).
Sources
Technical Support Center: Reducing Non-Specific Binding of Cy7 Alkyne in Cell Lysates
The Core Challenge: Why is Cy7 "Sticky"?
Q: I am seeing high background fluorescence in my "no-click" control samples when using Cyanine7 (Cy7) alkyne. Why is this happening?
A: This is a physical chemistry issue, not necessarily a reaction failure. Cyanine7 is a polymethine dye with a large conjugated pi-system. This structure imparts two problematic characteristics for complex lysates:
-
Hydrophobicity: The large aromatic system makes Cy7 poorly soluble in aqueous buffers. It tends to form H-aggregates (stacked dye molecules) or bind non-specifically to hydrophobic pockets in proteins (e.g., albumin, membrane fragments).
-
Positive Charge: The indolenine nitrogen often carries a positive charge, promoting electrostatic interaction with negatively charged nucleic acids and acidic proteins.
When you perform CuAAC in a cell lysate, you are fighting a kinetic battle: you want the specific covalent bond formation (Click) to outcompete the rapid, non-specific hydrophobic adsorption.
Phase I: Pre-Reaction Optimization (Prevention)
Q: How should I prepare my lysates to minimize this background?
A: Your lysis buffer sets the stage. Avoid buffers that promote aggregation or interfere with the copper catalyst.
| Parameter | Recommendation | Scientific Rationale |
| Buffer Base | HEPES or PBS (pH 7.4) | Avoid Tris if possible. Tris coordinates Cu(I), reducing the effective catalyst concentration, which may force you to add more copper, increasing protein oxidation and precipitation (trapping dye). |
| Detergents | SDS (≤ 1%) or NP-40 | High concentrations of SDS can denature the copper catalyst. However, low SDS (0.2–0.5%) is beneficial here: it denatures proteins, destroying the hydrophobic pockets where Cy7 likes to hide. |
| Thiol Blocking | Iodoacetamide (IAA) | Free cysteines can react with alkynes (thiol-yne reaction) or reduce Cu(II) to Cu(I) unpredictably. Pre-alkylating lysates with IAA (20 mM) reduces this background noise. |
Q: My Cy7 alkyne precipitates when I add it to the lysate. How do I fix this?
A: You must solvate the dye before it hits the aqueous environment.
-
Solvent: Dissolve Cy7 alkyne in anhydrous DMSO to a 1–5 mM stock.
-
Intermediate Dilution: Do not add the 5 mM stock directly to the lysate. Make a 10x working solution in a buffer containing 50% DMSO .
-
Final Concentration: Titrate your dye. Most protocols use 20–50 µM, which is often overkill for Cy7. Try 5–10 µM . The high quantum yield of Cy7 often allows for lower labeling concentrations, drastically reducing the reservoir of free dye available for non-specific binding.
Phase II: The Reaction "Cocktail" (Process)
Q: What is the optimal order of addition to prevent protein precipitation?
A: Protein precipitation during the reaction traps free dye in the pellet, which is nearly impossible to wash out later. Follow this strict order of addition to maintain Cu(I) solubility:
The Premixed Complex Strategy: Instead of adding Copper, then Ligand, then Reductant separately, premix them. This ensures Cu(I) is coordinated by the ligand before it touches the protein, preventing metal-mediated protein oxidation/aggregation.
Recommended Cocktail (Final Concentrations):
-
CuSO4: 1 mM[2]
-
THPTA (Ligand): 5 mM (5:1 ratio relative to Cu is critical to protect proteins)
-
Aminoguanidine: 5 mM (Scavenges dehydroascorbate byproducts that crosslink proteins)
-
Sodium Ascorbate: 5 mM (Add last to the premix)
Critical Step: Incubate the reaction for 1 hour at Room Temperature (RT) in the dark. Do not heat Cy7 samples, as heat promotes non-specific hydrophobic collapse.
Phase III: Post-Reaction Cleanup (The Cure)
Q: I have tried acetone precipitation, but the pellet remains blue/green. How do I remove the bound dye?
A: Acetone is insufficient for Cy7. It precipitates proteins but often leaves hydrophobic dyes attached to the protein surface. You need a delipidating protocol .
The Solution: Methanol-Chloroform Precipitation (Wessel-Flügge Method) This is the gold standard for removing lipophilic dyes from protein samples. It disrupts hydrophobic interactions and separates lipids/dyes into a liquid organic phase while pelleting the protein.
Protocol:
-
Start: 100 µL Reaction Mixture.
-
Add Methanol: Add 400 µL MeOH. Vortex vigorously (5 sec).
-
Add Chloroform: Add 100 µL Chloroform. Vortex (5 sec).
-
Add Water: Add 300 µL dH2O. Vortex (5 sec). The mixture will turn cloudy.
-
Spin: Centrifuge at 14,000 x g for 2 min.
-
Remove: Carefully aspirate the top aqueous layer.[1][5] Do not disturb the disc.[1][5]
-
Wash: Add 400 µL MeOH to the tube (do not resuspend yet). This washes the interface.
-
Pellet: Centrifuge at 14,000 x g for 3 min. The protein disc will pellet to the bottom.[3]
-
Dry: Remove supernatant.[1][4][6] Air dry for 5-10 mins (do not over-dry or resuspension becomes difficult).
-
Resuspend: Add 1-2% SDS buffer + sonication.
Troubleshooting & Logic Flow
Visualizing the Mechanism
The following diagram illustrates the competition between specific labeling and non-specific aggregation, and where our interventions act.
Caption: Figure 1.[7] Kinetic competition between specific click reaction and non-specific hydrophobic binding. Interventions are targeted at stabilizing the free dye (DMSO) and disrupting hydrophobic aggregates (MeOH/CHCl3).
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow to distinguish between dye aggregation (physical) and catalyst-induced precipitation (chemical).
Validation: How to be Sure
To confirm your signal is real and not an artifact, include these controls in every experiment:
-
No-Catalyst Control: Include all reagents (Lysate + Cy7) except CuSO4. If you see bands here, your dye is sticking non-specifically.[8]
-
Competition Control: Pre-incubate lysate with 100x excess of "dark" (non-fluorescent) alkyne or azide before adding the Cy7 reagent. This should compete away the specific signal, leaving only the background.
-
Linearity Check: Load increasing amounts of lysate (10, 20, 50 µg). Specific signal should scale linearly; non-specific "grease" often saturates or appears randomly.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[7] Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Wessel, D., & Flügge, U. I. (1984). A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids.[4] Analytical Biochemistry, 138(1), 141-143.[4] Link
-
Lumiprobe Corporation. Cyanine7 alkyne technical datasheet and solubility guide. Link
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. ohsu.edu [ohsu.edu]
- 4. pcl.tamu.edu [pcl.tamu.edu]
- 5. Chloroform-methanol extraction of proteins [drummondlab.org]
- 6. protocols.io [protocols.io]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cy7 Alkyne Labeling Reactions
Welcome to the technical support center for optimizing your Cy7 alkyne labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of Dimethyl Sulfoxide (DMSO) in achieving high-efficiency bioconjugation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when using DMSO in Cy7 alkyne labeling protocols.
Q1: Why is DMSO necessary for my Cy7 alkyne labeling reaction?
A1: DMSO serves two primary functions. First, Cy7 alkyne, like many cyanine dyes, has limited solubility in purely aqueous buffers.[1][2] DMSO is an excellent organic co-solvent that effectively dissolves the dye, preventing aggregation and ensuring it is available for the reaction.[1][2][3] Second, for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction, DMSO can help maintain the solubility of all reaction components and, in some cases, enhance reaction rates.[4]
Q2: What is a safe starting concentration of DMSO for my reaction?
A2: A general starting point for many bioconjugation reactions is a final DMSO concentration of 5-10% (v/v).[4] However, the optimal concentration is highly dependent on the specific biomolecule (protein, nucleic acid, etc.) and its tolerance to organic solvents. Some proteins may begin to denature at concentrations as low as 4% DMSO, while others remain stable at up to 40%.[5][6][7] It is crucial to perform an optimization experiment to determine the ideal concentration for your specific system.
Q3: Can too much DMSO inhibit my labeling reaction?
A3: Yes. While essential for solubility, high concentrations of DMSO (>30-50%) can be detrimental.[8] Excess DMSO can interfere with the copper catalyst's activity, potentially by coordinating with the copper ions and hindering their catalytic cycle.[8] Furthermore, high concentrations can negatively impact the structural integrity and biological activity of sensitive biomolecules like proteins.[5][6][7]
Q4: My Cy7 alkyne precipitated when I added it to my aqueous buffer. What happened?
A4: This is a classic solubility issue. Cy7 alkyne is poorly soluble in water.[1][2] To prevent precipitation, you must first prepare a concentrated stock solution of the dye in 100% anhydrous DMSO.[9][10] This stock solution should then be added to your aqueous reaction buffer containing the biomolecule, ensuring rapid mixing to prevent localized high concentrations of the dye that could lead to precipitation. The final DMSO concentration in the reaction mixture must be sufficient to maintain the dye's solubility.
Q5: I'm seeing low labeling efficiency. Could DMSO be the culprit?
A5: It's possible. While insufficient DMSO can lead to dye precipitation and thus low efficiency, an excessive concentration can also inhibit the reaction as described in Q3.[8] Low efficiency could also stem from other factors unrelated to DMSO, such as inactive catalyst, suboptimal pH, or issues with the biomolecule itself.[11] A systematic troubleshooting approach is necessary.
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific issues you may encounter during your Cy7 alkyne labeling experiments.
Problem 1: Low or No Fluorescent Signal After Labeling
Is it possible that the labeling reaction was successful, but the fluorescence is quenched?
Yes, this is a possibility. High degrees of labeling can lead to dye-dye quenching, where the fluorescent molecules are so close to each other that they interfere with each other's fluorescence emission, resulting in a lower overall signal.[12]
-
Diagnostic Step: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry. This will quantify how many dye molecules are attached to each biomolecule.
-
Solution: If the DOL is too high, reduce the molar excess of Cy7 alkyne in your next reaction setup. Aim for a lower, more optimal DOL for your specific application.
Could the Cy7 dye have degraded?
Cyanine dyes are sensitive to light and should be stored properly in the dark at -20°C.[1][2]
-
Diagnostic Step: Check the absorbance spectrum of your Cy7 alkyne stock solution. A significant deviation from the expected maximum absorption wavelength (~750 nm) or a diminished peak could indicate degradation.
-
Solution: Use a fresh vial of Cy7 alkyne and always prepare stock solutions fresh in anhydrous DMSO.
Problem 2: Inconsistent Labeling Results Between Experiments
Could variations in my DMSO stock solution be the cause?
Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your DMSO can affect the solubility of Cy7 alkyne and the efficiency of the CuAAC reaction.
-
Diagnostic Step: Use only anhydrous (water-free) DMSO to prepare your dye stock solutions.
-
Solution: Purchase small-volume, sealed vials of anhydrous DMSO. Once opened, use it quickly or store it properly under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.
Problem 3: The Labeled Biomolecule Shows Reduced Activity or Aggregation
Is it possible the DMSO concentration is affecting my protein's structure?
This is a very common issue. The effect of DMSO on protein stability is highly protein-dependent.[5][6][7] For some proteins, even low percentages of DMSO can induce conformational changes or denaturation, leading to loss of function or aggregation.
-
Diagnostic Step: Perform a DMSO tolerance test for your specific biomolecule. Incubate your biomolecule in a range of DMSO concentrations (e.g., 1%, 5%, 10%, 20%) under the same conditions as your labeling reaction (time, temperature, buffer) but without the labeling reagents. Then, assess the biomolecule's activity and aggregation state (e.g., via enzyme assay, dynamic light scattering, or size-exclusion chromatography).
-
Solution: Based on the tolerance test, use the highest concentration of DMSO that does not adversely affect your biomolecule. If the required DMSO concentration for dye solubility is too high for your protein's stability, you may need to explore alternative strategies, such as using a more water-soluble variant of the Cy7 dye if available.
Experimental Protocols & Data
Protocol 1: Determining Optimal DMSO Concentration
This experiment will establish the ideal DMSO concentration that maintains both reagent solubility and biomolecule integrity.
Materials:
-
Your azide-modified biomolecule in an appropriate amine-free buffer (e.g., PBS, HEPES, pH 7.4-8.5).[10]
-
Cy7 alkyne.
-
Anhydrous DMSO.
-
Copper(II) sulfate (CuSO4).
-
Sodium Ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
Procedure:
-
Prepare Stock Solutions:
-
Set Up Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying final DMSO concentrations (e.g., 2%, 5%, 10%, 15%, 20%). Keep the final concentrations of all other reactants constant.
-
Example for a 50 µL reaction with 10% final DMSO:
-
25 µL of 2 mg/mL biomolecule solution.
-
5 µL of 10 mM Cy7 alkyne (10-20 molar excess).
-
5 µL of DMSO.
-
Add buffer to bring the volume to ~45 µL.
-
-
-
Initiate the Reaction:
-
Premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the reaction tube (final concentration ~1 mM Cu).
-
Add freshly prepared sodium ascorbate (final concentration ~5 mM).
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
Purify the labeled biomolecule from excess reagents using size-exclusion chromatography (e.g., a desalting column).
-
Analyze the labeling efficiency for each DMSO concentration by UV-Vis spectrophotometry or fluorescence imaging of an SDS-PAGE gel.
-
Concurrently, assess the activity and integrity of the labeled biomolecule from each reaction condition.
-
Data Interpretation:
| Final DMSO Conc. | Labeling Efficiency (Relative Units) | Biomolecule Activity (% of Control) | Observations |
| 2% | 30 | 98% | Dye precipitation observed |
| 5% | 85 | 95% | No precipitation |
| 10% | 100 | 92% | Optimal |
| 15% | 90 | 75% | Slight decrease in activity |
| 20% | 80 | 60% | Significant loss of activity |
This is example data. Your results will vary.
Visualizing the Workflow
A clear understanding of the workflow is essential for successful optimization.
Caption: Workflow for optimizing DMSO concentration in Cy7 alkyne labeling.
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling reaction is the CuAAC, a highly efficient and specific "click" reaction.[8][13]
Caption: The Cu(I)-catalyzed reaction between an azide and a terminal alkyne.
By carefully considering the role of DMSO and systematically optimizing its concentration, you can overcome common hurdles in Cy7 alkyne labeling and achieve robust, reproducible results for your research and development needs.
References
-
Gao, Y., et al. (2015). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. ResearchGate. Available at: [Link]
-
Al-Samydai, A., et al. (2022). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available at: [Link]
-
Lees, J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. Available at: [Link]
-
Konermann, L., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed. Available at: [Link]
-
Konermann, L., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. ACS Publications. Available at: [Link]
-
Hein, C. D., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Hein, C. D., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide as Additive in Ready-to-Use Reaction Mixtures for Real-Time Polymerase Chain Reaction Analysis with SYBR Green I Dye. ResearchGate. Available at: [Link]
-
MDPI. (2021). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. MDPI. Available at: [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Model click reaction used to investigate the catalytic... ResearchGate. Available at: [Link]
-
Zhou, Z., et al. (2012). Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link]
-
Madsen, E. A., et al. (2020). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. ResearchGate. Available at: [Link]
-
Alonso, F., et al. (2013). Copper Nanoparticles in Click Chemistry. ACS Publications. Available at: [Link]
-
Bitesize Bio. (n.d.). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. Available at: [Link]
-
MDPI. (2023). Hydrogen Bond Mediated Phase Separation of Phenolic-Based Compounds for the Preparation of Melanin-like Nanoparticles. MDPI. Available at: [Link]
-
Li, S., et al. (2016). Copper-catalyzed click reaction on/in live cells. RSC Publishing. Available at: [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). 27302 PDFs | Review articles in DMSO. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
-
Madsen, E. A., et al. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. PMC. Available at: [Link]
-
Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available at: [Link]
-
VectorBuilder. (n.d.). Why is my fluorescent protein so dim?. VectorBuilder. Available at: [Link]
-
RSC Publishing. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. RSC Publishing. Available at: [Link]
-
Interchim. (n.d.). CYanine Alkyne. Interchim. Available at: [Link]
-
NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH. Available at: [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Cy7-Alkyne Conjugates
The Cy7 Paradox: High Performance, High Fragility
Executive Summary: Cyanine 7 (Cy7) is the gold standard for in vivo imaging due to its near-infrared (NIR) emission (750–780 nm), which penetrates tissue with minimal background autofluorescence. However, Cy7 is chemically fragile. When modified with an alkyne handle for Click Chemistry (CuAAC), users frequently report a sudden loss of fluorescence.
The Core Problem: This "quenching" is rarely a single phenomenon. It is usually a bifurcation of two distinct failure modes:
-
H-Aggregation (Reversible): The hydrophobic polymethine chain causes dye molecules to stack face-to-face (like a deck of cards) in aqueous buffers, quenching fluorescence via non-radiative decay.
-
Oxidative Degradation (Irreversible): The polymethine chain is cleaved by Reactive Oxygen Species (ROS) generated during the copper-catalyzed reaction.
This guide provides the diagnostic tools to distinguish these modes and the protocols to prevent them.
Diagnostic Framework: Is it Broken or Just Clumped?
Before attempting a rescue, you must diagnose the mechanism of quenching. You cannot fix oxidation with solvents, and you cannot fix aggregation with antioxidants.
The Spectral Shift Test
Run an absorbance scan (not just fluorescence) of your quenched sample.
| Observation | Diagnosis | Mechanism | Remediation Status |
| Absorbance max ( | H-Aggregation | Dye stacking forms a high-energy "H-dimer" state that is non-fluorescent. | Salvageable. Requires chaotropic agents or organic co-solvents. |
| Absorbance decreases without a shift | Degradation | Oxidative cleavage of the polymethine backbone. | Irreversible. Synthesis failed. |
| Broadening of peaks | Non-specific Adsorption | Dye sticking to vessel walls or proteins. | Salvageable. Add surfactants (Tween-20). |
Visualizing the Failure Pathway
The following logic tree illustrates the decision-making process for troubleshooting low signal intensity.
Figure 1: Diagnostic logic tree for determining the root cause of Cy7 fluorescence loss. Blue shifts indicate aggregation, while absorbance loss indicates chemical destruction.
Protocol: The "Safe" Click Reaction (CuAAC)
Standard Click protocols (using simple CuSO4 and Ascorbate) are lethal to Cy7. The generation of Cu(I) also produces hydroxyl radicals that attack the cyanine chain. You must use a stabilizing ligand.
The Solution: THPTA Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) intercepts the Cu(I) ion, protecting the dye from oxidation while maintaining catalytic efficiency in aqueous buffers [1].[1][2]
Optimized Cy7-Alkyne Labeling Protocol
Reagents:
-
Cy7-Alkyne: 10 mM in DMSO.
-
Azide-Target: (Protein/Oligonucleotide) in PBS (pH 7.4).
-
CuSO4: 20 mM in water.[3]
-
THPTA Ligand: 100 mM in water.[3]
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
-
Aminoguanidine: 100 mM (Optional, prevents protein-dehydroascorbate crosslinking).
Step-by-Step Workflow:
-
Pre-Complexation (CRITICAL): Mix CuSO4 and THPTA before adding them to the reaction.[4] This ensures no "free" copper attacks the dye.
-
Ratio: 1:5 (Cu:Ligand).
-
Mix 2 µL CuSO4 + 10 µL THPTA. Incubate for 5 mins.
-
-
Reaction Assembly: Add components to the Azide-Target solution in this specific order:
-
Target (Azide).
-
Cy7-Alkyne (Final conc: 10–50 µM). Keep organic solvent < 20% if possible.
-
Aminoguanidine (Final conc: 5 mM).
-
Cu-THPTA Complex (Final Cu conc: 100–500 µM).
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 5 mM).
-
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature in the DARK .
-
Note: Cy7 is photolabile. Ambient light contributes to quenching.
-
Solving H-Aggregation (Solvation Strategy)
If your diagnostic test showed a "Blue Shift," your dye is intact but aggregated. Cy7 is highly hydrophobic. When conjugated to biomolecules, it often drives the conjugate to self-assemble into non-fluorescent dimers [2].
Solvent Compatibility Matrix
| Solvent / Additive | Effect on Cy7 Stability | Recommended Concentration | Mechanism |
| DMSO / DMF | High Stabilization | 10–20% (v/v) | Disrupts hydrophobic stacking; restores monomeric state. |
| Ethanol / Methanol | Moderate | < 10% | Can precipitate some proteins; less effective than DMSO. |
| PEG (200-400) | High Stabilization | 5–10% | Steric hindrance prevents dye-dye contact. |
| Tween-20 / Triton X-100 | Moderate | 0.05–0.1% | Prevents adsorption to tube walls. |
| Water / PBS | Promotes Aggregation | N/A | High dielectric constant forces hydrophobic dyes together. |
Rescue Protocol for Aggregated Conjugates:
-
Add DMSO to the sample to a final concentration of 10-15%.
-
Vortex gently.[3]
-
Re-measure Absorbance.
-
Success Criteria: The absorption peak should shift back from ~600nm to ~750nm, and fluorescence should recover immediately.
Visualizing the Molecular Workflow
The following diagram details the molecular interactions required to maintain Cy7 integrity during the Click reaction.
Figure 2: The protective role of THPTA in the CuAAC reaction.[1] The ligand prevents ROS generation and shields the dye from direct copper-mediated oxidation.
Frequently Asked Questions (FAQ)
Q: Can I use Copper-free Click (SPAAC) with DBCO to avoid these issues? A: Yes, SPAAC eliminates the copper oxidation risk. However, DBCO is bulky and hydrophobic, which may exacerbate the H-aggregation issue (Blue Shift) described in Section 2. If you use DBCO-Cy7, you must maintain a high percentage of organic co-solvent (DMSO) or use a sulfonated (water-soluble) Cy7 variant [3].
Q: My Cy7 conjugate was bright yesterday, but today it is dim. I stored it at 4°C. A: Cy7 is unstable in aqueous solution over time due to hydrolysis.
-
Immediate Fix: Check for aggregation (add DMSO).
-
Long-term Fix: Store conjugates as a lyophilized powder. If liquid storage is mandatory, use an inert gas (Argon/Nitrogen) overlay to prevent oxidation and store at -20°C in the dark.
Q: Why do I need Aminoguanidine? A: It does not protect the dye directly. It protects your protein. Oxidized ascorbate (dehydroascorbate) can react with lysine/arginine residues on proteins, causing crosslinking. Aminoguanidine scavenges these byproducts.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Berardozzi, R., & Pischel, U. (2018). Aggregation-Induced Emission of Cyanine Dyes. Chemistry – A European Journal. Note: General principle of cyanine H-aggregation and blue-shifting. [1][2][4][5][6][7][8][9][10][11]
-
Zanetti-Domingues, L. C., et al. (2013). The architecture of EGFR cell-surface clusters detected by fluorogenic nanoprobes. Nature Communications. Demonstrates the use of sulfonated cyanines to prevent aggregation. [10]
-
Schnermann, M. J. (2017). Chemical Biology of Cyanine Fluorophores. Journal of the American Chemical Society. Authoritative review on cyanine stability and synthesis. [8][9][10]
Sources
- 1. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. Superquenching in cyanine pendant poly(L-lysine) dyes: dependence on molecular weight, solvent, and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “Click” disaggregation-induced emission of a fluorescent dye - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Cyanine7 Alkyne Solubilization & Optimization
Topic: Improving Water Solubility of Cyanine7 Alkyne Using Co-solvents
Doc ID: TS-CY7-ALK-001 | Version: 2.4 | Last Updated: 2026-02-09
Executive Summary
The Problem: Cyanine7 (Cy7) alkyne is a hydrophobic near-infrared (NIR) fluorophore. While the "alkyne" handle enables Click Chemistry, the core polymethine structure drives the molecule to form non-fluorescent H-aggregates in aqueous environments. This results in precipitation, low labeling efficiency, and "phantom" quenching where the dye is present but invisible.
The Solution: This guide details the Organic-First Solubilization Protocol , utilizing DMSO or DMF as primary co-solvents to disrupt
Module 1: The "Organic-First" Solubilization Protocol
Solubility Thresholds
Data based on standard non-sulfonated Cy7-alkyne derivatives.
| Solvent System | Solubility Limit (Approx.) | Stability | Primary Use |
| Anhydrous DMSO | ~10 - 30 mg/mL (15-50 mM) | High (Months at -20°C) | Stock Solution |
| Anhydrous DMF | ~10 - 30 mg/mL | High | Alt. Stock Solution |
| Ethanol/Methanol | ~5 mg/mL | Moderate | Intermediate Dilution |
| Pure Water/PBS | < 0.1 mg/mL (Aggregates) | Very Low (Precipitates) | Do NOT use for Stock |
| Click Buffer (10% DMSO) | ~0.5 - 1.0 mM | High (Hours) | Reaction Conditions |
Step-by-Step Preparation
Critical Rule: Never add solid Cy7 alkyne directly to water or buffer. It will form a hydrophobic "shell" that is nearly impossible to redissolve.
Step 1: Primary Stock Preparation (10 mM)
-
Bring a fresh bottle of Anhydrous DMSO (or DMF) to room temperature to prevent condensation.
-
Calculate the volume required to achieve 10 mM .[1]
-
Formula:
-
-
Add DMSO to the vial containing the solid dye.
-
Vortex vigorously for 30 seconds.
-
Verification: Inspect the bottom of the vial. If particulates remain, sonicate in a water bath for 5 minutes.
Step 2: The "Rapid-Mix" Dilution Technique When introducing the hydrophobic stock to your aqueous reaction (e.g., protein labeling), you must avoid transient high concentrations of water.
-
Prepare your aqueous reaction mixture (Protein/DNA + Buffer) minus the dye .
-
While vortexing the aqueous solution gently , slowly pipette the required volume of Cy7-DMSO stock directly into the liquid.
-
Target: Final DMSO concentration should be 5–20% depending on your biomolecule's tolerance.
-
Why: Rapid mixing prevents the dye from encountering a 100% water environment and crashing out immediately.
-
Module 2: Click Chemistry Workflow Optimization
The following diagram illustrates the optimal workflow to maintain solubility during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 1: Optimized CuAAC workflow emphasizing solvent order-of-addition to prevent Cy7 precipitation.
Module 3: Troubleshooting & FAQs
Q1: I see "green specs" floating in my reaction tube. What happened?
Diagnosis: The dye has precipitated.[2] This usually happens if the DMSO stock was added to the side of the tube instead of directly into the liquid, or if the final organic solvent concentration is too low (<5%). Fix:
-
Increase DMSO concentration to 20% (if protein tolerates it).
-
Add 10% PEG300 or 0.1% Tween-20 to the buffer. These surfactants create micelles that solubilize hydrophobic dyes without interfering with the Click reaction [1].
-
Spin down the sample (10,000 x g for 2 mins) to remove large aggregates before purification, as these will streak on gels.
Q2: My reaction worked (no precipitate), but the fluorescence signal is incredibly weak.
Diagnosis: You are likely experiencing H-Aggregation Quenching . The Science: Cy7 molecules are flat discs. In water, they stack like coins (face-to-face). This stacking allows energy transfer between molecules that dissipates energy as heat instead of fluorescence (non-radiative decay) [2]. Test: Add a detergent (e.g., SDS) to a small aliquot. If fluorescence suddenly spikes, your dye was aggregated. Prevention: Use Sulfo-Cyanine7 if possible (charged sulfonate groups repel each other, preventing stacking). If you must use non-sulfonated Cy7, maintain at least 10% organic co-solvent.
Q3: Can I use this protocol for in vivo injections?
No. You cannot inject 20% DMSO into an animal. Protocol for In Vivo:
-
Perform the Click reaction in vitro using the high-DMSO protocol.
-
Purify the conjugate (remove free dye) using spin columns or dialysis.
-
Once conjugated to a soluble biomolecule (like an antibody or peptide), the Cy7 is usually kept in solution by the carrier molecule.
-
Exchange buffer to PBS prior to injection.
Q4: Is Copper killing my fluorescence?
Possibility: Yes. Free Cu(II) can quench cyanine dyes via oxidative damage. Solution: Always use a chelating ligand like THPTA or TBTA . THPTA is water-soluble and protects the fluorophore while maintaining catalytic efficiency [3].[3] Maintain a ratio of Ligand:Copper of at least 5:1.
Module 4: Mechanism of Failure (Visualized)
Understanding why the dye fails is key to preventing it.
Figure 2: The H-Aggregation pathway. High water content drives monomers into quenched dimers. Co-solvents (DMSO) reverse this process.
References
- Source for solubility d
-
Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. [Link]
- Seminal text on cyanine aggregation mechanisms and H-aggreg
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
- Authoritative source for THPTA usage and solvent comp
- General reference for DMSO tolerance in protein labeling workflows.
Sources
Cy7 Alkyne Technical Support Center: Troubleshooting Aggregation-Caused Quenching (ACQ)
Welcome to the technical support center for Cy7 alkyne and its applications in biological research and drug development. This guide is designed for researchers, scientists, and professionals who utilize Cy7 alkyne for labeling and imaging and may encounter challenges related to aggregation-caused quenching (ACQ). Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve optimal experimental outcomes.
Understanding Aggregation-Caused Quenching (ACQ) with Cy7 Alkyne
Cyanine dyes, including Cy7, are powerful tools for near-infrared (NIR) fluorescence imaging due to their high extinction coefficients and favorable photophysical properties.[1] However, a common challenge encountered with these dyes is aggregation-caused quenching (ACQ). This phenomenon occurs when dye molecules self-associate in solution, particularly in aqueous environments, leading to a significant decrease in fluorescence intensity.[2][3] The planar structure of cyanine dyes promotes intermolecular π-π stacking, forming non-fluorescent H-aggregates. This guide will help you diagnose, troubleshoot, and mitigate ACQ in your experiments involving Cy7 alkyne.
The Mechanism of ACQ
The underlying cause of ACQ is the formation of dye aggregates where the molecules are in close proximity. This proximity allows for non-radiative decay pathways to dominate over fluorescence emission. In essence, the excited state energy is dissipated as heat rather than being released as a photon. The extent of ACQ is influenced by several factors including dye concentration, solvent polarity, and the presence of salts.[4]
Caption: Mechanism of Cy7 Alkyne Aggregation-Caused Quenching (ACQ).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Cy7 alkyne, providing probable causes and actionable solutions.
Issue 1: Low or No Fluorescence Signal After Labeling
Q: I have performed a click chemistry reaction to label my biomolecule with Cy7 alkyne, but I am observing a very weak or no fluorescence signal. What could be the problem?
A: This is a common issue that can stem from several factors, often related to ACQ or problems with the labeling reaction itself.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Cy7 Alkyne Aggregation | Solution: Prior to conjugation, ensure the Cy7 alkyne is fully dissolved in an appropriate organic solvent like DMSO or DMF.[5] When adding the dye to your aqueous reaction buffer, do so slowly and with gentle mixing to prevent precipitation. Consider using a small percentage of an organic co-solvent or a non-ionic detergent (e.g., Tween-20) in your reaction buffer to improve dye solubility and reduce aggregation.[6] |
| Inefficient Click Chemistry Reaction | Solution: Verify the integrity of your azide-modified biomolecule and the Cy7 alkyne. Ensure your copper (I) catalyst is freshly prepared or that your copper (II) source is effectively reduced by an agent like sodium ascorbate.[7] Be mindful that oxygen can inhibit the reaction; degassing your buffer can be beneficial. Also, check that your reaction buffer is free of chelating agents that could sequester the copper catalyst. |
| Low Labeling Efficiency | Solution: Increase the molar excess of Cy7 alkyne relative to your biomolecule. However, be cautious as a very high excess can lead to post-labeling aggregation. Optimize the reaction time and temperature. Ensure the pH of your reaction buffer is within the optimal range for the click reaction (typically pH 7-9).[8][9] |
| Post-Labeling Aggregation | Solution: After conjugation, the hydrophobic Cy7 dye attached to your biomolecule can cause the entire conjugate to aggregate. Purify the conjugate immediately after the reaction using size-exclusion chromatography or dialysis to remove excess, unbound dye. Store the purified conjugate in a buffer containing a stabilizing agent like BSA or a small amount of non-ionic detergent. |
Issue 2: Inconsistent Fluorescence Intensity Between Batches
Q: I am getting variable fluorescence intensity in my labeled conjugates across different experimental batches. How can I improve consistency?
A: Batch-to-batch variability often points to subtle differences in reagent preparation, reaction conditions, or storage.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inconsistent Dye Concentration | Solution: Always prepare a fresh stock solution of Cy7 alkyne in anhydrous DMSO or DMF for each experiment.[10] Avoid repeated freeze-thaw cycles of the stock solution. Quantify the dye concentration using its extinction coefficient before use. |
| Variations in Reaction Conditions | Solution: Standardize all reaction parameters, including buffer composition, pH, temperature, reaction time, and mixing speed. Use a consistent source and preparation method for your copper catalyst and reducing agent. |
| Improper Storage of Conjugates | Solution: Store your Cy7-labeled biomolecules at the recommended temperature (typically -20°C or -80°C) and protect them from light.[5][11] Aliquot the conjugates to avoid multiple freeze-thaw cycles. Consider adding a cryoprotectant like glycerol for long-term storage.[12] |
Issue 3: Unexpected Shifts in Absorption/Emission Spectra
Q: The absorption and/or emission spectrum of my Cy7-labeled conjugate is shifted compared to the free dye. Is this normal?
A: Minor spectral shifts can be normal, but significant changes may indicate a problem.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Environmental Effects | Solution: The local environment around the dye can influence its spectral properties. Conjugation to a biomolecule can alter the polarity and rigidity of the dye's surroundings, leading to small shifts in the spectra. This is generally not a cause for concern if the fluorescence is still bright. |
| H-Aggregate Formation | Solution: A significant blue-shift in the absorption spectrum is a classic indicator of H-aggregate formation, which is associated with quenching.[4] Solution: Re-evaluate your labeling and purification protocols to minimize aggregation as described in Issue 1. You can analyze the absorption spectrum to diagnose aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with Cy7 Alkyne via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
Cy7 alkyne
-
Anhydrous DMSO
-
Copper (II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve Cy7 alkyne in anhydrous DMSO to a stock concentration of 10 mM.[10]
-
Prepare a fresh solution of sodium ascorbate.
-
-
Prepare Protein:
-
Ensure the protein concentration is at least 2 mg/mL in a degassed, amine-free buffer.[10]
-
-
Prepare Catalyst Premix (Optional but Recommended):
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in degassed water.
-
-
Labeling Reaction:
-
To your azide-modified protein solution, add Cy7 alkyne stock solution to achieve a 5-10 molar excess. Mix gently.
-
Add the CuSO₄/THPTA premix to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.[8]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[13]
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion column equilibrated with your desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy7 dye (at ~750 nm).
-
Caption: Workflow for Protein Labeling with Cy7 Alkyne via CuAAC.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Cy7 alkyne? A: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of Cy7 alkyne.[5] It has good solubility in these organic solvents.
Q2: How should I store my Cy7 alkyne and its stock solutions? A: The solid Cy7 alkyne should be stored at -20°C, desiccated, and protected from light.[5][11] Stock solutions in DMSO or DMF should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[10]
Q3: Can I use a copper-free click chemistry reaction with Cy7 alkyne? A: Standard Cy7 alkyne is designed for copper-catalyzed click chemistry (CuAAC). For a copper-free reaction, you would need a strained alkyne derivative of Cy7 (e.g., DBCO-Cy7) to react with an azide-modified molecule, or your biomolecule would need to contain a strained alkyne to react with a Cy7-azide.[14]
Q4: How does pH affect Cy7 fluorescence? A: The fluorescence of Cy7 is generally stable over a wide pH range, typically from pH 4 to 10.[14] However, the click chemistry reaction itself has an optimal pH range, usually between 7 and 9.[9]
Q5: What is a typical degree of labeling (DOL) for a protein with Cy7? A: An optimal DOL depends on the specific application. For many applications, a DOL of 2-4 is desirable. A low DOL may result in a weak signal, while a high DOL can lead to self-quenching (ACQ) and potentially alter the biological activity of the protein.
Q6: Are there alternatives to Cy7 that are less prone to ACQ? A: While many cyanine dyes can exhibit ACQ, some newer generation dyes have been developed with structural modifications to reduce aggregation. Additionally, using dye formulations that include solubilizing agents can help mitigate ACQ. If ACQ is a persistent issue, exploring alternative dye families or consulting with dye manufacturers for recommendations is advisable.
References
-
Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. (2018). ResearchGate. [Link]
-
Yuan, W. Z., et al. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 8(23), 7794-7803. [Link]
-
Li, Y., et al. (2023). Controllable Structure and Fluorescence Enhancement of ACQ Dye Nanoparticles Based on the FNP Process. ResearchGate. [Link]
-
Yuan, W. Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials, 22(19), 2159-2163. [Link]
-
The aggregation-caused quenching effect and fluorescence enhancement features of ZIF-90 and their feasibility for the detection and imaging of ATP in cells. (2021). Analyst, 146(18), 5649-5655. [Link]
-
Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. (2022). ACS Omega, 7(37), 33333–33340. [Link]
-
Cy7 Oligo Labeling. Bio-Synthesis. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2018). Bioconjugate Chemistry, 29(6), 1817–1834. [Link]
-
Fluorescent properties of cyanine dyes as a matter of the environment. (2023). Research Square. [Link]
-
Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews, 121(12), 6907–6976. [Link]
-
Fluorescent cyanine dyes for the quantification of low amounts of dsDNA. (2016). Analytical Biochemistry, 511, 63-69. [Link]
-
Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. (2018). ResearchGate. [Link]
-
A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (2016). Journal of Lipid Research, 57(2), 309–318. [Link]
-
Near-infrared heptamethine cyanines (Cy7): from structure, property to application. (2020). Organic & Biomolecular Chemistry, 18(33), 6433-6444. [Link]
-
Impact of Quenching Failure of Cy Dyes in Differential Gel Electrophoresis. (2011). PLoS ONE, 6(3), e18133. [Link]
-
Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023). The Journal of Physical Chemistry C, 127(21), 10168–10178. [Link]
-
Is there a labeling process for Sulfo-Cyanine7 (CY7)? (2023). ResearchGate. [Link]
-
Controllable Structure and Fluorescence Enhancement of ACQ Dye Nanoparticles Based on the FNP Process. (2023). MDPI. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). Polymers, 15(13), 2899. [Link]
-
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). Nature Communications, 10, 169. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
Sources
- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. Controllable Structure and Fluorescence Enhancement of ACQ Dye Nanoparticles Based on the FNP Process [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Removing Unreacted Cyanine7 (Cy7) Alkyne
Subject: Purification of Biomolecules Following CuAAC/SPAAC Click Reactions with Cy7
The "Hydrophobic Trap": Why Cy7 is Different
Senior Scientist Note: Unlike hydrophilic dyes (e.g., FITC, Cy3), Cyanine7 (Cy7) possesses a polymethine chain that makes it significantly hydrophobic and prone to H-aggregation (stacking) in aqueous buffers.
If you are seeing high background or "sticky" conjugates, it is likely because the unreacted dye has formed micelle-like aggregates that are too large to pass through dialysis membranes or are non-specifically binding to your protein via hydrophobic interaction. Standard aqueous purification will fail. You must disrupt these hydrophobic forces.
Method Selection: The Decision Matrix
Choose your purification route based on your conjugate's stability and the scale of the reaction.
| Method | Best For | Pros | Cons | Critical Requirement |
| Solvent Precipitation | Proteins/Antibodies (>10 kDa) | Highest purity; removes >99% free dye. | Denatures some sensitive proteins.[1][2] | Protein must be reversible after precipitation. |
| Spin Filtration (Amicon) | Sensitive Proteins, Small Scale | Gentle; retains native structure. | Dye sticks to membrane; requires multiple washes. | Must use Regenerated Cellulose (RC) membranes. |
| Gel Filtration (SEC) | Large Scale, Native Proteins | Fast; removes copper catalyst simultaneously. | Dye can adsorb to resin; dilution of sample. | Column equilibration with 5-10% organic solvent. |
| HPLC | Peptides, Oligos | Analytical purity; separation of isomers. | Low recovery for large proteins; complex setup. | C18 or C4 column required. |
Workflow Visualization: Choosing Your Protocol
Figure 1: Decision tree for selecting the optimal purification method based on biomolecule stability and type.
Detailed Protocols
Protocol A: Acetone Precipitation (The "Clean Sweep")
Best for: Robust proteins (IgG, BSA) where removing 100% of the dye is critical.
Mechanism: Organic solvents reduce the dielectric constant of the solution, causing the protein to aggregate and crash out. The hydrophobic Cy7 dye remains soluble in the organic phase and is discarded in the supernatant.
-
Cool: Pre-chill HPLC-grade acetone to -20°C.
-
Mix: Add 4 volumes of cold acetone to 1 volume of your reaction mixture.
-
Example: 100 µL reaction + 400 µL acetone.
-
-
Incubate: Place at -20°C for 60 minutes.
-
Pellet: Centrifuge at 13,000–15,000 x g for 10 minutes at 4°C.
-
Wash: Carefully decant the supernatant (which should be blue/green). The protein pellet may appear slightly blue due to the conjugate, but the bulk free dye is in the liquid.
-
Resuspend: Allow acetone to evaporate (1-2 mins) and resuspend the pellet in your desired buffer (e.g., PBS).
Protocol B: Spin Filtration with "Hydrophobic Wash"
Best for: Sensitive proteins that cannot survive precipitation.
The Critical Modification: Standard PBS washes will fail because Cy7 aggregates form micelles (~5-10 nm) that are retained by the filter. You must add a co-solvent to the wash buffer.
-
Device: Use Amicon Ultra (or similar) with Regenerated Cellulose (RC) membranes.[3]
-
Avoid Polyethersulfone (PES) if possible, as Cy7 sticks to it avidly.
-
-
Wash Buffer Prep: Prepare PBS containing 10-15% DMSO or DMF .
-
Load: Add reaction mix to the spin column.
-
Wash Cycles:
-
Perform 3-4 washes with the DMSO-containing buffer . This keeps the free Cy7 as monomers, allowing them to pass through the pores.
-
-
Final Polish: Perform 2 washes with standard PBS (no DMSO) to remove the organic solvent.
-
Recovery: Invert the column and spin to recover the purified conjugate.
Protocol C: HPLC Purification
Best for: Peptides, Oligonucleotides, and small molecules.
Stationary Phase: C18 (for peptides) or C4 (for larger hydrophobic peptides). Mobile Phase:
-
A: Water + 0.1% TFA (or 10 mM Ammonium Acetate for pH sensitive dyes).
-
B: Acetonitrile (ACN) + 0.1% TFA.
Gradient: Cy7 is very hydrophobic. It typically elutes at high organic percentages (50-70% B).
-
Warning: Do not start with 100% aqueous equilibration; the dye may precipitate on the column head. Start at 5-10% B.
Troubleshooting & FAQs
Q1: My protein pellet is still bright green after precipitation. Did it fail?
A: Not necessarily. A "labeled" protein should be colored.
-
Test: Resuspend the pellet. Run a small aliquot on an SDS-PAGE gel.
-
Result: If you see a clean fluorescent band at the protein MW and no "dye front" at the bottom, your purification worked. If the dye front is bright, perform a second precipitation wash.
Q2: I used a desalting column (PD-10), but the dye and protein co-eluted.
A: This is caused by dye aggregation . The free Cy7 formed supramolecular aggregates larger than the resin's exclusion limit (e.g., >5 kDa), effectively "tricking" the column into thinking the dye was a large protein.
-
Fix: Add 10% DMSO or 20% Ethanol to your column equilibration buffer. This breaks the aggregates into monomers, allowing them to enter the pores and separate from the protein.
Q3: I lost all my protein on the spin filter.
A: Cy7 increases the hydrophobicity of your protein, causing it to bind to the plastic housing or the membrane.
-
Fix: Passivate the column with 1% BSA or Tween-20 before use (wash thoroughly before adding sample). Switch to Regenerated Cellulose membranes immediately.
Visualizing the Aggregation Problem
Figure 2: Mechanism of Cy7 aggregation in aqueous buffers vs. solubilization in organic co-solvents, explaining purification failures.
References
-
Cytiva (formerly GE Healthcare). Gel Filtration Principles and Methods Handbook. Retrieved from [Link][2][3][4][5][6][7]
- Mishra, A., et al. (2000).Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012.
-
Click Chemistry Tools. Protein Labeling with Fluorescent Dyes: Purification Strategies. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Copper Toxicity in Live Cell Cy7 Alkyne Labeling
Welcome to the technical support center for live-cell imaging using Cy7 alkyne and copper-catalyzed click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth protocols to help you achieve successful and reproducible results while maintaining cell health. As Senior Application Scientists, we understand the nuances of this powerful technique and have compiled this resource to address the most common challenges associated with copper toxicity.
Introduction to Copper-Catalyzed Click Chemistry in Live Cells
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient bioorthogonal reaction used to label and visualize biomolecules in their native environment.[1][2] However, the application of CuAAC in living cells is often hampered by the cytotoxicity of the copper catalyst.[2][3] This guide will walk you through the causes of copper toxicity and provide actionable strategies to minimize its effects, ensuring the integrity of your live-cell imaging experiments.
The Mechanism of Copper Toxicity
The primary driver of copper-induced cell death in CuAAC is not the copper ion itself, but the generation of reactive oxygen species (ROS) when Cu(I) is exposed to atmospheric oxygen, a process that is exacerbated by the presence of reducing agents like sodium ascorbate.[1][4] These ROS can cause widespread damage to cellular components, leading to apoptosis and necrosis.[5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding copper toxicity in live-cell Cy7 alkyne labeling.
Q1: What are the visual signs of copper toxicity in my cells?
A: Signs of copper toxicity can range from subtle to severe. Look for:
-
Morphological Changes: Cells may shrink, round up, and detach from the culture surface. You might also observe blebbing of the cell membrane.
-
Reduced Cell Viability: A noticeable decrease in the number of live cells, which can be quantified using a trypan blue exclusion assay or a live/dead cell stain.
-
Apoptotic Markers: Increased expression of apoptotic markers like cleaved caspase-3.
-
Reduced Proliferation: A slower rate of cell division compared to untreated control cells.
Q2: How can I reduce copper toxicity without compromising my labeling efficiency?
A: The key is to find a balance between a high enough copper concentration for efficient catalysis and a low enough concentration to maintain cell viability. Here are several strategies:
-
Use a Copper Chelating Ligand: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are essential.[1][2] They stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from ROS-induced damage.[1][4]
-
Optimize Copper Concentration: Titrate your copper sulfate (CuSO₄) concentration. Often, concentrations in the range of 20-50 µM are sufficient for efficient labeling when used with a ligand.[6]
-
Minimize Incubation Time: The CuAAC reaction is typically rapid. Aim for the shortest possible incubation time (e.g., 5-30 minutes) to achieve sufficient labeling while minimizing cell stress.
-
Use Fresh Reagents: Sodium ascorbate solutions are prone to oxidation. Always prepare fresh sodium ascorbate solution immediately before use to ensure efficient reduction of Cu(II) to the active Cu(I) state.
Q3: What is the optimal ratio of copper to ligand?
A: A common starting point is a 1:5 molar ratio of CuSO₄ to ligand (e.g., 50 µM CuSO₄ and 250 µM THPTA). However, this can be optimized for your specific cell type and experimental conditions.
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?
A: Yes, for particularly sensitive cell lines, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[7][8] SPAAC utilizes strained cyclooctynes (e.g., DBCO, DIFO) that react spontaneously with azides without the need for a copper catalyst, thus eliminating concerns about copper toxicity.[7][8]
Q5: Can I perform intracellular labeling with CuAAC?
A: Intracellular labeling with CuAAC is more challenging due to the presence of endogenous copper-binding molecules and the reducing intracellular environment.[2] However, recent advancements in ligand design, such as DNA-conjugated ligands, are enabling more efficient and less toxic intracellular CuAAC.[9] For many applications, SPAAC remains a more straightforward approach for intracellular targets.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during live-cell Cy7 alkyne labeling experiments.
Problem 1: High Cell Death or Obvious Signs of Toxicity
If you observe significant cell death after your labeling protocol, it is crucial to address the potential for copper toxicity.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excessive Copper Concentration | Reduce the final CuSO₄ concentration to 10-50 µM.[6] | Lowering the copper concentration directly reduces the potential for ROS generation. |
| Absence or Insufficient Ligand | Ensure a water-soluble Cu(I) stabilizing ligand (e.g., THPTA, BTTAA) is used at a 5:1 molar ratio to copper. | Ligands chelate the copper, preventing it from participating in Fenton-like reactions that produce ROS, while also accelerating the desired click reaction.[1][4] |
| Prolonged Incubation Time | Decrease the incubation time of the click reaction cocktail to 5-15 minutes. | Minimizing the duration of exposure to the copper catalyst reduces the cumulative oxidative stress on the cells. |
| Oxidized Reducing Agent | Always use a freshly prepared solution of sodium ascorbate. | Oxidized sodium ascorbate is ineffective at reducing Cu(II) to the catalytically active Cu(I), potentially leading to the need for higher initial copper concentrations and increased side reactions. |
| Sensitive Cell Line | Switch to a copper-free click chemistry method like SPAAC.[7][8] | This completely eliminates copper from the reaction, thereby avoiding any copper-related toxicity. |
Experimental Workflow for Optimizing Labeling and Viability
Caption: Workflow for optimizing CuAAC conditions to maximize signal and maintain cell viability.
Problem 2: Low or No Cy7 Signal
A lack of fluorescent signal can be frustrating. This troubleshooting guide will help you identify the root cause.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Click Reaction | Confirm the concentrations of your azide- or alkyne-modified biomolecule and the Cy7-alkyne probe. Ensure the probe is in excess. | A sufficient concentration of both reactants is necessary to drive the reaction forward. |
| Inactive Catalyst | Use freshly prepared sodium ascorbate. Ensure your CuSO₄ and ligand solutions are not degraded. | The Cu(I) catalyst is essential for the reaction. Inactive reducing agent will fail to generate Cu(I) from the Cu(II) precursor. |
| Insufficient Incubation Time | If cell viability is high, cautiously extend the incubation time in 5-minute increments. | While short incubation times are desirable for cell health, some systems may require longer reaction times for detectable labeling. |
| Low Abundance of Target | Increase the concentration of the metabolic label (e.g., alkyne-modified sugar or amino acid) or the incubation time for metabolic incorporation. | The signal intensity is directly proportional to the number of incorporated alkynes available for clicking. |
| Photobleaching | Use an anti-fade mounting medium if imaging fixed cells. For live cells, minimize light exposure and use a sensitive detector. | Cy7, like all fluorophores, is susceptible to photobleaching, which can diminish the signal during image acquisition. |
Problem 3: High Background or Non-Specific Staining
High background can obscure your specific signal, making data interpretation difficult.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Non-Specific Probe Binding | Decrease the concentration of the Cy7-alkyne probe. Include additional wash steps after the click reaction. | High concentrations of fluorescent probes can lead to non-specific hydrophobic or electrostatic interactions with cellular components. |
| Precipitation of Reagents | Ensure all components of the click reaction cocktail are fully dissolved before adding to the cells. | Precipitates can adhere to cells and cause bright, punctate background fluorescence. |
| Autofluorescence | Image an unlabeled control sample to assess the level of cellular autofluorescence. If necessary, use a fluorophore with a different excitation/emission profile. | Some cell types exhibit significant autofluorescence, which can interfere with the desired signal. |
Key Experimental Protocols
Here are detailed protocols for key steps in your live-cell Cy7 alkyne labeling experiment.
Protocol 1: Live-Cell Copper-Catalyzed Click Chemistry
This protocol provides a starting point for labeling alkyne-modified biomolecules on the surface of live cells with a Cy7-azide probe.
Materials:
-
Cells cultured with an alkyne-containing metabolic precursor
-
Cy7-azide
-
CuSO₄ solution (10 mM stock in water)
-
THPTA solution (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepared fresh)
-
Cell culture medium or PBS
Procedure:
-
Prepare the Click-iT® Reaction Cocktail:
-
For a 1 mL final volume, combine the following in the order listed:
-
885 µL of cell culture medium or PBS
-
5 µL of 10 mM CuSO₄ (final concentration: 50 µM)
-
25 µL of 50 mM THPTA (final concentration: 1.25 mM)
-
10 µL of 2 mM Cy7-azide (final concentration: 20 µM)
-
75 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 7.5 mM)
-
-
Note: The final concentrations can be adjusted based on your optimization experiments.
-
-
Labeling:
-
Aspirate the culture medium from your cells.
-
Wash the cells once with warm PBS.
-
Add the click reaction cocktail to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with warm PBS.
-
-
Imaging:
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy using settings appropriate for Cy7 (Excitation/Emission: ~750/773 nm).
-
Protocol 2: Cell Viability Assessment using Trypan Blue
This simple assay can be used to quantify cell viability after your labeling protocol.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest Cells: After your labeling and wash steps, detach the cells using your standard method (e.g., trypsinization).
-
Stain: Mix a small volume of your cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Count: Load the mixture into a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope.
-
Calculate Viability:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
Visualizing the Core Mechanism
The following diagram illustrates the protective role of ligands in copper-catalyzed click chemistry.
Caption: Ligands protect cells by preventing ROS formation and promoting efficient click chemistry.
By understanding the principles of copper toxicity and implementing the strategies outlined in this guide, you can confidently perform live-cell Cy7 alkyne labeling experiments with high efficiency and minimal perturbation to your biological system.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Journal of the American Chemical Society, 133(43), 17123–17125. [Link]
-
Wang, Y., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Chemical Science, 13(45), 13535-13543. [Link]
-
Yi, L., et al. (2014). Copper-catalyzed click reaction on/in live cells. Chemical Science, 5(6), 2236-2242. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Serfling, R., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 778811. [Link]
-
Northeastern University College of Engineering. (2025). Revolutionizing Live-Cell Research With InCu-Click. [Link]
-
Afeefy, H., et al. (2006). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells. International Journal of Molecular Sciences, 7(5), 194-207. [Link]
-
Midander, K., et al. (2009). Reactive Oxygen Species Generation by Copper(II) Oxide Nanoparticles Determined by DNA Damage Assays and EPR Spectroscopy. Free Radical Biology and Medicine, 47(10), 1369-1378. [Link]
Sources
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Oxygen Species Generation by Copper(II) Oxide Nanoparticles Determined by DNA Damage Assays and EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules | bioRxiv [biorxiv.org]
Cy7 alkyne blue shift in absorbance spectrum troubleshooting
Topic: Troubleshooting Absorbance Blue Shifts in Cy7 Alkyne Conjugates Audience: Senior Researchers & Drug Development Scientists
Executive Summary: The "Blue Shift" Diagnostic
In cyanine 7 (Cy7) dye chemistry, a "blue shift" (hypsochromic shift) is the most common spectral anomaly encountered. For Cy7 Alkyne (
The shift is rarely random. It typically falls into two distinct categories:
-
Physical Aggregation (H-Aggregates): A reversible stacking phenomenon causing a shift to ~600–650 nm .
-
Chemical Degradation (Oxidative Chain Shortening): An irreversible cleavage of the polymethine chain causing discrete jumps of ~100 nm (e.g., to ~650 nm or ~550 nm).
This guide provides the diagnostic logic to distinguish between these causes and the protocols to resolve them.
Part 1: Diagnostic Workflow
Before altering your experimental conditions, determine if the shift is physical (reversible) or chemical (permanent).
Figure 1: Rapid diagnostic decision tree to distinguish aggregation from degradation.
Part 2: Troubleshooting H-Aggregation (Physical)
Symptom: Broadening of the absorbance band with a new peak appearing around 600–650 nm. Fluorescence is significantly quenched.
Mechanism: Cyanine dyes are planar and hydrophobic. In aqueous buffers (PBS, HEPES), they stack face-to-face (sandwich arrangement). According to Kasha’s Exciton Theory , this parallel alignment (H-aggregate) allows the transition to the upper excited state (higher energy = shorter wavelength/blue shift) but forbids the transition to the lower state, resulting in non-radiative decay (quenching) [1, 2].
Corrective Protocols
1. Solvent Tuning (The Dielectric Fix) Cy7 Alkyne is highly hydrophobic. Standard aqueous buffers drive aggregation.
-
Protocol: Introduce an organic co-solvent before adding the dye to the buffer.
-
Recommended: DMSO, DMF, or Ethanol (10–20% v/v final concentration).
-
Note: If your biological system cannot tolerate >5% DMSO, consider using Sulfo-Cy7 , which adds negative charges to disrupt stacking [3].
2. Concentration Management Aggregation is concentration-dependent.[1]
-
Threshold: Cy7 aggregation often initiates above
in pure aqueous buffer. -
Action: Measure absorbance at serial dilutions (
, , ). If the ratio of the 650 nm shoulder to the 750 nm peak decreases upon dilution, you have aggregation.
Table 1: Solvent Compatibility for Cy7 Alkyne
| Solvent System | Aggregation Risk | Recommended Use |
| PBS / Water | High | Only with <1 |
| PBS + 20% DMSO | Low | Standard for click chemistry labeling. |
| Methanol/Ethanol | None | Best for stock storage and QC measurement. |
| Dichloromethane | None | Good for synthesis, poor for biological labeling. |
Part 3: Troubleshooting Degradation (Chemical)
Symptom: The solution fades or turns blue/purple over time. The shift is irreversible and often discrete (e.g., exactly 100 nm shifts).
Mechanism: The "Blueing" Reaction
The heptamethine chain (7 carbons) of Cy7 is susceptible to oxidative cleavage by Reactive Oxygen Species (ROS), particularly singlet oxygen (
-
Reaction: The chain shortens by two carbons at a time.
-
Result: Cy7 (750 nm)
Cy5-analog (650 nm) Cy3-analog (550 nm). -
Drivers: Light (photobleaching), Heat, and Copper catalysts (from Click Chemistry) [4, 5].
Corrective Protocols
1. Click Chemistry Optimization (CuAAC) The Copper(I) used in click chemistry generates ROS if not properly chelated.
-
Issue: Standard Cu/Ascorbate conditions can degrade Cy7 within minutes.
-
Solution: Use a stabilizing ligand like THPTA or TBTA .
-
Ratio: Maintain a Ligand:Copper ratio of at least 5:1 to protect the dye from oxidation.
2. Deoxygenation
-
Protocol: Degas all buffers (freeze-pump-thaw or N2 sparging) before adding the dye, especially for long-duration reactions.
3. Storage
-
Store dry aliquots at -20°C under Argon/Nitrogen.
-
Avoid storing in DMSO for >1 month, as DMSO is hygroscopic and water promotes degradation.
Part 4: Mechanism of Action Visualization
The following diagram illustrates the competing pathways of Aggregation vs. Degradation.
Figure 2: The spectral fate of Cy7. Aggregation is a reversible physical state; Degradation is an irreversible chemical shortening of the polymethine chain.
FAQ: Frequently Asked Questions
Q1: Can I use "Copper-Free" Click Chemistry (SPAAC) to avoid degradation? A: Yes. Using DBCO-Cy7 (Strain-Promoted Azide-Alkyne Cycloaddition) eliminates the need for copper, thereby removing the primary source of ROS generation. However, DBCO is bulky and hydrophobic, which may increase the risk of H-aggregation (physical shift) even if it prevents chemical degradation.
Q2: My spectrum has a "shoulder" at 700 nm. Is this degradation? A: Likely not. A shoulder at ~700 nm (vibronic shoulder) is normal for cyanine monomers. H-aggregation typically peaks further blue (600–650 nm). If the shoulder grows to exceed the primary peak, aggregation is occurring.
Q3: Why does my Cy7 look blue to the naked eye? A: Concentrated Cy7 should look dark green/emerald. If it looks distinctively blue (like Coomassie or Trypan Blue), it has likely degraded to a Cy5-like species (Abs ~650 nm absorbs red light, transmitting blue).
References
-
Kasha, M., et al. (1965). "The Exciton Model in Molecular Spectroscopy." Pure and Applied Chemistry. Link
-
Berlepsch, H. v., & Böttcher, C. (2015). "H-Aggregates of Amphiphilic Cyanine Dyes." Journal of Physical Chemistry B. Link
-
Lumiprobe Corp. "Cyanine7 Alkyne Technical Datasheet & Spectral Properties." Link
-
Nani, R. R., et al. (2015). "Electrophilic Cyanine Dyes for the Identification of Reactive Cysteine Thiols." Journal of the American Chemical Society. (Discusses cyanine stability and degradation mechanisms). Link
-
Usama, S. M., et al. (2024). "Mechanistic Insight into the Thermal 'Blueing' of Cyanine Dyes." Journal of Organic Chemistry. (Definitive paper on the chain-shortening degradation). Link
Sources
Validation & Comparative
Technical Guide: Cyanine7 Alkyne vs. Alexa Fluor 750 Photostability
Executive Summary
In the Near-Infrared (NIR) imaging window (700–900 nm), Alexa Fluor 750 (AF750) demonstrates superior photostability and quantum yield compared to standard Cyanine7 (Cy7) derivatives, including Cy7 alkyne.[1]
While Cy7 alkyne provides a specific chemical handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the fluorophore core remains a heptamethine cyanine, which is inherently susceptible to oxidative degradation.[1] AF750 utilizes a structurally modified, sulfonated core that resists photobleaching significantly longer (2–3x half-life) and exhibits less aggregation-induced self-quenching.[1]
Recommendation: Use Cy7 Alkyne only when cost is a primary constraint or when a specific "Click" chemistry workflow is already validated with legacy protocols.[1] For de novo assay development requiring long-term tracking, quantitative flow cytometry, or intravital imaging, Alexa Fluor 750 (functionalized with an alkyne or similar handle) is the chemically superior choice.[1]
Chemical & Photophysical Mechanisms[2]
To understand the performance gap, we must analyze the structural causality.[1]
The Cyanine7 Vulnerability
Cy7 is a heptamethine cyanine dye.[1] Its chromophore consists of two heterocyclic rings connected by a long polymethine chain (seven carbons).[1]
-
Failure Mode: The long methine bridge is electron-rich and flexible.[1] Upon excitation, the molecule can enter a triplet state, generating Reactive Oxygen Species (ROS), particularly singlet oxygen (
).[1] -
Mechanism: Singlet oxygen attacks the polymethine chain, causing oxidative cleavage.[1] Once the chain breaks, conjugation is lost, and the molecule becomes non-fluorescent (bleached).[1]
The Alexa Fluor 750 Advantage
AF750 is a proprietary derivative (often based on rigidified rhodamine or carbocyanine scaffolds with extensive sulfonation).[1]
-
Structural Shielding: The addition of sulfonate groups (
) increases water solubility, preventing the formation of non-fluorescent H-aggregates (a major issue for Cy7).[1] -
Rigidification: Structural modifications reduce the freedom of motion, lowering the probability of non-radiative decay and shielding the core from ROS attack.[1]
The "Alkyne" Handle
The term "Cy7 Alkyne" refers to the bioconjugation motif, not the fluorophore stability.[1]
-
Function: The terminal alkyne group allows conjugation to azide-labeled biomolecules via Click Chemistry.[1][2]
-
Impact on Stability: The alkyne group itself is stable.[1] However, the copper catalyst (Cu(I)) required for the click reaction is a potent generator of ROS.[1] If not removed quickly post-labeling, residual copper will accelerate the photobleaching of Cy7 more rapidly than AF750 due to Cy7's lower oxidative resistance.[1]
Comparative Data Analysis
The following data summarizes the performance metrics under standard physiological conditions (PBS, pH 7.4).
Table 1: Photophysical Properties[1]
| Feature | Cyanine7 (Cy7) Alkyne | Alexa Fluor 750 (AF750) | Advantage |
| Excitation Max | ~750 nm | 749 nm | Equivalent |
| Emission Max | ~773 nm | 775 nm | Equivalent |
| Extinction Coeff.[1] ( | ~200,000 | ~290,000 | AF750 (+45%) |
| Quantum Yield (QY) | ~0.10 - 0.13 | ~0.12 - 0.15 | AF750 (Slight) |
| Photostability ( | Low (< 30 sec in microscopy) | High (> 90 sec in microscopy) | AF750 (3x) |
| Solubility | Moderate (Prone to aggregation) | High (Sulfonated) | AF750 |
| Click Chemistry | Alkyne handle available | Alkyne/Azide variants available | Equivalent Utility |
Mechanism of Photodegradation (Visualized)
The diagram below illustrates why Cy7 fails faster than AF750.
Figure 1: Comparative Photodegradation Pathway.[1] Cy7 is vulnerable to ROS-mediated chain cleavage, whereas AF750 structural modifications resist this attack.[1]
Experimental Protocol: Validating Photostability
Trustworthiness Directive: Do not rely solely on manufacturer claims. Perform this self-validating assay to determine the bleaching kinetics in your specific mounting media.[1]
Materials
-
Samples: Secondary antibody labeled with Cy7-Alkyne (via Click) and Secondary antibody labeled with AF750.
-
Target: CD4+ T-cells (or abundant cellular target like Tubulin for microscopy).
-
Mounting Media: PBS (control) and Commercial Antifade (e.g., ProLong Diamond).[1]
-
Instrument: Confocal Microscope (e.g., Zeiss LSM 980) or Widefield with 750nm excitation filter.[1]
Step-by-Step Methodology
-
Sample Preparation (Standardized):
-
Acquisition Setup:
-
Data Processing:
-
Analysis:
Workflow Diagram
Figure 2: Photostability Assay Workflow.[1][2][3] A standardized approach to quantifying fluorophore half-life.
Application Context & Final Verdict
When to use Alexa Fluor 750:
-
Confocal / Super-Resolution Microscopy: The high photon budget required for these techniques demands the stability of AF750.[1] Cy7 will bleach before a Z-stack is completed.[1]
-
Flow Cytometry: For quantitative analysis of rare populations where signal-to-noise is critical.[1] AF750's higher brightness and stability ensure consistent MFI (Mean Fluorescence Intensity) values.[1]
-
In Vivo Imaging: While tissue penetration is similar, AF750 is more robust against the oxidative environment of the bloodstream and tissue.[1]
When to use Cyanine7 Alkyne:
-
Cost-Sensitive Screening: Cy7 derivatives are often significantly cheaper.[1]
-
"Click" Chemistry Optimization: If you are optimizing a click reaction (e.g., testing different copper ligands) and not the final imaging readout, Cy7 is a cost-effective reporter.[1]
-
Short-Exposure Assays: For simple Western Blotting (Li-Cor Odyssey) where the dye is scanned once rapidly, the photostability difference is negligible.[1]
Final Expert Insight: If using Cy7 Alkyne for Click Chemistry, you must perform a copper removal step (e.g., EDTA wash) immediately after the reaction.[1] Residual copper acts as a redox catalyst that will destroy the Cy7 polymethine chain within minutes under illumination.[1] AF750 is more forgiving, but copper removal is still best practice.[1]
References
-
Berlier, J. E., et al. (2003).[1] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]
Sources
Cy7 alkyne vs Cy5 alkyne background fluorescence in vivo
A Comparative Guide for Bioconjugation and Optical Imaging
Executive Summary: The Depth vs. Stability Trade-Off
In the context of in vivo optical imaging, the choice between Cy5-alkyne (Far-Red) and Cy7-alkyne (Near-Infrared/NIR-I) is not merely a preference for color; it is a strategic decision between signal stability and tissue penetration .
-
Cy7-Alkyne (NIR-I, ~750 nm): The superior choice for deep-tissue imaging (>2 mm depth). It operates within the "biological optical window," significantly reducing background autofluorescence from hemoglobin and melanin. However, it is chemically less stable and more prone to photobleaching.
-
Cy5-Alkyne (Far-Red, ~650 nm): The superior choice for surface imaging (subcutaneous tumors, skin) and ex vivo validation. It offers higher quantum yield and chemical stability but suffers from poor signal-to-noise ratio (SNR) in deep tissues due to high photon scattering and hemoglobin absorption.
This guide details the physicochemical mechanisms, experimental performance, and validation protocols for these two fluorophores.
Scientific Principles: The Biological Optical Window
To understand the performance gap, one must analyze how light interacts with biological tissue. The primary noise sources in in vivo fluorescence are absorption (by hemoglobin and water) and scattering (by lipids and cellular structures).
The Spectral Landscape
The "Biological Optical Window" (approx. 650 nm – 950 nm) is the region where tissue absorbance is minimized.
-
Hemoglobin (Hb/HbO2): Absorbs strongly below 600 nm but retains a "tail" of absorption that affects Cy5 (650 nm). It drops to negligible levels >700 nm (favoring Cy7).[1]
-
Water: Absorption begins to rise significantly >900 nm.
-
Scattering: Follows a power law (
), meaning longer wavelengths (Cy7) scatter significantly less than shorter wavelengths (Cy5), preserving image resolution at depth.
Visualizing the Optical Window
Figure 1: The "Biological Optical Window" mechanism showing why Cy7 bypasses major tissue interferences that plague Cy5.
Comparative Analysis: Cy5 vs. Cy7
Signal-to-Noise Ratio (SNR)
In a typical mouse model, autofluorescence from the skin and fur (even when shaved) and internal organs (liver/spleen) is high in the 600-700 nm range.
-
Cy5: Requires high excitation power to overcome background, which often leads to non-specific heating or photobleaching.
-
Cy7: Background fluorescence is 3-5x lower than in the Cy5 channel. Even if the Cy7 probe has a lower quantum yield (brightness) in a cuvette, its contrast in vivo is superior.
Chemical Stability (The "Alkyne" Factor)
The "alkyne" handle (used for Click Chemistry) is stable, but the cyanine polymethine chain is the limiting factor.
-
Cy5 (Pentamethine): Contains a 5-carbon chain. Relatively stable against oxidation.
-
Cy7 (Heptamethine): Contains a 7-carbon chain. This longer conjugated system makes Cy7 significantly more susceptible to oxidative degradation by Reactive Oxygen Species (ROS) and nucleophilic attack.
-
Implication: Cy7-alkyne stocks must be stored strictly at -20°C under argon/nitrogen. In vivo circulation time must be balanced against dye degradation rates.
-
Data Summary Table
| Feature | Cy5-Alkyne | Cy7-Alkyne | Winner (In Vivo) |
| Excitation/Emission | ~649 / 670 nm | ~750 / 773 nm | Cy7 (Separation) |
| Tissue Penetration | Shallow (< 2 mm) | Deep (2 - 10 mm) | Cy7 |
| Autofluorescence | High (Skin/Hb interference) | Low (Optical Window) | Cy7 |
| Quantum Yield (Aq) | High (~0.28) | Moderate (~0.2 - 0.28)* | Cy5 |
| Photostability | Moderate | Low (Prone to bleaching) | Cy5 |
| Chemical Stability | Good | Fair (Oxidation risk) | Cy5 |
| Scattering | High ( | Low | Cy7 |
*Note: Quantum yield varies heavily based on sulfonation and protein conjugation.
Experimental Protocol: Self-Validating Comparison
To objectively compare these fluorophores, one cannot simply inject dyes; one must control for biodistribution. The following protocol uses a Pre-Conjugation strategy to ensure stoichiometry is identical before injection.
Objective: Determine the Tumor-to-Background Ratio (TBR) of Cy5 vs. Cy7 conjugated to the same vector (e.g., a cRGD peptide for tumor targeting).
Workflow Diagram
Figure 2: Validation workflow ensuring that observed differences are due to fluorophore physics, not chemical conjugation variability.
Detailed Methodology
Reagents:
-
Cy5-Alkyne and Cy7-Alkyne (Sulfonated versions recommended for solubility).
-
Azide-functionalized targeting ligand (e.g., cRGD-Azide).
-
CuAAC Catalysts: CuSO4, Sodium Ascorbate, THPTA Ligand (Critical for protecting Cy7 from oxidation during clicking).
Step-by-Step:
-
Conjugation (Click Reaction):
-
Mix Azide-Ligand (1 eq) with Dye-Alkyne (1.2 eq).
-
Add Cu-THPTA complex. Incubate 1h at RT in dark. Note: THPTA is mandatory to prevent degradation of the cyanine chain by copper-induced ROS [1].
-
-
Purification:
-
Remove unreacted dye using HPLC or desalting columns (PD-10). Free dye has different pharmacokinetics and will skew background data.
-
-
In Vivo Administration:
-
Inject equimolar amounts (e.g., 1 nmol) of Cy5-Conjugate into Group A mice and Cy7-Conjugate into Group B mice (xenograft models).
-
-
Imaging Settings:
-
Cy5 Channel: Ex 640 nm / Em 680 nm.
-
Cy7 Channel: Ex 745 nm / Em 800 nm.
-
Critical Control: Adjust exposure times so that the standard (in vitro) intensity is normalized, or rely on TBR (ratios) rather than absolute intensity.
-
-
Data Analysis (TBR Calculation):
-
Draw Region of Interest (ROI) over the tumor (
). -
Draw ROI over contralateral muscle (
). -
Calculate
.
-
Expected Result: While
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Relevance: Defines the requirement for THPTA ligands to protect cyanine dyes
-
Adams, K. E., et al. (2007). Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer. Journal of Biomedical Optics.
-
Relevance: Direct comparison showing IRDye 800CW (Cy7 analog) yields higher Tumor-to-Background ratios than Cy5.5.[2]
-
-
Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging.
- Relevance: Authoritative review on the physics of the optical window and sc
-
Zhu, S., et al. (2018). Near-Infrared-II Molecular Dyes for In Vivo Imaging and Surgery.
- Relevance: Discusses the limitations of traditional cyanines and the push toward longer wavelengths.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Cy7 Alkyne-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of chemical biology and proteomics, the precise labeling of peptides with fluorescent dyes is paramount for a multitude of applications, from in-vivo imaging to targeted drug delivery. The conjugation of a Cy7 alkyne dye to a peptide, often via click chemistry, provides a powerful tool for near-infrared (NIR) fluorescence detection. However, the success of any subsequent experiment hinges on the unambiguous confirmation of the labeling event. Mass spectrometry (MS) stands as the gold standard for this validation, offering definitive evidence of covalent modification.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of Cy7 alkyne-labeled peptides. We will delve into the rationale behind specific experimental choices, present detailed protocols, and compare the performance of various techniques, empowering you to select and implement the most appropriate validation strategy for your research.
The Imperative of Validation: Why Trust, But Verify?
Navigating the Analytical Landscape: A Comparison of MS-Based Validation Strategies
The choice of mass spectrometry technique for validating your Cy7 alkyne-labeled peptide will depend on several factors, including the sample complexity, the required level of detail, and the available instrumentation. Here, we compare the most common and effective approaches.
1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: The Rapid Screening Tool
MALDI-TOF MS is a high-throughput technique that is well-suited for the initial confirmation of peptide labeling. Its principle of operation involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule.
-
Expertise & Experience: The primary advantage of MALDI-TOF is its speed and simplicity, making it an excellent choice for screening multiple labeling reactions or purification fractions. The resulting spectrum will clearly show the mass-to-charge ratio (m/z) of the unlabeled peptide and the expected mass shift upon successful conjugation with the Cy7 alkyne dye. For instance, a study on maleimide CyDye labeled model peptides utilized MALDI-TOF MS to identify the modified peptides.[2]
-
Trustworthiness: A clean spectrum with a dominant peak corresponding to the calculated mass of the Cy7-peptide conjugate provides strong evidence of successful labeling. The absence of a peak at the mass of the unlabeled peptide further indicates a high labeling efficiency.
2. Liquid Chromatography-Mass Spectrometry (LC-MS): The Separation and Confirmation Powerhouse
For more complex samples or when a higher degree of confidence is required, coupling liquid chromatography with mass spectrometry is the preferred method. LC separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of the labeled peptide, unlabeled peptide, and any reaction byproducts.
-
Expertise & Experience: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the labeled peptide from the unreacted peptide and excess dye.[3] The choice of mobile phase modifiers is critical; while trifluoroacetic acid (TFA) provides excellent chromatographic resolution, it can suppress ionization in the mass spectrometer.[4] Formic acid is a more MS-friendly alternative, though it may offer slightly less peak sharpness.[4] Electrospray ionization (ESI) is the most common ionization technique for LC-MS, as it is a soft ionization method suitable for peptides and other biomolecules.[3]
-
Trustworthiness: LC-MS provides a multi-dimensional validation. The retention time of the labeled peptide will differ from the unlabeled peptide, providing an initial indication of successful modification. The mass spectrum of the eluting peak will then confirm the identity of the species. This approach is particularly valuable for quantifying the labeling efficiency by comparing the peak areas of the labeled and unlabeled peptides. Liquid chromatography-mass spectrometry (LC-MS) has been shown to have high discriminating power for identifying textile dyes.[5]
3. Tandem Mass Spectrometry (MS/MS): The Definitive Structural Confirmation
For ultimate confidence and to pinpoint the site of labeling, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion of the labeled peptide is isolated and then fragmented. The resulting fragment ions are then analyzed to provide sequence information and confirm the location of the dye modification.
-
Expertise & Experience: Collision-induced dissociation (CID) is a common fragmentation method where the precursor ion is collided with an inert gas, leading to fragmentation primarily at the peptide backbone. Analysis of the resulting b- and y-ion series allows for the reconstruction of the peptide sequence and the identification of the amino acid residue to which the Cy7 alkyne is attached. A significant challenge in the MS/MS analysis of dye-labeled peptides is that the dye itself can fragment, producing characteristic reporter ions.[6][7] While this can complicate the peptide fragmentation pattern, it also serves as a diagnostic signature for the presence of the dye. Recent studies have focused on cataloging the fragmentation pathways of cyanine dyes to aid in their identification.[6][7][8]
-
Trustworthiness: MS/MS provides the highest level of validation by confirming not only the mass of the conjugate but also the precise location of the modification. This is crucial for applications where the position of the dye is critical for the peptide's function or for FRET-based assays. The development of spectral libraries for identified peptide MS/MS spectra is a promising approach to improve the accuracy and efficiency of peptide identification.[9]
Comparative Summary of MS Validation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| MALDI-TOF MS | Soft ionization of a co-crystallized sample. | - High throughput- Simple sample preparation- Tolerant to some salts and buffers | - Lower resolution than ESI- May not be suitable for complex mixtures- Potential for in-source fragmentation of the dye | Rapid screening of labeling reactions and purification fractions. |
| LC-MS | Chromatographic separation followed by mass analysis. | - High sensitivity and resolution- Separation of labeled from unlabeled species- Quantitative capabilities | - Longer analysis time- Requires MS-compatible solvents- Ion suppression effects can be a challenge | Confirmation of labeling in complex mixtures and quantification of labeling efficiency. |
| Tandem MS (MS/MS) | Isolation and fragmentation of a specific ion. | - Definitive structural confirmation- Pinpoints the site of labeling- Provides peptide sequence information | - More complex data analysis- Can be challenging to optimize fragmentation conditions- Dye fragmentation can complicate spectra | Unambiguous validation of the labeled peptide's structure and precise localization of the dye. |
Experimental Protocols
Protocol 1: Rapid Screening by MALDI-TOF MS
-
Sample Preparation:
-
Mix 1 µL of the purified Cy7 alkyne-labeled peptide solution (approximately 1-10 pmol/µL in 50% acetonitrile/0.1% formic acid) with 1 µL of a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid matrix in the same solvent directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Acquire spectra in positive ion linear or reflectron mode over a mass range that encompasses both the unlabeled and labeled peptide masses.
-
Calibrate the instrument using a standard peptide mixture of known masses.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled peptide and the Cy7 alkyne-labeled peptide. The mass difference should correspond to the mass of the Cy7 alkyne moiety.
-
Protocol 2: Confirmatory Analysis by LC-MS
-
LC Separation:
-
Inject 1-10 µL of the purified peptide solution onto a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Use a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Apply a linear gradient from 5% to 95% Solvent B over 10-30 minutes at a flow rate of 0.2-0.4 mL/min.
-
-
MS Detection:
-
Couple the LC eluent to an electrospray ionization (ESI) source.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected charge states of the labeled and unlabeled peptides.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the labeled and unlabeled peptides to determine their retention times and relative abundances.
-
Deconvolute the mass spectra of the eluting peaks to confirm the molecular weights.
-
Protocol 3: Definitive Structural Validation by LC-MS/MS
-
LC Separation and MS Detection:
-
Follow the LC-MS protocol as described above.
-
In addition to the full scan, perform data-dependent MS/MS analysis on the most abundant precursor ions.
-
-
MS/MS Fragmentation:
-
Isolate the precursor ion corresponding to the Cy7 alkyne-labeled peptide.
-
Fragment the isolated ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series, which will confirm the peptide sequence.
-
Identify the fragment ion containing the Cy7 alkyne modification to pinpoint the site of labeling. The mass of the modified amino acid residue will be increased by the mass of the Cy7 alkyne.
-
Look for characteristic reporter ions from the fragmentation of the Cy7 dye itself.
-
Visualizing the Workflow and Key Structures
To better illustrate the processes described, the following diagrams outline the experimental workflow and the chemical structure of a Cy7 alkyne-labeled peptide.
Caption: Experimental workflow for Cy7 alkyne-labeled peptide synthesis and validation.
Sources
- 1. lubio.ch [lubio.ch]
- 2. researchgate.net [researchgate.net]
- 3. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Spectral Library Searching Method for Peptide Identification from Tandem Mass Spectrometry | NIST [nist.gov]
Comparison of Cy7 alkyne and IRDye 800CW for deep tissue imaging
A Technical Comparison Guide for High-Fidelity In Vivo Imaging
Executive Summary In the domain of deep tissue imaging, the choice between Cy7 Alkyne and IRDye 800CW is rarely a simple matter of spectral preference; it is a trade-off between chemical versatility/cost and clinical-grade performance .
-
IRDye 800CW is the industry gold standard for a reason: its tetrasulfonated core confers exceptional hydrophilicity, preventing the aggregation-induced quenching that plagues many NIR fluorophores. Its 800 nm emission pushes further into the "optical transparency window," significantly improving Signal-to-Noise Ratio (SNR) by avoiding tissue autofluorescence.
-
Cy7 Alkyne (generic) serves as a robust, cost-effective workhorse. However, it requires rigorous attention to solubility. Unless the specific "Sulfo-Cy7" variant is used, generic Cy7 is hydrophobic, prone to hepatic clearance, and exhibits aggregation artifacts (shoulder peaks) that can compromise quantitation.
This guide analyzes these two fluorophores through the lens of Click Chemistry (CuAAC) bioconjugation, focusing on the physicochemical properties that dictate in vivo success.
Technical Specifications: The Tale of Two Fluorophores
The following table contrasts the intrinsic properties of the fluorophores. Note the critical difference in solubility and extinction coefficients.
| Feature | Cy7 Alkyne (Generic) | IRDye 800CW (Alkyne/NHS) | Impact on Imaging |
| Excitation Max | ~750 nm | 774 nm | 800CW excites further from hemoglobin absorption bands. |
| Emission Max | ~773 nm | 789 nm | 800CW emission avoids more tissue autofluorescence. |
| Extinction Coeff.[1][2] ( | ~200,000 - 240,000 M⁻¹cm⁻¹ | 240,000 M⁻¹cm⁻¹ | Comparable brightness per molecule in ideal solvent. |
| Quantum Yield (QY) | ~0.28 (MeOH) / <0.10 (PBS) | 0.09 (PBS/Serum) | Cy7 drops drastically in water due to aggregation; 800CW remains stable. |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | 800CW allows purely aqueous labeling; Cy7 needs organic co-solvents. |
| In Vivo Clearance | Predominantly Hepatic (Liver) | Predominantly Renal (Kidney) | 800CW clears faster, reducing background noise. |
| Aggregation | High (H-aggregates common) | Very Low (Sulfonated) | Aggregation causes self-quenching and non-specific binding. |
Mechanism of Action: Bioconjugation via Click Chemistry
Both fluorophores are available with alkyne handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the chemical environment required for the reaction differs significantly due to the solubility profiles.
Workflow Visualization: The Solubility Divergence
The diagram below illustrates how the choice of dye dictates the conjugation workflow. Cy7 requires an organic co-solvent strategy to prevent precipitation during the "click" reaction.
Figure 1: Comparative Bioconjugation Workflow. Note the critical requirement for organic solvents (DMSO/DMF) in the Cy7 pathway to maintain solubility, whereas IRDye 800CW is water-soluble.
Performance Analysis: In Vivo Imaging
Signal-to-Noise Ratio (SNR) & Tissue Depth
The primary driver for using NIR dyes is to escape the "autofluorescence fog" of biological tissue (collagen, elastin, NADH).
-
Cy7 (750/773 nm): Sits at the edge of the NIR-I window. While superior to visible dyes (Cy5), it still overlaps with some tissue autofluorescence.
-
IRDye 800CW (774/789 nm): Shifts emission by ~20 nm. This small shift results in a non-linear improvement in SNR because background autofluorescence drops precipitously beyond 780 nm.
Clearance & Pharmacokinetics
-
The Hydrophobicity Trap: Generic Cy7 is lipophilic. When conjugated to small molecules or peptides, it often drives the entire complex towards hepatobiliary clearance (liver → bile → gut). This creates high background signal in the abdominal region, obscuring targets in the liver, pancreas, or gut.
-
The Sulfonate Advantage: IRDye 800CW’s four sulfonate groups make it highly polar. It tends to promote renal clearance (kidneys → bladder), which is faster and leaves the rest of the body with a lower background signal.
Figure 2: In Vivo Fate. Cy7 conjugates often accumulate in the liver due to lipophilicity, while IRDye 800CW promotes renal clearance, improving contrast in abdominal imaging.
Experimental Protocol: Click Labeling (CuAAC)
This protocol is designed to accommodate both dyes, with specific "Fork" steps for Cy7.
Materials:
-
Alkyne Dye: Cy7 Alkyne (Generic) OR IRDye 800CW Alkyne.
-
Azide-Biomolecule: Protein/Peptide (1 mg/mL in PBS).
-
Catalyst: CuSO4 (2 mM stock).
-
Ligand: THPTA or BTTAA (10 mM stock) – Crucial to protect proteins from oxidation.
-
Reducing Agent: Sodium Ascorbate (100 mM fresh stock).
Step-by-Step Methodology:
-
Preparation of Dye Stock:
-
IRDye 800CW: Dissolve in distilled water to 10 mM.
-
Cy7 Alkyne: Dissolve in anhydrous DMSO to 10 mM. Do not use water.[3]
-
-
Reaction Assembly:
-
In a 1.5 mL tube, add the Azide-Biomolecule (50 µL, ~50 µg).
-
Cy7 Step: Add DMSO to the biomolecule solution before the dye to reach 10-20% v/v final concentration. This prevents the dye from "crashing out" upon addition.
-
800CW Step: No DMSO required (unless biomolecule requires it).
-
Add Alkyne Dye (2-5 molar equivalents relative to Azide).
-
-
Catalyst Premix (The "Click Cocktail"):
-
Mix CuSO4 and THPTA ligand in a 1:5 molar ratio before adding to the protein. This forms the catalytic complex.
-
Add the complex to the reaction tube.
-
-
Initiation:
-
Add Sodium Ascorbate (final conc. 5 mM) to start the reaction.
-
Incubate: 1 hour at Room Temp (Dark).
-
-
Purification (Critical):
-
IRDye 800CW: Zeba Spin Column (7K MWCO) or Dialysis (PBS).
-
Cy7 Alkyne: Dialysis is often insufficient due to hydrophobic interaction with the membrane. Use Gel Filtration (PD-10) or HPLC to remove unreacted hydrophobic dye aggregates.
-
References
-
LI-COR Biosciences. (n.d.). IRDye® 800CW Infrared Dyes: Technical Specifications and In Vivo Applications. Retrieved from [Link]
- Kovar, J. L., et al. (2007). Characterization of IRDye 800CW for In Vivo Imaging. Analytical Biochemistry. (Cited via LI-COR technical notes).
-
National Institutes of Health (NIH). (2007). IRDye 800CW-Human Serum Albumin: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
Sources
Comprehensive Guide: NMR Characterization of Cyanine7 (Cy7) Alkyne Click Products
Executive Summary
Context: Cyanine7 (Cy7) is a gold-standard near-infrared (NIR) fluorophore for in vivo imaging due to its deep tissue penetration (>700 nm emission). Functionalizing Cy7 with an alkyne handle allows for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."
The Problem: verifying the success of this reaction is non-trivial. While HPLC-MS confirms mass, it cannot definitively prove the formation of the 1,4-disubstituted triazole ring or rule out non-covalent aggregation.
The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy provides the only definitive structural evidence of the "clicked" triazole linkage. This guide compares NMR performance against alternatives and outlines a self-validating protocol for characterizing Cy7-Click products.
Part 1: The Comparative Analysis
Spectroscopic Comparison: Pre- vs. Post-Click
The primary objective of the NMR characterization is to confirm the conversion of the terminal alkyne into a 1,2,3-triazole. This transformation induces a distinct chemical shift migration that serves as a binary "Go/No-Go" quality gate.
| Feature | Cy7-Alkyne (Starting Material) | Cy7-Triazole (Click Product) | Diagnostic Value |
| Key Proton | Terminal Alkyne ( | Triazole Ring Proton (C=C-H ) | Critical |
| Chemical Shift | The disappearance of the alkyne peak and appearance of the downfield triazole singlet confirms the covalent bond. | ||
| Polymethine Chain | Integrity Check: These signals must remain unchanged. Loss or broadening indicates oxidative bleaching or aggregation. | ||
| Propargyl CH2 | The methylene protons adjacent to the nitrogen shift downfield due to the aromatic triazole ring current. |
Methodological Comparison: NMR vs. Alternatives
Why use NMR when Mass Spectrometry is more sensitive?
| Metric | NMR Spectroscopy | HPLC-MS (ESI/MALDI) | UV-Vis / Fluorescence |
| Structural Certainty | High: Definitively proves regiochemistry (1,4-isomer) and covalent linkage. | Medium: Confirms mass, but often cannot distinguish between covalent product and tight non-covalent complexes or isomers. | Low: Only confirms the presence of the fluorophore, not the linkage. |
| Purity Assessment | Quantitative: qNMR can determine absolute purity without a reference standard. | Relative: Ionization efficiency varies; peak area does not always equal abundance. | Qualitative: Good for concentration, bad for impurity profiling. |
| Sample Requirement | High: >1-5 mg required for decent 1H scans. | Low: Nanogram/picogram sensitivity. | Low: Nanomolar concentrations. |
| Key Limitation | Aggregation: Cy7 stacks in polar solvents, causing peak broadening that mimics degradation. | Fragmentation: Labile polymethine chains may fragment in the source, complicating analysis. | Bleaching: Does not detect non-fluorescent degradation products. |
Part 2: Strategic Workflow & Visualization
The following diagram illustrates the decision logic for characterizing Cy7 click products. It emphasizes the "Self-Validating" nature of the protocol: specific failures (e.g., broad peaks) trigger specific remedies (e.g., solvent switch) rather than blind repetition.
Caption: Logic flow for validating Cy7-Click chemistry via NMR. Note the distinct failure pathways for Aggregation vs. Degradation.
Part 3: Experimental Protocol (Self-Validating)
Sample Preparation (The Critical Step)
Cy7 is amphiphilic and prone to H-aggregation (stacking) in aqueous environments, which causes severe line broadening in NMR, making the spectrum unreadable.
-
Purification: Ensure all Copper (Cu) catalyst is removed. Residual Cu(II) is paramagnetic and will wipe out your NMR signal. Use EDTA washing or heterogeneous scavengers (e.g., CupriSorb) prior to drying.
-
Solvent Selection:
-
Recommended: DMSO-d6. It breaks up aggregates and provides excellent solubility.
-
Alternative: Methanol-d4 (MeOD). Good, but may exchange acidic protons.
-
Avoid: D2O (causes aggregation) and CDCl3 (often poor solubility for bioconjugates).
-
-
Concentration: Aim for 3–5 mg in 600 µL. Higher concentrations increase aggregation risk; lower concentrations require excessive scan times.
Acquisition Parameters
-
Instrument: 400 MHz minimum; 600 MHz recommended for resolving the polymethine region.
-
Pulse Sequence: Standard 1H ZG.
-
Relaxation Delay (d1): Set to
2.0 seconds. The triazole proton can have a longer T1 relaxation time. If quantifying, set d1 to 5-10 seconds. -
Scans (ns): Minimum 64 scans to distinguish the single triazole proton from the noise of the large Cy7 skeleton.
Data Interpretation
-
The "Click" Singlet: Look for a sharp singlet between 7.8 and 8.5 ppm . This is the proton on the C4/C5 of the triazole ring.
-
Validation: If this peak is a doublet, you may have formed the 1,5-isomer (rare with Copper, common with Ruthenium).
-
-
The "Ghost" Alkyne: Zoom into 2.0–3.0 ppm .
-
Validation: Any residual signal here implies <100% conversion. Calculate conversion % by integrating the Triazole peak vs. the residual Alkyne peak.
-
-
The Polymethine Backbone: Inspect the 6.0–8.0 ppm region.
-
Validation: You should see a specific pattern (typically doublet-triplet-triplet-doublet for heptamethine chains). If this region is "muddy" or integration is low relative to the aromatic rings, the dye has photo-bleached during the reaction.
-
Part 4: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Broad, shapeless peaks | Dye Aggregation (H-dimers) | Switch solvent to DMSO-d6; add trace amount of TFA-d; heat sample to 40°C. |
| Missing signals | Paramagnetic Quenching | Residual Cu(II) from catalyst. Wash sample with EDTA/Chelex resin. |
| Extra peaks in aliphatic region | TBTA/Ligand Contamination | "Click" ligands often stick to the product. Perform HPLC purification or dialysis. |
| Loss of color + Clean NMR | Dye Degradation | The polymethine chain is broken. The "click" worked, but the dye is dead. Protect from light/oxidants. |
Visualization of Spectral Assignment
The following diagram maps the physical structure of the Cy7-Triazole conjugate to its expected NMR zones.
Caption: Mapping structural moieties to NMR chemical shift zones for rapid assignment.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Li, C., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9718–9730. [Link]
-
Escobedo, J. O., Rusin, O., Lim, S., & Strongin, R. M. (2010). NIR dyes for bioimaging applications.[1][2] Current Opinion in Chemical Biology, 14(1), 64-70. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[3] Chemical Reviews, 108(8), 2952-3015. [Link]
-
Sun, X., et al. (2022). Synthesis and study on aggregation behaviours in liquid phase of three prepared cyanine dyes. Luminescence, 37(10), 1733-1740.[4] [Link]
Sources
- 1. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and study on aggregation behaviours in liquid phase of three prepared cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Signal-to-Noise Ratio of Cy7 Alkyne vs. ICG in Animal Models
Executive Summary
Verdict: The choice between Indocyanine Green (ICG) and Cy7 Alkyne is a choice between a passive clinical standard and an active research tool.
-
ICG is the gold standard for perfusion, blood pool imaging, and hepatobiliary clearance studies. Its Signal-to-Noise Ratio (SNR) is initially high in vasculature but degrades rapidly due to non-specific liver accumulation and instability in aqueous media.
-
Cy7 Alkyne is a bioconjugation module used to create targeted molecular probes . It offers superior chemical stability , quantum yield (QY) , and the ability to link with tumor-specific ligands (via Click Chemistry). In targeted applications, Cy7 conjugates consistently achieve significantly higher Tumor-to-Background Ratios (TBR) and SNR (>5:1) compared to the passive accumulation of ICG (<2:1).
Photophysical & Chemical Comparison
The fundamental limit of SNR is the fluorophore's brightness (Quantum Yield
| Feature | Indocyanine Green (ICG) | Cy7 Alkyne (Cyanine 7) | Impact on SNR |
| Excitation / Emission | 780 nm / 810 nm | 750 nm / 773 nm | Neutral: Both are in the NIR-I window, minimizing tissue autofluorescence. |
| Quantum Yield (Water) | Low (~2.7%) | Moderate (~13–15%) | Cy7 Wins: Higher intrinsic brightness in aqueous environments improves signal detection. |
| Quantum Yield (Serum) | Moderate (~13%) | High (~28–30%) | Cy7 Wins: Cy7 maintains brightness in blood; ICG requires albumin binding to fluoresce efficiently. |
| Aqueous Stability | Poor: Aggregates and degrades within hours (t½ < 24h). | High: Stable for days/weeks in solution; sulfonated versions prevent aggregation. | Cy7 Wins: Consistent signal over longitudinal studies (24–72h). |
| Solubility | Amphiphilic (binds albumin).[1] | Variable (depends on sulfonation); Alkyne requires organic co-solvent (DMSO). | ICG Wins: Easier formulation for direct injection. |
| Primary Clearance | Hepatobiliary (Liver | Dependent on Conjugate (Renal if <60kDa; Hepatic if hydrophobic). | Context Dependent: ICG has high GI background; Cy7 conjugates can be tuned for renal clearance. |
Mechanism of Signal Generation
Understanding how the signal is generated is critical for interpreting SNR data.
ICG: Passive Accumulation (Perfusion)
ICG is a non-targeted dye. Upon injection, it binds rapidly to plasma proteins (albumin).
-
Signal Source: Blood volume (early phase) and Liver/Bile ducts (late phase).
-
Noise Source: High non-specific uptake in the liver and intestines makes abdominal tumor imaging nearly impossible.
-
SNR Profile: High vascular SNR (0–10 min)
Rapid decay High abdominal background noise.
Cy7 Alkyne: Active Targeting (Bioorthogonal)
Cy7 Alkyne is designed for Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. It is conjugated to a targeting ligand (antibody, peptide, small molecule).
-
Signal Source: Specific binding to receptors (e.g., EGFR, Integrins) on target tissue.
-
Noise Source: Unbound tracer in circulation (clears over time).
-
SNR Profile: Low initial SNR (blood pool dominates)
Increases over time (6–48h) as background clears and target retains the probe.
In Vivo Performance Analysis
SNR Dynamics: Time-Course Comparison
The following data synthesizes typical SNR values observed in murine tumor xenograft models (e.g., 4T1 breast cancer).
| Time Post-Injection | ICG (Free Dye) | Cy7-Conjugate (Targeted) | Interpretation |
| 0–10 min | High (SNR > 10) | Moderate (SNR ~5) | ICG is superior for angiography and visualizing blood flow. |
| 1 Hour | Moderate (SNR ~4) | Rising (SNR ~6) | ICG begins hepatic clearance; Cy7 conjugate accumulates at target. |
| 24 Hours | Low (SNR < 1.5) | Peak (SNR > 8) | ICG has cleared or is obscuring the abdomen. Cy7 conjugate is retained at the tumor. |
| 48 Hours | Undetectable | High (SNR > 5) | Cy7 stability allows longitudinal tracking; ICG is gone. |
Visualization: Clearance & Signal Pathways
The diagram below illustrates the divergent fates of ICG and a Cy7-labeled antibody, explaining the SNR difference.
Figure 1: Comparative biodistribution pathways. ICG (Red) generates high abdominal noise via hepatobiliary clearance. Cy7-Conjugates (Green) achieve high SNR by retaining in the tumor while background clears renally.
Experimental Protocols
Protocol A: ICG Angiography (Baseline SNR)
Objective: Visualize vasculature and determine non-specific clearance kinetics.
-
Reconstitution: Dissolve ICG powder in sterile water to 5 mg/mL. Note: Use within 6 hours to avoid degradation.
-
Animal Prep: Anesthetize mice (Isoflurane 2%). Remove hair from imaging area (depilatory cream) to reduce scattering.
-
Injection: Inject 100 µL of 0.1 mg/mL ICG solution via tail vein (approx. 5 mg/kg).
-
Imaging:
-
Instrument: IVIS or similar NIR imager (Ex: 780 nm, Em: 810 nm).
-
Timepoints: Continuous video (0–5 min) for perfusion; static images at 15 min, 1h, 4h.
-
-
Analysis: Calculate SNR = (Mean Intensity ROI_Vessel - Mean Intensity ROI_Background) / SD_Background.
Protocol B: Cy7-Alkyne "Click" Labeling & Targeted Imaging
Objective: Create a high-SNR molecular probe using Cy7 Alkyne.
Phase 1: Bioconjugation (Click Chemistry)
-
Functionalization: React your targeting ligand (e.g., Antibody-Azide) with Cy7-Alkyne (dissolved in DMSO).
-
Ratio: 1:4 (Antibody:Dye) molar excess.
-
Catalyst: Copper-free (if DBCO-Cy7) or CuSO4/THPTA (if terminal Alkyne).
-
-
Incubation: 4 hours at Room Temperature or Overnight at 4°C, protected from light.
-
Purification: Remove unreacted Cy7-Alkyne using a PD-10 desalting column or spin filter (MWCO 30kDa). Crucial step to prevent high background noise.
-
Validation: Measure Degree of Labeling (DOL) via UV-Vis spectroscopy.
Phase 2: In Vivo Imaging[1]
-
Injection: Inject 100 µL of Cy7-Conjugate (approx. 1–2 nmol dye equivalent) via tail vein.
-
Imaging:
-
Instrument: NIR Imager (Ex: 745 nm, Em: 770+ nm).
-
Timepoints: 1h, 6h, 24h, 48h.
-
-
Analysis: Calculate Tumor-to-Background Ratio (TBR) = (Mean Intensity Tumor) / (Mean Intensity Muscle).
Figure 2: Workflow for generating high-SNR targeted probes using Cy7 Alkyne.
References
-
Review of NIR-I Dyes in Preclinical Imaging
- Source: PMC (NIH)
- Title: In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applic
-
URL:[Link]
-
ICG vs. Targeted Probes (Biodistribution)
-
Stability of Cyanine Dyes
- Source: MDPI
- Title: Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy
-
URL:[Link]
- Quantum Yield Comparisons Source: BenchChem Title: A Comparative Guide to the Quantum Yield of Cyanine Dyes
-
Cy7 Antibody Labeling Performance
Sources
- 1. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Specificity: A Guide to Validating Cy7-Alkyne Labeling via Negative Controls
Executive Summary
The shift toward Near-Infrared (NIR) imaging has made Cyanine-7 (Cy7) a critical fluorophore for deep-tissue imaging and high-sensitivity flow cytometry. However, the hydrophobicity of the polymethine chain in Cy7 derivatives often leads to non-specific binding (NSB), creating false positives that compromise data integrity.
This guide provides a rigorous framework for validating Cy7-alkyne specificity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard antibody labeling, "Click" chemistry requires chemical validation to distinguish between covalent triazole formation (signal) and hydrophobic dye aggregation (noise). We present a self-validating protocol comparing Cy7-alkyne against industry-standard alternatives and defining the mandatory negative controls required for publication-quality data.
Part 1: Comparative Analysis – Cy7-Alkyne vs. Alternatives
Before initiating validation, it is essential to understand where Cy7-alkyne fits in the labeling landscape. The table below objectively compares Cy7-alkyne (Click) against traditional Antibody-dye conjugates and non-sulfonated alternatives.
Table 1: Performance Matrix of NIR Labeling Modalities
| Feature | Sulfo-Cy7 Alkyne (Recommended) | Standard Cy7 Alkyne (Non-Sulfo) | Cy7-Antibody Conjugate |
| Labeling Mechanism | Covalent Click Reaction (CuAAC) | Covalent Click Reaction (CuAAC) | Steric Antibody-Antigen Binding |
| Size (Molecular Weight) | ~1 kDa (Small Molecule) | ~0.8 kDa (Small Molecule) | ~150 kDa (IgG) |
| Tissue Penetration | High (Ideal for thick tissue/organoids) | Medium (Limited by solubility) | Low (Restricted by size) |
| Solubility | High (Water-soluble) | Low (Requires DMSO/Organic co-solvent) | High (Aqueous) |
| Non-Specific Binding (NSB) | Low (Electrostatic repulsion via sulfonates) | High (Hydrophobic aggregation) | Medium (Fc receptor binding issues) |
| Stoichiometry | Precise (1:1 with Azide) | Variable (Aggregation prone) | Variable (Degree of Labeling varies) |
| Primary Risk | Copper toxicity (if unoptimized) | Dye precipitation/Stickiness | Cross-reactivity/Steric hindrance |
Critical Insight: For biological specificity, Sulfo-Cy7-Alkyne is superior to non-sulfonated variants. The sulfonate groups negatively charge the dye, preventing hydrophobic interaction with cell membranes and proteins, which is the primary source of background in NIR imaging.
Part 2: The Validation Framework
To prove that your Cy7 signal is derived from a specific click reaction and not physical adsorption, you must employ a "Triangulated Control Strategy."
Experimental Design Diagram
The following diagram illustrates the logical flow of the validation experiment.
Caption: Figure 1. Triangulated Control Strategy. Three distinct negative controls are required to isolate specific click-labeling from hydrophobic adsorption and off-target copper reactivity.
Detailed Validation Protocol (CuAAC)
This protocol assumes the use of Sulfo-Cy7-Alkyne to minimize intrinsic background.
Reagents Required:
-
Target: Azide-labeled cell lysate or fixed cells (e.g., metabolically labeled with Azidohomoalanine or EdU).
-
Dye: Sulfo-Cy7-Alkyne (Stock: 1-5 mM in water/DMSO).
-
Catalyst System: CuSO₄ (2 mM), Sodium Ascorbate (100 mM fresh), THPTA Ligand (10 mM).
-
Blocking Buffer: 3% BSA in PBS (Crucial for Cy7).
Step-by-Step Methodology:
-
Preparation & Blocking (Critical Step):
-
Fix and permeabilize cells/tissues according to standard immunofluorescence protocols.
-
Block: Incubate samples in 3% BSA for 30 minutes. Note: Cy7 is "sticky." Albumin blocks hydrophobic pockets on cellular proteins.
-
-
Reaction Setup (The "Click" Cocktail):
-
Prepare the Master Mix immediately before use. Order of addition matters to prevent copper precipitation.
-
Order: PBS
Ligand (THPTA) CuSO₄ Dye (Cy7-Alkyne) Ascorbate (Last). -
Final Concentrations: 100 mM Tris/PBS, 100
M CuSO₄, 500 M THPTA, 1-5 M Cy7-Alkyne, 2.5 mM Ascorbate.
-
-
Applying Controls (The Validation Matrix):
-
Experimental: Add full Master Mix to Azide-labeled sample.
-
Control A (Adsorption): Add Master Mix minus CuSO₄/Ascorbate to Azide-labeled sample. Tests: Is the dye sticking without a reaction?
-
Control B (Background): Add full Master Mix to Non-Azide sample (e.g., cells not treated with EdU). Tests: Is the copper causing the dye to bind random proteins?
-
Control C (Competition - Optional but Robust): Pre-incubate Azide-sample with 100
M non-fluorescent (cold) alkyne (e.g., propargyl alcohol) + Click reagents for 30 min. Wash. Then perform standard Cy7-Click. Tests: Is the signal saturable?
-
-
Incubation & Wash:
-
Incubate 30-60 minutes at Room Temperature in the dark.
-
Wash: 3 x 10 mins with PBS + 0.1% Tween-20 (or Triton X-100). Detergent in the wash is mandatory to remove unreacted Cy7.
-
Part 3: Data Interpretation & Troubleshooting
Use the table below to interpret the fluorescence intensity (FI) from your flow cytometer or microscope.
Table 2: Interpreting Validation Data
| Control Group | Observed Signal (Relative to Exp) | Interpretation | Action Required |
| Experimental | 100% (High FI) | Expected Signal. | Proceed to validation controls. |
| Control A (No Catalyst) | < 5% | Pass. Dye is not physically sticking. | None. |
| Control A (No Catalyst) | > 10% | Fail. Dye is aggregating/sticking. | Switch to Sulfo-Cy7; Increase BSA blocking; Reduce dye concentration. |
| Control B (No Azide) | < 5% | Pass. Reaction is specific to Azide. | None. |
| Control B (No Azide) | > 10% | Fail. Non-specific copper-mediated binding. | Increase THPTA:Cu ratio (5:1 min); Use lower Cu concentration. |
| Control C (Competition) | < 20% | Pass. Signal is specific/saturable. | None. |
Troubleshooting Logic Flow
If your background is high, follow this decision tree to identify the root cause.
Caption: Figure 2. Troubleshooting Logic. Distinguishing between physical adsorption (Control A failure) and chemical background (Control B failure) dictates the optimization strategy.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS). [Link]
Comparative Technical Guide: Cy7 Alkyne vs. DyLight 755 for NIR Imaging
Executive Summary
This guide provides a technical analysis of Cy7 Alkyne versus DyLight 755 , addressing a common decision point in Near-Infrared (NIR) imaging. While both fluorophores operate in the ~750 nm excitation window, they serve fundamentally different experimental needs due to their chemical availability and stability profiles.
-
The Verdict: Choose Cy7 Alkyne (specifically Sulfo-Cy7 Alkyne) for bioorthogonal Click Chemistry applications (e.g., labeling DNA, lipids, or metabolic analogs). Choose DyLight 755 for direct protein/antibody conjugation (NHS/Maleimide chemistry) where superior photostability and water solubility are required for fluorescence microscopy or flow cytometry.
-
Critical Distinction: DyLight 755 is not standardly available as an alkyne derivative. Researchers requiring DyLight-class stability in a click reaction must use custom synthesis or heterobifunctional linkers, whereas Cy7 Alkyne is an off-the-shelf standard.
Part 1: Technical Specifications & Photophysics
The following table synthesizes physicochemical data to provide a direct performance comparison. Note that "Brightness" is a theoretical product of extinction coefficient and quantum yield, but effective brightness in biological systems is heavily influenced by photostability and aggregation.
Table 1: Photophysical Properties Comparison[1][2][3]
| Feature | Cy7 Alkyne (Sulfo-Cy7) | DyLight 755 (NHS/Maleimide) |
| Excitation Max | 750 nm | 754 nm |
| Emission Max | 773 nm | 776 nm |
| Extinction Coeff. ( | ~240,600 | ~220,000 |
| Quantum Yield ( | ~0.24 - 0.28 | ~0.26 |
| Theoretical Brightness | ~67,000 | ~57,200 |
| Photostability | Moderate (Prone to bleaching) | High (Superior resistance) |
| Solubility | High (if Sulfonated); Low (if non-sulfo) | Very High (Negatively charged) |
| Primary Application | Click Chemistry (CuAAC/SPAAC) | Antibody/Protein Labeling |
| Commercial Availability | Alkyne, Azide, DBCO, NHS | NHS, Maleimide, Conjugation Kits |
Expert Insight: While Cy7 theoretically has higher brightness, DyLight 755 often outperforms it in microscopy because it resists photobleaching, allowing for longer exposure times and higher signal-to-noise ratios over time.
Part 2: Chemical Logic & Selection Pathways
The choice between these two reagents is rarely about spectral preference—since they are spectrally identical for most filter sets—but rather about the conjugation chemistry .
Diagram 1: Selection Decision Tree
The following diagram illustrates the logical pathway for selecting the correct reagent based on your target molecule and available chemistry.
Caption: Decision matrix for selecting between Cy7 Alkyne and DyLight 755 based on target functionalization.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Click Labeling with Sulfo-Cy7 Alkyne
Application: Labeling EdU-incorporated DNA or Azide-modified metabolic analogs. Rationale: We use Sulfo-Cy7 Alkyne to ensure water solubility, preventing dye precipitation which is common with non-sulfonated cyanines.
Reagents:
-
Azide-labeled sample (e.g., cell lysate or fixed cells).
-
Sulfo-Cy7 Alkyne (Stock: 10 mM in DMSO/Water).
-
CuSO
(Copper source). -
Sodium Ascorbate (Reducing agent).
-
THPTA Ligand (Protects biomolecules from oxidative damage).
Step-by-Step Workflow:
-
Preparation: Prepare a fresh "Click Cocktail" in the following order to prevent copper precipitation:
-
PBS (Buffer)[1]
-
CuSO
(final conc. 100 M) premixed with THPTA (final conc. 500 M). -
Sulfo-Cy7 Alkyne (final conc. 1-10
M). -
Sodium Ascorbate (Add last! Final conc. 2.5 mM).
-
-
Incubation: Add the cocktail to your azide-containing sample. Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
Washing:
-
For Fixed Cells: Wash 3x with PBS + 1% BSA to remove excess dye.
-
For Lysates: Perform acetone precipitation or spin-column purification.
-
-
Imaging: Image using Cy7/NIR filter sets (Ex ~750 nm / Em ~775 nm).
Protocol B: Direct Antibody Labeling with DyLight 755 NHS Ester
Application: Creating a stable, bright secondary antibody for flow cytometry. Rationale: NHS esters react with primary amines (lysines). DyLight 755 is chosen here for its resistance to aggregation on the antibody surface.
Reagents:
-
Purified Antibody (1 mg/mL in amine-free buffer, pH 8.0–8.5).
-
DyLight 755 NHS Ester (Stock: 10 mg/mL in anhydrous DMSO).
-
Purification Column (e.g., Zeba Spin or Dialysis cassette).
Step-by-Step Workflow:
-
Calculation: Calculate the molar excess of dye needed.[2] For DyLight 755, a 10–15x molar excess is standard to achieve a Degree of Labeling (DOL) of 2–4.
-
Reaction: Add the calculated volume of DyLight 755 NHS ester to the antibody solution. Vortex gently.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Quenching (Optional): Add 50
L of 1M Tris (pH 8.0) to quench unreacted NHS ester. -
Purification: Apply reaction mixture to a desalting column equilibrated with PBS to remove free dye.
-
Validation: Measure absorbance at 280 nm (
) and 755 nm ( ). Calculate DOL: (Where is the correction factor for DyLight 755 absorbance at 280 nm).
Part 4: Comparative Workflow Visualization
The following diagram contrasts the complexity of the two workflows. Note that using DyLight 755 for "Click" applications requires an extra synthetic step (Linker), whereas Cy7 is direct.
Caption: Comparison of Click Chemistry (Cy7) vs. Direct Conjugation (DyLight) workflows.
References
-
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
Sources
Impact of Cy7-Alkyne Labeling on Protein Electrophoretic Mobility: A Comparative Technical Guide
Executive Summary
The Bottom Line: Cy7-alkyne labeling provides superior sensitivity and signal-to-noise ratios (SNR) in complex lysates due to the low autofluorescence of the Near-Infrared (NIR) window. However, unlike small-molecule tags (e.g., biotin), Cy7 labeling introduces a observable electrophoretic mobility shift (+1.5 to +5 kDa) . This shift is non-linear and dependent on the Degree of Labeling (DOL) and the hydrophobicity of the specific Cy7 derivative used.
Recommendation: For precise molecular weight estimation, always run a "mock-labeled" control (subjected to click conditions without dye) and a "free dye" control. For quantitative Western blotting, normalize against total protein rather than housekeeping proteins, as the shift may affect the transfer efficiency of the target band.
The Physics of the Shift: Why Cy7 Retards Migration
In standard SDS-PAGE, proteins migrate based on a constant charge-to-mass ratio provided by the SDS coating. Cy7-alkyne labeling disrupts this principle through three distinct mechanisms:
-
Mass Addition (Direct): A single Cy7-alkyne molecule adds approximately 600–1000 Da (depending on the salt and linker structure) to the protein's mass. A protein with a DOL of 3 will physically gain ~3 kDa.
-
Hydrophobic Drag (The "Gel Shift" Artifact): The polymethine chain of Cy7 is hydrophobic. This bulky, rigid structure can sterically hinder the protein's passage through the polyacrylamide mesh, causing it to migrate slower than its actual mass would predict. This is often misinterpreted as a larger increase in molecular weight.
-
SDS Displacement: High degrees of labeling can prevent SDS from binding uniformly to lysine residues (if using NHS-ester precursors) or sterically disrupt the SDS micelle coating near the click site (alkyne-azide linkage), reducing the net negative charge and further retarding migration.
Diagram 1: The Labeling & Electrophoresis Workflow
This workflow illustrates the critical steps to ensure the observed shift is due to the labeled protein and not free dye artifacts.
Caption: Workflow for Cy7-alkyne labeling. The precipitation step is mandatory to remove unreacted Cy7, which can run at the dye front or aggregate, obscuring low-MW proteins.
Comparative Performance Analysis
The following table contrasts Cy7-alkyne against common alternatives. Note that while Cy7 offers the best sensitivity for tissue/lysate work, it incurs the highest mobility penalty.
Table 1: Performance Matrix of Protein Labeling Strategies
| Feature | Cy7-Alkyne (NIR) | Cy5-Alkyne (Far-Red) | Coomassie / Silver | Biotin-Alkyne |
| Detection Channel | ~750 nm Ex / 773 nm Em | ~650 nm Ex / 670 nm Em | Visible (Absorbance) | Western Blot (HRP/Strep) |
| Background (Lysate) | Ultra-Low (Best for tissue) | Low to Moderate | N/A | Variable (Endogenous Biotin) |
| Sensitivity | < 0.1 ng (High) | ~0.5 ng | ~10-50 ng | < 0.05 ng (Very High) |
| Mobility Shift | High (+1.5 to 5 kDa) | Moderate (+1 to 3 kDa) | None | Minimal (< 1 kDa) |
| Risk of Aggregation | High (Hydrophobic dye) | Moderate | None | Low |
| Multiplexing | Yes (with Cy3/Cy5) | Yes (with Cy3/Cy7) | No | No |
Key Insight: If your experiment requires precise MW determination, Cy7 is not the recommended label. Use Cy7 for detection sensitivity and quantification, but run a Coomassie-stained lane of the unlabeled protein to verify size.
Optimized Experimental Protocol (CuAAC)[1][2]
To minimize aggregation-induced smearing and ensure a discrete mobility shift, follow this optimized "In-Gel Fluorescence" protocol.
Materials
-
Protein-Azide: 1–2 mg/mL in PBS (avoid Tris during labeling if possible, though CuAAC tolerates it).
-
Cy7-Alkyne: 1 mM stock in DMSO.[1]
-
CuSO4: 50 mM stock (fresh).
-
THPTA Ligand: 100 mM stock (Stabilizes Cu(I), prevents protein degradation).
-
Sodium Ascorbate: 100 mM stock (Make FRESH immediately before use).
Step-by-Step Methodology
-
Prepare Reaction Mix: In a microcentrifuge tube, combine:
-
44 µL Protein-Azide sample (50–100 µg).
-
0.5 µL Cy7-Alkyne (Final: 10–20 µM). Note: Keep dye excess low (< 50 µM) to prevent aggregation.
-
2.5 µL premixed CuSO4/THPTA (1:5 molar ratio).
-
3.0 µL Sodium Ascorbate (Final: 5 mM).
-
-
Incubate: 30–60 minutes at Room Temperature in the dark.
-
Quench & Precipitate (Crucial):
-
Add 4 volumes of ice-cold acetone (or MeOH/Chloroform).
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Discard supernatant (contains free Cy7). The pellet will likely be blue/green.
-
-
Re-solubilize: Air dry the pellet briefly (2–3 min). Resuspend vigorously in 1x SDS-PAGE Loading Buffer containing reducing agent (DTT/BME). Boil for 5 min.
-
Electrophoresis: Load onto Bis-Tris or Tris-Glycine gel. Run in the dark.
-
Imaging: Scan wet gel immediately on an NIR imager (e.g., LI-COR Odyssey, Azure Sapphire) in the 800 nm channel.
Troubleshooting & Validation Logic
Is the shift real, or is it an artifact? Use this logic flow to diagnose gel issues.
Diagram 2: Troubleshooting Gel Shifts & Smears
Caption: Decision tree for interpreting Cy7 gel artifacts. Smearing usually indicates hydrophobic aggregation due to over-labeling or insufficient removal of free dye.
Common Artifacts Explained
-
The "Smile" Effect: Cy7 is bulky. If the sample contains high salt or residual solvent from the click reaction, the band may curve upward at the edges. Desalt (Zeba spin column) before loading if precipitation is skipped.
-
Fluorescence Quenching: At very high DOL (>4 dyes/protein), Cy7 molecules can stack and self-quench. The band will appear faint despite high dye concentration. Solution: Aim for a DOL of 1–2 for optimal brightness.
References
-
Berlier, J., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry in Gel Electrophoresis. (Contextual grounding for shift artifacts in click-labeled proteins). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Cyanine7 alkyne
A Comprehensive Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Cyanine7 alkyne. Synthesizing technical data with field-proven insights, this document is designed to be your preferred source for laboratory safety and chemical handling, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
The solvents used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), also present their own hazards.[3] DMSO can facilitate the absorption of other chemicals through the skin, while DMF is a known reproductive hazard.
The terminal alkyne group in this compound is a reactive functional group. While generally stable, terminal alkynes can undergo specific reactions, and their reactivity should be considered when planning experiments.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound and its solutions. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement.[1] For splash hazards, chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Due to the use of DMSO and DMF as solvents, Butyl rubber gloves are the preferred choice for prolonged contact, as they offer excellent resistance to these chemicals.[5] Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A laboratory coat is mandatory to protect against splashes and spills.[6] For procedures with a higher risk of significant splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work with solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used, in accordance with your institution's respiratory protection program and OSHA standards.[7][8] |
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately. |
References
-
Greenbook. (n.d.). Material Safety Data Sheet: MARK-IT RED. [Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
U.S. Environmental Protection Agency. (2025). Recycling and Disposal of CFLs and Other Bulbs that Contain Mercury. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. [Link]
-
Yang, X., Shi, C., Tong, R., Qian, W., & Li, Y. (2010). Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]
-
U.S. Environmental Protection Agency. (2025). Disposal of Fluorescent Light Ballasts (FLB). [Link]
-
Frontiers. (2021). Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective. [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
-
SPIE. (2016). Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy. [Link]
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